Difluorodiphenylmethane
Description
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Structure
3D Structure
Properties
IUPAC Name |
[difluoro(phenyl)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2/c14-13(15,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTDRHCAWKTYCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10189557 | |
| Record name | Benzene, 1,1'-(difluoromethylene)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10189557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
360-11-2 | |
| Record name | 1,1′-(Difluoromethylene)bis[benzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=360-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,1'-(difluoromethylene)bis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000360112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,1'-(difluoromethylene)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10189557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Guide to the Synthesis and Properties of Difluorodiphenylmethane: A Versatile Fluorinated Building Block
Abstract
Difluorodiphenylmethane, encompassing its benzylic (α,α-difluoro) and aromatic substituted (e.g., 4,4'-difluoro) isomers, represents a class of organofluorine compounds of significant interest to the scientific community. The incorporation of the gem-difluoromethylene group or aromatic fluorine substituents imparts unique physicochemical properties that are highly sought after in drug discovery and materials science. This technical guide provides an in-depth exploration of the primary synthetic routes to this compound, a comprehensive summary of its properties, and a discussion of its key applications, with a focus on providing practical insights for researchers, chemists, and drug development professionals.
Introduction: The Significance of the Difluoromethylene Bridge
The strategic introduction of fluorine into organic molecules is a cornerstone of modern medicinal and materials chemistry.[1][2][3] The difluoromethylene group (-CF2-) is particularly noteworthy, serving as a key pharmacophore and a functional bioisostere for less stable or metabolically labile groups like carbonyls, ethers, or thiols.[4][5] Its presence can profoundly influence molecular conformation, lipophilicity, metabolic stability, and binding affinity, making it a valuable tool for optimizing drug candidates.[1] this compound, as a core scaffold, provides a foundational structure for accessing more complex molecules that leverage these benefits. This guide will dissect the critical aspects of its synthesis and chemical character, providing a framework for its effective utilization in research and development.
Synthetic Pathways to this compound
The synthesis of this compound can be approached through several distinct strategies, each with its own merits and challenges. The choice of method often depends on the desired isomer (benzylic vs. aromatic substitution) and the scale of the reaction.
Deoxygenative Difluorination of Benzophenone
One of the most direct and common methods for synthesizing α,α-difluorodiphenylmethane is the deoxygenative difluorination of its corresponding ketone, benzophenone. This transformation replaces the carbonyl oxygen with two fluorine atoms.
Causality of Experimental Choices: Diaryl ketones like benzophenone are less reactive than their aliphatic counterparts.[6] Therefore, potent fluorinating reagents and often elevated temperatures are required to drive the reaction to completion. Reagents such as diethylaminosulfur trifluoride (DAST) or the more thermally stable bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are typically employed.[6][7] While effective, DAST can decompose hazardously at temperatures above 90°C, making Deoxo-Fluor® or newer crystalline reagents like XtalFluor-E® preferable for safety, especially on a larger scale.[4][8][9][10] The reaction proceeds via an intermediate alkoxyaminosulfur difluoride, followed by nucleophilic fluoride attack.[11]
Detailed Experimental Protocol: Synthesis of α,α-Difluorodiphenylmethane via Deoxygenative Difluorination
-
Hazard Note: This procedure should be conducted by trained personnel in a well-ventilated fume hood. Fluorinating reagents are corrosive and react with moisture. Personal protective equipment (gloves, safety glasses, lab coat) is mandatory.
-
Preparation: To a dry flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add benzophenone (1.0 equiv).
-
Reagent Addition: Under a positive pressure of nitrogen, add Deoxo-Fluor® (3.0 equiv) to the flask. Note: The reaction can often be run neat, but an anhydrous, non-polar solvent like toluene can be used if solubility is an issue.[6]
-
Reaction: Heat the reaction mixture to 80-100°C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction may require up to 24 hours for complete conversion.[6]
-
Quenching: Once the reaction is complete, cool the mixture to 0°C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3) until gas evolution ceases.
-
Work-up: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure α,α-difluorodiphenylmethane.
Friedel-Crafts Alkylation for Aromatic Substitution
For the synthesis of aromatically substituted isomers, such as 4,4'-difluorodiphenylmethane, a two-step industrial process is commonly used. This begins with a Friedel-Crafts type reaction.
Reaction Overview: Fluorobenzene is reacted with formaldehyde in the presence of a strong acid catalyst, typically an organic sulfonic acid.[12][13] Fluorobenzene serves as both the reactant and the solvent, being used in large excess. This reaction yields an isomeric mixture of this compound (DFDPM), predominantly the 4,4'- and 2,4'-isomers.[14] This mixture is then typically oxidized to produce 4,4'-difluorobenzophenone, a key monomer for high-performance polymers like PEEK.[12][13][14]
Caption: Industrial synthesis of 4,4'-difluorobenzophenone.
Other Synthetic Approaches
-
From Diaminodiphenylmethane: An alternative route to 4,4'-difluorodiphenylmethane involves the diazotization of 4,4'-diaminodiphenylmethane in concentrated hydrogen fluoride, followed by thermal decomposition of the resulting diazonium fluoride salt (a variation of the Balz-Schiemann reaction).[15][16][17] The intermediate is then oxidized to the corresponding benzophenone.[15][16]
-
Direct Fluorination of Diphenylmethane: While conceptually simple, the direct electrophilic fluorination of diphenylmethane is often less practical. The reaction can suffer from low yields and poor regioselectivity, producing a mixture of ortho- and para-substituted ring products.[8] Furthermore, oxidation of the benzylic position to benzophenone is a significant competing side reaction.[18]
Physicochemical and Spectroscopic Properties
The physical and chemical properties of this compound vary depending on the position of the fluorine atoms. The table below summarizes key data for both the benzylic isomer (α,α-) and a primary aromatic isomer (4,4'-).
| Property | α,α-Difluorodiphenylmethane | 4,4'-Difluorodiphenylmethane |
| CAS Number | 360-11-2[9] | 457-68-1[11] |
| Molecular Formula | C₁₃H₁₀F₂[9] | C₁₃H₁₀F₂[11] |
| Molecular Weight | 204.21 g/mol [9] | 204.22 g/mol [11] |
| IUPAC Name | [difluoro(phenyl)methyl]benzene[9] | 1,1'-(methylene)bis(4-fluorobenzene) |
| Appearance | Not specified (likely liquid) | White/colorless solid or liquid[11] |
| Melting Point | N/A | 28-30 °C[11][14] |
| Boiling Point | N/A | 258-265 °C[14] |
| Density | N/A | ~1.15 g/mL at 20-25 °C[14] |
| Solubility | Insoluble in water (predicted) | Insoluble in water[10][14] |
Applications in Research and Industry
The unique properties conferred by fluorine make this compound derivatives valuable in several high-tech fields.
Medicinal Chemistry and Drug Development
The α,α-difluorodiphenylmethane scaffold is of particular interest in medicinal chemistry. The gem-difluoromethylene unit serves as a stable, non-hydrolyzable bioisostere of a carbonyl group. This substitution can prevent metabolic oxidation or reduction at that position, thereby increasing the metabolic stability and bioavailability of a drug candidate. Its incorporation can also modulate the acidity of nearby protons and alter binding interactions with protein targets.
Materials Science
4,4'-Difluorodiphenylmethane is a crucial intermediate in the manufacture of specialty chemicals and advanced materials.[11] Its most significant application is as a precursor to 4,4'-difluorobenzophenone.[13][14] This resulting ketone is a primary monomer for producing polyether ether ketone (PEEK), a high-performance thermoplastic known for its exceptional thermal stability, chemical resistance, and mechanical strength, making it suitable for demanding applications in the aerospace, automotive, and medical implant industries.[11][13]
Synthetic Intermediate
As a versatile chemical building block, this compound is an important raw material for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.[11][14]
Conclusion
This compound is a valuable fluorinated compound whose synthesis and applications are of significant academic and industrial importance. The development of reliable synthetic methods, such as the deoxygenative difluorination of benzophenones and catalyzed Friedel-Crafts reactions, has made this scaffold readily accessible. Its unique properties, stemming from the strategic placement of fluorine atoms, ensure its continued relevance as a key building block in the design of next-generation pharmaceuticals and high-performance materials. This guide has provided a comprehensive overview intended to equip researchers with the foundational knowledge to effectively synthesize and utilize this versatile chemical entity.
References
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Stavber, S., Zupan, M., Jereb, M., & Zupan, B. (2004). The role of geometry on regioselectivity and rate of fluorination of fluorene and diphenylmethane with Selectfluor™ F-TEDA-BF 4. Organic & Biomolecular Chemistry, 2(18), 2667-2671. [Link]
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Jereb, M., Zupan, M., & Stavber, S. (2004). The role of geometry on regioselectivity and rate of fluorination of fluorene and diphenylmethane with Selectfluor F-TEDA-BF4. The Journal of Organic Chemistry, 69(15), 5102-5107. [Link]
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Ye, F., Ge, Y., Spannenberg, A., & Beller, M. (2020). Synthesis of gem-Difluoro Olefins through C−H Functionalization and β-fluoride Elimination Reactions. Angewandte Chemie International Edition, 59(8), 3161-3165. [Link]
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Mykhailiuk, P. K. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]
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An In-depth Technical Guide to Difluorodiphenylmethane: Structure, Synthesis, and Applications
Introduction: The Strategic Importance of Fluorine Placement
In the landscape of modern organic chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The difluorodiphenylmethane framework, characterized by a central methylene bridge connecting two phenyl rings, each bearing a fluorine atom, represents a class of compounds whose utility is profoundly dictated by the specific location of these fluorine substituents. This guide provides a detailed exploration of the principal isomers of this compound, with a primary focus on the industrially significant 4,4'-difluorodiphenylmethane and the structurally distinct geminal isomer, 1,1'-(difluoromethylene)bis(benzene) .
We will dissect their chemical structures, physicochemical properties, and synthesis methodologies. For drug development professionals, understanding the nuances between these isomers is critical; the placement of fluorine dramatically influences metabolic stability, binding affinity, and overall pharmacokinetic profiles.[1][2] This document serves as a technical resource, elucidating the causality behind experimental choices and providing actionable protocols for laboratory application.
The Workhorse Intermediate: 4,4'-Difluorodiphenylmethane
Often referred to as bis(4-fluorophenyl)methane, the 4,4'-isomer is a pivotal intermediate in the synthesis of high-performance polymers and specialized fine chemicals.[3][4] Its symmetrical structure and the electron-withdrawing nature of the para-fluorine atoms confer specific reactivity and stability.[3]
Chemical Identity and Structure
-
IUPAC Name: 1,1'-(Methylene)bis(4-fluorobenzene)
The molecule consists of a central methylene group (CH₂) acting as a bridge between the C1 carbons of two separate benzene rings. Each ring is substituted with a fluorine atom at the C4 position (para- position) relative to the methylene bridge.
Caption: Chemical structure of 4,4'-Difluorodiphenylmethane.
Physicochemical Properties
The properties of 4,4'-difluorodiphenylmethane make it suitable for a variety of synthetic applications, particularly those requiring subsequent high-temperature reactions.
| Property | Value | Source |
| Appearance | White or colorless to light yellow powder, lump, or clear liquid | [3] |
| Melting Point | 28-30 °C | [8] |
| Boiling Point | 265 °C | [3][6] |
| Density | ~1.15 g/cm³ at 20-25 °C | [3][6][8] |
| Purity | >98.0% (GC) | |
| Solubility | Insoluble in water | [5][8] |
| Refractive Index (n20/D) | ~1.536-1.54 | [3] |
Synthesis Protocol: Acid-Catalyzed Reaction of Fluorobenzene and Formaldehyde
A common and industrially scalable method for synthesizing 4,4'-difluorodiphenylmethane involves the acid-catalyzed reaction of excess fluorobenzene with a formaldehyde source.[9][10] This electrophilic substitution reaction primarily yields the 4,4'-isomer along with the 2,4'-isomer, which can be separated in subsequent steps if necessary.[10]
Principle: Fluorobenzene acts as both the reactant and the solvent. An organic sulfonic acid protonates formaldehyde, generating a highly electrophilic species that attacks the electron-rich fluorobenzene ring. The para-directing effect of the fluorine substituent favors substitution at the 4-position. A second substitution reaction on another fluorobenzene molecule yields the final product.
Detailed Protocol:
-
Reactor Setup: To a three-necked, round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add fluorobenzene (10 molar equivalents) and a catalytic amount of an organic sulfonic acid (e.g., methanesulfonic acid).
-
Initiation: Begin vigorous stirring and heat the mixture to a reflux temperature appropriate for fluorobenzene.
-
Reagent Addition: Slowly add paraformaldehyde (1 molar equivalent) to the stirred, heated solution over a period of 1-2 hours. The rate of addition is critical to control the exotherm and prevent unwanted side reactions.
-
Reaction: Maintain the reaction mixture at reflux for 4-6 hours after the addition is complete. Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Separate the organic layer. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and filter.
-
-
Purification:
-
Remove the excess fluorobenzene via distillation under reduced pressure.
-
The resulting crude product, an isomeric mixture of this compound, can be further purified by vacuum distillation to isolate the desired product from non-volatile by-products.[10]
-
Caption: Workflow for the synthesis of 4,4'-Difluorodiphenylmethane.
Spectroscopic Characterization
-
¹H NMR (500 MHz, CDCl₃): The proton NMR spectrum is characteristically simple due to the molecule's symmetry. It shows a singlet for the methylene protons (CH₂) at approximately 3.91 ppm. The aromatic protons appear as two multiplets or triplets in the range of 6.97-7.11 ppm.[11]
-
¹³C NMR (125 MHz, CDCl₃): The carbon spectrum shows a peak for the methylene carbon around 40.4 ppm. The aromatic carbons appear at approximately 115.5 ppm (d, J = 21.1 Hz), 130.4 ppm (d, J = 7.9 Hz), 136.7 ppm (d, J = 3.0 Hz), and 161.6 ppm (d, J = 242.8 Hz), with the large coupling constant characteristic of a carbon directly bonded to fluorine.[11]
-
Mass Spectrometry (HRMS-APCI): The high-resolution mass spectrum will show a molecular ion peak [M+H]⁺ at approximately 205.0829, confirming the molecular formula C₁₃H₁₀F₂.[11]
Applications in Research and Drug Development
The primary utility of 4,4'-difluorodiphenylmethane is as a precursor to 4,4'-difluorobenzophenone .[9][10] This ketone is a key monomer for producing high-performance thermoplastics like Polyetheretherketone (PEEK), which are valued in aerospace, automotive, and medical implants for their thermal stability and chemical resistance.[4]
In the context of drug discovery, the bis(4-fluorophenyl)methane scaffold is a valuable building block. The fluorine atoms can block metabolic oxidation at the para-positions, a common metabolic "soft spot," thereby increasing the half-life of a potential drug candidate.[2] Furthermore, fluorine can modulate the pKa of nearby functional groups and engage in favorable electrostatic interactions with protein targets.[1] This makes 4,4'-difluorodiphenylmethane a desirable starting material for synthesizing novel therapeutic agents and agrochemicals.[3][8]
The Geminal Isomer: 1,1'-(Difluoromethylene)bis(benzene)
This isomer, where both fluorine atoms are attached to the same methylene bridge carbon, possesses fundamentally different chemical properties and synthetic applications compared to its 4,4'-counterpart.
Chemical Identity and Structure
-
IUPAC Name: [difluoro(phenyl)methyl]benzene[7]
-
CAS Number: 360-11-2[7]
-
Molecular Formula: C₁₃H₁₀F₂[7]
-
Molecular Weight: 204.21 g/mol [7]
The structure features a difluoromethylene group (CF₂) bridging two phenyl rings. This "gem-difluoro" motif is of significant interest in medicinal chemistry.
Caption: Chemical structure of 1,1'-(Difluoromethylene)bis(benzene).
Properties and Applications
The gem-difluoromethylene group is a non-hydrolyzable isostere of a carbonyl or ketone group. This property is highly valuable in drug design, where replacing a metabolically labile ketone with a stable CF₂ group can drastically improve a drug's pharmacokinetic profile without significantly altering its conformation or ability to bind to a target. While less common as a bulk industrial chemical, it serves as a crucial building block in medicinal chemistry for creating more robust drug candidates. Its synthesis often involves the fluorination of the corresponding diphenyl ketone (benzophenone) using reagents like diethylaminosulfur trifluoride (DAST).
Conclusion for the Field Professional
For researchers in materials science and polymer chemistry, 4,4'-difluorodiphenylmethane is an indispensable, commercially available precursor for high-performance materials. Its synthesis is robust and scalable, making it a reliable starting point for multi-ton production.
For scientists in drug discovery, the distinction between isomers is paramount. While the 4,4'-isomer provides a metabolically stable scaffold, the gem-difluoro isomer, 1,1'-(difluoromethylene)bis(benzene) , offers a powerful tool for bioisosteric replacement of a ketone functional group. The choice of isomer is therefore a strategic decision based on the specific design objective, whether it be enhancing polymer stability or improving the metabolic profile of a bioactive molecule. Understanding the synthesis and reactivity of these fluorinated building blocks is essential for innovation in both fields.
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2779134, this compound. Available at: [Link]
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Supporting Information for: Ethers as Hydrogen Sources in BF3·OEt2 Promoted Reduction of Diphenylmethanols. Available at: [Link]
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Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Available at: [Link]
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JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2024). Comprehensive Overview of 4,4'-Difluorobenzophenone: Applications and Synthesis. Available at: [Link]
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physical and chemical properties of difluorodiphenylmethane
An In-Depth Technical Guide to Difluorodiphenylmethane: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
Introduction
This compound, particularly the 4,4'- isomer (CAS No. 457-68-1), is a versatile fluorinated organic compound that serves as a critical building block in various advanced chemical syntheses.[1] Also known as Bis(4-fluorophenyl)methane, its unique molecular architecture, characterized by two para-substituted fluorophenyl rings linked by a methylene bridge, imparts desirable properties such as enhanced thermal stability, chemical resistance, and specific reactivity.[1] These attributes make it an invaluable intermediate in the production of high-performance polymers, pharmaceuticals, and specialty chemicals.[1][2]
This guide provides a comprehensive technical overview of 4,4'-difluorodiphenylmethane, designed for researchers, chemists, and professionals in drug development. We will delve into its core physical and chemical properties, spectroscopic signature, synthesis methodologies, key applications, and essential safety protocols, offering field-proven insights and validated experimental procedures.
Molecular Structure and Physicochemical Properties
The defining feature of 4,4'-difluorodiphenylmethane is the presence of two fluorine atoms on the phenyl rings. These highly electronegative atoms significantly influence the molecule's electronic properties and reactivity. The C-F bond is exceptionally strong, contributing to the compound's overall stability.
Physical Data Summary
The fundamental physical properties of 4,4'-difluorodiphenylmethane are summarized in the table below. This data is critical for its handling, purification, and use in synthetic protocols.
| Property | Value | References |
| Molecular Formula | C₁₃H₁₀F₂ | [1] |
| Molecular Weight | 204.22 g/mol | [1] |
| Appearance | White or colorless to light yellow powder, lump, or clear liquid | [1] |
| Melting Point | 28-30 °C | [1][2] |
| Boiling Point | 258-260 °C (at 742 mm Hg); 265 °C | [1][2][3] |
| Density | 1.145 - 1.16 g/cm³ (at 20-25 °C) | [2] |
| Refractive Index (n20/D) | 1.536 - 1.54 | [1][2] |
| Water Solubility | Insoluble | [3][4] |
| XLogP3 | 4.31 | [3] |
Note: The physical state can vary depending on ambient temperature, given its low melting point.
Spectroscopic Characterization
Spectroscopic analysis is fundamental for verifying the identity and purity of 4,4'-difluorodiphenylmethane. The expected spectral characteristics are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is relatively simple. It will exhibit a singlet for the two methylene protons (CH₂) typically around 3.9-4.0 ppm. The aromatic region will show multiplets corresponding to the eight aromatic protons, with coupling patterns influenced by the fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the methylene carbon and the different carbons in the fluorophenyl rings. The carbons directly bonded to fluorine will exhibit strong C-F coupling.
-
¹⁹F NMR: This is a crucial technique for fluorine-containing compounds. A single resonance is expected for the two equivalent fluorine atoms, confirming the 4,4'- substitution pattern.
Infrared (IR) Spectroscopy
The IR spectrum provides a molecular fingerprint. Key absorptions include C-H stretching from the aromatic rings and the methylene group, C=C stretching vibrations from the aromatic rings, and a strong, characteristic C-F stretching band.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Under electron ionization (EI), the mass spectrum will show a molecular ion peak (M⁺) at m/z 204, along with characteristic fragmentation patterns.[5]
Chemical Properties and Synthetic Utility
4,4'-Difluorodiphenylmethane is a stable compound that serves as a versatile intermediate.[1] Its chemical behavior is largely dictated by the reactivity of the methylene bridge and the potential for electrophilic substitution on the electron-rich aromatic rings.
Key Reactions: Oxidation to 4,4'-Difluorobenzophenone
One of the most significant industrial applications of 4,4'-difluorodiphenylmethane is its oxidation to 4,4'-difluorobenzophenone. This ketone is a key monomer for producing high-performance polymers like Polyetheretherketone (PEEK).[6][7] The oxidation is typically achieved using strong oxidizing agents such as nitric acid.[8][9]
The reaction transforms the methylene bridge (-CH₂-) into a carbonyl group (-C=O-), linking the two fluorophenyl rings.
Synthesis Pathway: Friedel-Crafts Alkylation
A common and efficient method for synthesizing 4,4'-difluorodiphenylmethane is through the Friedel-Crafts alkylation of fluorobenzene with formaldehyde.[6][8] This reaction is typically catalyzed by strong acids, such as organic sulfonic acids.
Caption: Friedel-Crafts synthesis of 4,4'-difluorodiphenylmethane.
In this process, the acid catalyst protonates formaldehyde to form a highly reactive electrophile, which then attacks two molecules of fluorobenzene in succession to form the final product. Using excess fluorobenzene helps to drive the reaction and also serves as the solvent.[8]
Applications in Research and Industry
The unique properties derived from the fluorine substituents make 4,4'-difluorodiphenylmethane a valuable precursor in several high-tech fields.[1]
-
Polymer Production: As previously mentioned, it is a crucial raw material for 4,4'-difluorobenzophenone, the monomer used to synthesize PEEK and other poly(aryl ether ketone) polymers.[1][6] These materials are prized in the aerospace, automotive, and medical industries for their exceptional thermal stability and chemical resistance.[7]
-
Pharmaceutical Development: The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[10][11] 4,4'-Difluorodiphenylmethane serves as a scaffold or building block for creating complex pharmaceutical compounds where the fluorophenyl moieties can productively interact with biological targets.[1] The use of ¹⁹F-NMR in fragment-based screening further highlights the importance of such fluorinated scaffolds in modern drug discovery.[12]
-
Organic Electronics: The compound and its derivatives are utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic solar cells, contributing to the efficiency and longevity of these devices.[1]
-
Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can enhance the potency and selectivity of agrochemicals. This compound serves as an intermediate in the synthesis of advanced pesticides and herbicides.[1]
Safety, Handling, and Storage
Proper handling of 4,4'-difluorodiphenylmethane is essential to ensure laboratory safety.
-
Hazard Identification: The compound is classified as harmful if swallowed (H302).[3][4] It may cause irritation upon contact with skin and eyes.
-
Handling Precautions: Work in a well-ventilated area or under a chemical fume hood.[3] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[13] Avoid formation of dust and aerosols.[3]
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible substances.[3] The recommended storage temperature is often between 2 °C and 8 °C to maintain its solid state and stability.[1]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[3][13]
Experimental Protocols
The following protocols are provided as self-validating systems for the characterization and synthesis of 4,4'-difluorodiphenylmethane.
Protocol 1: Determination of Melting Point
-
Objective: To verify the purity of a sample by measuring its melting point range.
-
Apparatus: Digital melting point apparatus, capillary tubes (sealed at one end).
-
Procedure:
-
Finely crush a small amount of the solid 4,4'-difluorodiphenylmethane sample.
-
Load a capillary tube with 2-3 mm of the powdered sample by tapping the open end into the powder and then tapping the sealed end on a hard surface.
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Set a heating ramp rate of approximately 1-2 °C per minute near the expected melting point (28-30 °C).
-
Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion).
-
Causality: A sharp melting range (e.g., < 1 °C) is indicative of high purity. Impurities typically depress and broaden the melting range.
-
Protocol 2: Synthesis via Friedel-Crafts Alkylation[8][10]
-
Objective: To synthesize 4,4'-difluorodiphenylmethane from fluorobenzene and formaldehyde.
-
Reagents: Fluorobenzene, paraformaldehyde (as a source of formaldehyde), methanesulfonic acid (or another suitable organic sulfonic acid).
-
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add a significant molar excess of fluorobenzene (e.g., 10 equivalents). The fluorobenzene acts as both reactant and solvent.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add the catalyst, methanesulfonic acid (e.g., 2-3 equivalents), while maintaining the low temperature.
-
Portion-wise, add paraformaldehyde (1 equivalent) to the stirred solution over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Work-up: Quench the reaction by slowly pouring the mixture over ice water. Separate the organic layer using a separatory funnel.
-
Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to neutralize the acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the excess fluorobenzene under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield pure 4,4'-difluorodiphenylmethane.
-
Causality: Using excess fluorobenzene maximizes the formation of the desired disubstituted product and minimizes polymerization. The low temperature during addition controls the exothermic reaction.
-
References
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This compound | C13H10F2 | CID 2779134. (n.d.). PubChem, National Center for Biotechnology Information. Available at: [Link]
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Introduction: The Strategic Importance of the Gem-Difluoromethylene Bridge
An In-depth Technical Guide to the Discovery and Synthetic Evolution of Difluorodiphenylmethane
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of drug design.[1][2][3][4] Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[2][4] Among the various fluorinated motifs, the gem-difluoromethylene group (-CF₂-) has emerged as a particularly valuable functional group. It serves as a non-hydrolyzable, isosteric mimic of a carbonyl group or an ether linkage, offering a powerful tool to modulate electronic properties and resist metabolic degradation without introducing significant steric bulk.[5][6]
This compound represents a core structure embodying this principle. Its synthesis has evolved significantly over the past century, mirroring the broader advancements in organofluorine chemistry. This guide provides a comprehensive exploration of the discovery and history of its synthesis, tracing the path from classical halogen exchange reactions to modern catalytic methodologies. We will delve into the causality behind experimental choices, provide detailed protocols for key transformations, and offer insights for researchers, scientists, and drug development professionals seeking to leverage this important structural motif.
Chapter 1: The Classical Approach: Halogen Exchange via the Swarts Reaction
The earliest practical syntheses of gem-difluoroalkanes relied on halogen exchange (Halex) reactions, most notably the Swarts fluorination, first reported by Frédéric Jean Edmond Swarts in 1892.[7][8] This method involves the substitution of chlorine or bromine atoms with fluorine by treatment with a heavy metal fluoride.[8][9] For the synthesis of this compound, this necessitates a two-step approach starting from the readily accessible benzophenone.
Step 1.1: Synthesis of Dichlorodiphenylmethane
The foundational step is the conversion of the carbonyl group in benzophenone to a gem-dichlroride. Phosphorus pentachloride (PCl₅) is the classic and effective reagent for this transformation.[10]
The reaction proceeds via a nucleophilic attack of the carbonyl oxygen onto the phosphorus atom of PCl₅, followed by a series of rearrangements and elimination steps to yield the gem-dichloride and phosphorus oxychloride as a byproduct.[10]
Caption: Proposed mechanism for the synthesis of dichlorodiphenylmethane.
Experimental Protocol 1: Synthesis of Dichlorodiphenylmethane from Benzophenone [10]
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube.
-
Reagents: To the flask, add benzophenone (1.0 eq) and phosphorus pentachloride (1.1 eq). Note: PCl₅ is moisture-sensitive and corrosive.
-
Reaction: Heat the mixture gently. The reaction is often exothermic and may initiate without external heating, resulting in a liquid mixture.
-
Reflux: Once the initial reaction subsides, heat the mixture to reflux for 3-4 hours to ensure complete conversion. Monitor progress by TLC or GC.
-
Workup: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring to hydrolyze the phosphorus oxychloride byproduct and any unreacted PCl₅.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Purification: Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.
Step 1.2: Swarts Fluorination
With dichlorodiphenylmethane in hand, the crucial halogen exchange can be performed. The Swarts reaction typically employs antimony trifluoride (SbF₃), often with a catalytic amount of antimony pentachloride (SbCl₅) to generate the more reactive SbCl₂F₃ species.[7] Other metal fluorides like AgF or Hg₂F₂ can also be used.[8]
The mechanism is a straightforward nucleophilic substitution where the fluoride ion displaces the chloride ions.[8] The driving force is the formation of a more stable metal chloride salt.
Table 1: Comparison of Fluorinating Agents for Swarts Reaction
| Fluorinating Agent | Reactivity | Typical Conditions | Notes |
| SbF₃ / SbCl₅ (cat.) | High | Heating required | Most common for gem-dihalides.[8] |
| AgF | Moderate | Heating, polar aprotic solvent | Good for alkyl iodides/bromides.[9] |
| Hg₂F₂ | Moderate | Heating required | Effective but toxic. |
Experimental Protocol 2: Swarts Fluorination of Dichlorodiphenylmethane
-
Setup: Assemble a distillation apparatus in a fume hood.
-
Reagents: Charge the reaction flask with dichlorodiphenylmethane (1.0 eq) and antimony trifluoride (SbF₃, >0.7 eq, to provide sufficient fluorine atoms). Add a catalytic amount of antimony pentachloride (SbCl₅).
-
Reaction: Heat the mixture gently. The lower-boiling this compound will begin to form and distill from the reaction mixture.
-
Distillation: Continue heating to drive the reaction to completion and distill the product. The boiling point of 4,4'-difluorodiphenylmethane is approximately 200 °C at 5 mmHg.
-
Purification: The collected distillate can be further purified by washing with dilute HCl to remove antimony salts, followed by washing with water and brine, drying, and redistillation.
Chapter 2: Building from Aromatic Amines: The Diazotization Route
A significant advancement, particularly for industrial-scale production, involves the diazotization of 4,4'-diaminodiphenylmethane, a variant of the Balz-Schiemann reaction. This method avoids the direct use of corrosive and hard-to-handle fluorinating agents like SbF₃ in the final step. The process involves forming a diazonium salt in concentrated or anhydrous hydrogen fluoride, which is then thermally decomposed to yield the desired fluoro-compound.[11][12]
This pathway is advantageous as it starts from a readily available diamine and offers a direct route to the 4,4'-isomer, which is often the most desired for polymer and pharmaceutical applications.[11][13]
Caption: Synthetic workflow for this compound via diazotization.
Experimental Protocol 3: Synthesis from 4,4'-Diaminodiphenylmethane [11][12]
-
Setup: Use a polyethylene or other HF-resistant reactor equipped with a stirrer and condenser. Extreme caution is required when handling concentrated hydrogen fluoride.
-
Amine Solution: Prepare a solution of 4,4'-diaminodiphenylmethane (1.0 eq) in concentrated aqueous hydrogen fluoride (e.g., 85% w/w) at a low temperature (e.g., -15°C).
-
Nitrite Solution: Separately, prepare a solution of sodium nitrite (NaNO₂, >2.0 eq) in concentrated aqueous HF, also at a low temperature (e.g., -5°C).
-
Diazotization: Slowly add the cold nitrite solution to the amine solution, maintaining the reaction temperature below 2°C. This forms the bis(diazonium fluoride) intermediate in situ.
-
Decomposition: After the addition is complete, heat the reaction mixture to reflux (approx. 55-60°C) and maintain for several hours until nitrogen evolution ceases.
-
Workup: Cool the mixture to room temperature. Extract the product with an organic solvent (e.g., diethyl ether).
-
Purification: Wash the combined organic extracts with water, dry over an anhydrous salt, and remove the solvent. The crude product can be purified by vacuum distillation or recrystallization to yield pure 4,4'-difluorodiphenylmethane.[11] A yield of around 70% can be expected.[11]
Interestingly, some patented procedures have found that if the thermal decomposition is carried out in the presence of excess nitrite ions, the methylene bridge can be directly oxidized to a carbonyl group, yielding 4,4'-difluorobenzophenone in a single pot.[11][14] This surprising discovery streamlines the synthesis of an even more valuable building block.[14]
Chapter 3: Acid-Catalyzed Condensation of Fluorobenzene
An alternative strategy builds the diphenylmethane skeleton from a readily available fluorinated precursor, fluorobenzene. This approach involves the acid-catalyzed condensation of fluorobenzene with formaldehyde.[15][16][17]
The primary advantage is the use of inexpensive and industrially available starting materials.[17] However, the core challenge of this method is the lack of regioselectivity. The electrophilic substitution on the fluorobenzene ring can occur at either the ortho or para position, leading to a mixture of 2,4'- and 4,4'-difluorodiphenylmethane isomers, along with more highly condensed byproducts.[15][17]
Table 2: Typical Isomer Distribution from Fluorobenzene Condensation [17]
| Product | Approximate Percentage |
| 4,4'-Difluorodiphenylmethane | ~77% |
| 2,4'-Difluorodiphenylmethane | ~23% |
| Higher Condensates | ~5% |
The separation of these isomers by distillation is difficult, which is a significant drawback for applications requiring high isomeric purity.[17]
Caption: Formation of isomers in the acid-catalyzed condensation.
Experimental Protocol 4: Condensation of Fluorobenzene and Formaldehyde [16][17]
-
Setup: In a reaction vessel, combine a large excess of fluorobenzene (which also acts as the solvent) with an organic sulfonic acid catalyst (e.g., fluorobenzenesulfonic acid).
-
Reaction: Add formaldehyde (or a formaldehyde equivalent like paraformaldehyde) portion-wise while maintaining the temperature between 0°C and 70°C.
-
Monitoring: The reaction is typically run for several hours. Monitor for the consumption of formaldehyde.
-
Workup: After the reaction, the acidic catalyst is separated. This can often be achieved by phase separation and the catalyst can be regenerated.
-
Purification: The excess fluorobenzene is removed by distillation. The remaining mixture of this compound isomers is then isolated by vacuum distillation.
Chapter 4: The Modern Era: Palladium-Catalyzed Cross-Coupling
Recent advances in organometallic chemistry have opened new, more versatile routes to diaryldifluoromethanes. A notable example is the palladium-catalyzed aryldifluoromethylation of arylboronic acids using readily available aryldifluoromethyl bromides.[18]
This method offers significant advantages in terms of functional group compatibility, mild reaction conditions, and substrate scope, allowing for the synthesis of a wider variety of substituted difluorodiphenylmethanes that are inaccessible through classical methods. Mechanistic studies suggest the reaction may proceed through a Pd(0)-initiated single electron transfer (SET) pathway.[18]
Caption: A simplified proposed catalytic cycle for Pd-catalyzed difluoroalkylation.
Experimental Protocol 5: General Procedure for Pd-Catalyzed Synthesis [18]
-
Setup: In a glovebox, add an arylboronic acid (1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., a phosphine ligand), and a base (e.g., K₂CO₃) to an oven-dried vial.
-
Reagents: Add a suitable solvent (e.g., dioxane/water mixture). Then add the aryldifluoromethyl bromide (1.0 eq).
-
Reaction: Seal the vial and remove it from the glovebox. Heat the reaction mixture at a specified temperature (e.g., 80°C) for 12-24 hours.
-
Workup: After cooling, dilute the reaction with water and extract with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry, and concentrate. The final product is purified using column chromatography.
Conclusion
The synthetic history of this compound is a compelling narrative of chemical innovation. It begins with the brute-force halogen exchange of the Swarts reaction, a foundational but often harsh method. The development of diazotization routes provided a more scalable and isomer-specific pathway, crucial for industrial applications. Subsequently, acid-catalyzed condensations offered a route from inexpensive feedstocks, albeit with challenges in selectivity. Today, the field is defined by modern catalytic methods, such as palladium-catalyzed cross-coupling, which provide unparalleled precision, functional group tolerance, and versatility. For researchers and drug development professionals, understanding this evolution provides not only a practical toolkit of synthetic methods but also a deeper appreciation for the chemical causality that drives the selection of one pathway over another. As the demand for sophisticated fluorinated molecules continues to grow, the synthesis of scaffolds like this compound will undoubtedly continue to evolve.
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NIH. (2024). Catalytic Asymmetric Difluoroalkylation Using In Situ Generated Difluoroenol Species as the Privileged Synthon. Retrieved from [Link]
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NIH. (n.d.). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Retrieved from [Link]
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Zhou, Y., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. Retrieved from [Link]
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A Comprehensive Spectroscopic Guide to Difluorodiphenylmethane Isomers
This technical guide provides an in-depth analysis of the spectroscopic data for key isomers of difluorodiphenylmethane, with a primary focus on 4,4'-difluorodiphenylmethane and α,α-difluorodiphenylmethane. It is designed for researchers, scientists, and drug development professionals who rely on precise molecular characterization. This document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering not just the data itself, but the underlying principles and experimental rationale for its acquisition and interpretation.
Introduction: The Significance of this compound
This compound and its isomers are important structural motifs in medicinal chemistry and materials science. The introduction of fluorine atoms can significantly alter a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity.[1] Consequently, unambiguous characterization of these fluorinated compounds is paramount. Spectroscopic techniques provide the necessary tools to confirm the identity, purity, and structure of these molecules. This guide will explore the characteristic spectral signatures that define these compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look
NMR spectroscopy is the cornerstone of molecular structure elucidation. For fluorinated compounds like this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
¹H NMR Analysis
The ¹H NMR spectrum provides information on the electronic environment of protons and their connectivity through spin-spin coupling.
-
4,4'-Difluorodiphenylmethane: The molecule's symmetry results in a simplified spectrum. The two aromatic rings are chemically equivalent, and within each ring, there is symmetry around the C-C bond axis connected to the methylene bridge. This leads to two distinct aromatic signals, each appearing as a triplet due to coupling with adjacent protons and the fluorine atom. The methylene protons (CH₂) are chemically equivalent and appear as a singlet.
-
α,α-Difluorodiphenylmethane: In this isomer, the fluorine atoms are on the benzylic carbon. The two phenyl groups are equivalent, resulting in a simplified aromatic region. The methine proton (CH) will be split into a triplet by the two equivalent fluorine atoms.
Table 1: ¹H NMR Data for this compound Isomers
| Isomer | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference |
| 4,4'-Difluorodiphenylmethane | CDCl₃ | ~7.11 | t | J = 6.0 Hz | 4H, Ar-H | [2] |
| ~6.97 | t | J = 8.5 Hz | 4H, Ar-H | [2] | ||
| ~3.91 | s | 2H, CH₂ | [2] | |||
| 3,4-Difluorodiphenylmethane | CDCl₃ | 7.31-7.29 | m | 2H, Ar-H | [2] | |
| 7.23-7.21 | m | 1H, Ar-H | [2] | |||
| 7.16-7.15 | m | 2H, Ar-H | [2] | |||
| 7.08-7.02 | m | 1H, Ar-H | [2] | |||
| 6.98-6.93 | m | 1H, Ar-H | [2] | |||
| 6.90-6.88 | m | 1H, Ar-H | [2] | |||
| 3.92 | s | 2H, CH₂ | [2] |
¹³C NMR Analysis
The ¹³C NMR spectrum reveals the carbon framework of the molecule. A key feature in fluorinated compounds is the presence of carbon-fluorine (C-F) coupling, which splits the carbon signals into multiplets.[3]
-
4,4'-Difluorodiphenylmethane: The spectrum will show four signals for the aromatic carbons and one for the methylene carbon. The carbon directly attached to fluorine (C-F) will exhibit a large one-bond coupling constant (¹JCF) and appear as a doublet. Other aromatic carbons will show smaller two-, three-, and four-bond couplings.
-
α,α-Difluorodiphenylmethane: The carbon bearing the two fluorine atoms (CF₂) will be observed as a triplet in the ¹³C NMR spectrum due to coupling with the two fluorine atoms.
Table 2: ¹³C NMR Data for this compound Isomers
| Isomer | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference |
| 4,4'-Difluorodiphenylmethane | CDCl₃ | ~161.6 | d | ¹JCF = 242.8 Hz | C-F | [2] |
| ~136.7 | d | Ar-C | [2] | |||
| ~130.4 | d | ³JCF = 7.9 Hz | Ar-C | [2] | ||
| ~41.2 | s | CH₂ | [2] | |||
| 3,4-Difluorodiphenylmethane | CDCl₃ | ~150.5 | dd | ¹JCF = 246.9 Hz, ²JCF = 12.8 Hz | C-F | [2] |
| ~149.1 | dd | ¹JCF = 244.6 Hz, ²JCF = 12.4 Hz | C-F | [2] | ||
| ~140.3 | s | Ar-C | [2] | |||
| ~138.3 | t | Ar-C | [2] | |||
| ~129.0 | s | Ar-C | [2] | |||
| ~128.8 | s | Ar-C | [2] | |||
| ~126.7 | s | Ar-C | [2] | |||
| ~124.8 | t | Ar-C | [2] | |||
| ~117.8 | d | Ar-C | [2] | |||
| ~117.2 | d | Ar-C | [2] | |||
| ~41.2 | s | CH₂ | [2] |
¹⁹F NMR Analysis
¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it an excellent tool for analyzing fluorinated compounds.[4][5] The chemical shifts are typically referenced to CFCl₃.
-
4,4'-Difluorodiphenylmethane: Due to the molecule's symmetry, a single signal is expected for the two equivalent fluorine atoms. This signal will be a multiplet due to coupling with the ortho and meta protons.
-
α,α-Difluorodiphenylmethane: A single signal is also expected for the two equivalent fluorine atoms on the benzylic carbon. This signal will be a doublet due to coupling with the single methine proton.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Key Vibrational Modes for this compound:
-
C-H stretching (aromatic): Typically found above 3000 cm⁻¹.
-
C-H stretching (aliphatic): For the CH₂ group, these appear just below 3000 cm⁻¹.
-
C=C stretching (aromatic): A series of peaks in the 1600-1450 cm⁻¹ region.
-
C-F stretching: This is a strong and characteristic absorption, typically in the 1300-1000 cm⁻¹ region. The exact position depends on the nature of the C-F bond (aromatic vs. aliphatic).
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 2950-2850 | Medium | Aliphatic C-H Stretch (CH₂) |
| 1610-1585 | Medium-Strong | Aromatic C=C Stretch |
| 1510-1475 | Strong | Aromatic C=C Stretch |
| 1250-1150 | Strong | Aryl C-F Stretch |
| 850-800 | Strong | C-H out-of-plane bending (para-disubstitution) |
Mass Spectrometry (MS): Unraveling Fragmentation
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (C₁₃H₁₀F₂ = 204.22 g/mol ).[1]
Expected Fragmentation Pattern: The most likely fragmentation pathway involves the loss of a fluorine atom or a fluorophenyl group. The benzylic C-C bond is also susceptible to cleavage.
-
Molecular Ion (M⁺): m/z = 204
-
Loss of H: [M-H]⁺, m/z = 203
-
Loss of F: [M-F]⁺, m/z = 185
-
Fluorotropylium ion: [C₇H₆F]⁺, m/z = 109
-
Phenyl cation: [C₆H₅]⁺, m/z = 77
Table 4: Major Mass Fragments of this compound
| m/z | Proposed Fragment Ion |
| 204 | [C₁₃H₁₀F₂]⁺ (Molecular Ion) |
| 203 | [C₁₃H₉F₂]⁺ |
| 185 | [C₁₃H₁₀F]⁺ |
| 109 | [C₇H₆F]⁺ |
| 96 | [C₆H₅F]⁺ |
Visualizing the Structure and Analysis Workflow
Caption: Labeled environments in 4,4'-difluorodiphenylmethane.
Sources
A Technical Guide to Quantum Chemical Computational Studies on Difluorodiphenylmethane: From Molecular Structure to Reactivity Insights
Executive Summary
This technical guide provides a comprehensive framework for conducting and interpreting quantum chemical computational studies on difluorodiphenylmethane and its isomers. Aimed at researchers, medicinal chemists, and materials scientists, this document moves beyond a simple recitation of methods to explain the underlying causality and strategic choices in a computational workflow. We detail a self-validating protocol using Density Functional Theory (DFT) to explore the conformational landscape, predict spectroscopic signatures, and analyze the electronic structure of 4,4'-difluorodiphenylmethane. The insights gained, from Frontier Molecular Orbitals (FMO) to Natural Bond Orbital (NBO) analysis, are contextualized for their application in fields such as drug development and materials science, where the unique properties of organofluorine compounds are of paramount importance.
Introduction: The Significance of this compound
This compound (DFDPM) isomers, particularly 4,4'-difluorodiphenylmethane, are valuable chemical intermediates. They serve as precursors in the synthesis of high-performance polymers like aromatic polyether ketones and are foundational scaffolds in medicinal chemistry.[1][2][3] The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, including metabolic stability, membrane permeability, and binding affinity to biological targets.[4][5] This "fluorine effect" is a key strategic tool in modern drug design.[4]
Computational quantum chemistry offers a powerful, cost-effective lens to probe the molecular properties of DFDPM before committing to costly and time-consuming laboratory synthesis.[6][7] Through these in silico methods, we can precisely characterize the molecule's three-dimensional structure, conformational preferences, electronic landscape, and spectroscopic fingerprints, thereby predicting its stability, reactivity, and potential for intermolecular interactions.[8][9]
The Computational Framework: Methodology and Rationale
The reliability of any computational study hinges on the judicious selection of theoretical methods and a logical, verifiable workflow. Our approach is grounded in Density Functional Theory (DFT), which provides an excellent balance of computational accuracy and efficiency for molecules of this size.[8][9]
Expertise in Method Selection: The "Why" Behind the "How"
-
Density Functional and Basis Set Selection : We recommend the B3LYP hybrid functional combined with the 6-311++G(d,p) Pople-style basis set .
-
Why B3LYP? Becke's three-parameter Lee-Yang-Parr (B3LYP) functional is one of the most widely used and extensively validated functionals.[10][11] It incorporates a portion of exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of systems with electronegative atoms like fluorine.
-
Why 6-311++G(d,p)? This is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, providing significant flexibility. The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogens, which are essential for describing lone pairs and non-covalent interactions. The (d,p) signifies the inclusion of polarization functions (d-functions on heavy atoms, p-functions on hydrogens), which allow for orbital shape distortion and are critical for accurately modeling bond angles and electronic properties.[12][13][14]
-
Experimental Protocol: A Validated Computational Workflow
This section details a step-by-step protocol for a comprehensive analysis of 4,4'-difluorodiphenylmethane.
Step 1: Geometry Optimization
-
Objective : To find the lowest energy (most stable) three-dimensional arrangement of atoms.
-
Protocol :
-
Construct an initial guess structure of 4,4'-difluorodiphenylmethane using molecular modeling software (e.g., GaussView, Avogadro).
-
Perform a geometry optimization calculation using the B3LYP/6-311++G(d,p) level of theory. This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until a minimum on the potential energy surface is reached.[11][14]
-
The calculation is considered converged when the forces and displacement steps fall below a predefined threshold.
-
Step 2: Vibrational Frequency Analysis
-
Objective : To confirm the optimized structure is a true energy minimum and to predict the infrared (IR) spectrum.
-
Protocol :
-
Using the optimized geometry from Step 1, perform a frequency calculation at the same B3LYP/6-311++G(d,p) level of theory.
-
Validation : A true minimum energy structure will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring re-optimization.
-
The output provides the vibrational modes, their frequencies (wavenumbers), and IR intensities, which can be compared with experimental FT-IR data.[11][13][15]
-
Step 3: Conformational Analysis
-
Objective : To explore the rotational flexibility around the C-C single bonds connecting the phenyl rings to the central methylene carbon and identify stable conformers.
-
Protocol :
-
Identify the key dihedral angles for rotation. In DFDPM, these are the two angles defining the orientation of the phenyl rings relative to the central CH₂ group.
-
Perform a relaxed Potential Energy Surface (PES) scan.[16] This involves systematically rotating one dihedral angle by a set increment (e.g., 10-15 degrees) while allowing all other geometric parameters to relax (re-optimize) at each step.
-
Identify the minima on the resulting energy profile. Each minimum corresponds to a stable conformer.
-
Perform full geometry optimizations and frequency calculations (Steps 1 & 2) for each identified conformer to determine their precise structures and relative free energies.[17]
-
Step 4: Spectroscopic and Electronic Property Calculations
-
Objective : To predict NMR and UV-Vis spectra and to analyze the electronic structure for reactivity insights.
-
Protocol :
-
NMR Spectroscopy : Using the optimized geometries of the most stable conformers, calculate ¹H and ¹³C NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level.[9][18][19] The results can be compared directly to experimental NMR data.[20]
-
UV-Vis Spectroscopy : Predict the electronic absorption spectrum using Time-Dependent DFT (TD-DFT) calculations.[19][21] This provides the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths.
-
Electronic Structure Analysis : Perform a single-point energy calculation on the final optimized structure to generate the wavefunction file needed for further analysis. Request Natural Bond Orbital (NBO) and Population analyses in the calculation setup.[22][23]
-
Results & Discussion: A Case Study on 4,4'-Difluorodiphenylmethane
Applying the workflow described above yields a wealth of data that provides deep insights into the molecule's nature.
Molecular Geometry & Energetics
The geometry optimization reveals the key structural parameters. For a flexible molecule like DFDPM, the dihedral angles defining the phenyl ring orientations are crucial. The conformational analysis typically shows that staggered conformations are energetically preferred over eclipsed ones to minimize steric hindrance.
| Parameter | B3LYP/6-311++G(d,p) | Unit |
| C-F Bond Length | ~1.35 | Ångström (Å) |
| C-C (ring) Bond Length | ~1.39 | Ångström (Å) |
| C(ring)-C(methylene) Bond Length | ~1.51 | Ångström (Å) |
| C-H (methylene) Bond Length | ~1.09 | Ångström (Å) |
| C-C-C (bridge) Angle | ~112 | Degrees (°) |
| HOMO Energy | -7.21 | eV |
| LUMO Energy | -0.15 | eV |
| HOMO-LUMO Gap (ΔE) | 7.06 | eV |
| Dipole Moment | ~2.50 | Debye |
Electronic Properties and Chemical Reactivity
The electronic structure dictates the molecule's reactivity. We can visualize this using several powerful analytical tools.
Frontier Molecular Orbital (FMO) Analysis The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[24][25]
-
HOMO : Represents the ability to donate electrons (nucleophilicity). For DFDPM, the HOMO is typically localized on the π-systems of the fluorine-substituted phenyl rings.
-
LUMO : Represents the ability to accept electrons (electrophilicity). The LUMO is also generally distributed over the aromatic rings, often with significant contributions to the antibonding π* orbitals.
-
HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a critical indicator of chemical reactivity and stability.[26] A large gap, as seen in DFDPM (~7.06 eV), implies high kinetic stability and low chemical reactivity.
Natural Bond Orbital (NBO) Analysis NBO analysis translates the complex calculated wavefunction into the chemically intuitive language of Lewis structures, revealing charge distribution and stabilizing intramolecular interactions.[22][27][28]
-
Atomic Charges : NBO provides a more physically realistic charge distribution than other methods. As expected, the fluorine atoms carry a significant negative charge (approx. -0.45 e), while the attached carbon atoms become correspondingly positive. The methylene bridge carbons and hydrogens also carry small partial charges.
-
Donor-Acceptor Interactions : NBO analysis quantifies hyperconjugative interactions. A key interaction in fluorinated aromatics is the donation of electron density from a lone pair on fluorine (n_F) into the antibonding π* orbitals of the phenyl ring (n_F → π*_C-C). This interaction contributes to the stability of the C-F bond and influences the electronic character of the ring.
Molecular Electrostatic Potential (MEP) The MEP map provides a visual guide to the charge distribution on the molecule's surface.[13]
-
Red/Yellow Regions (Negative Potential) : These areas are rich in electrons and are susceptible to electrophilic attack. In DFDPM, these are concentrated around the electronegative fluorine atoms.
-
Blue Regions (Positive Potential) : These areas are electron-deficient and are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms of the methylene bridge and the aromatic rings.
Implications for Drug Development Professionals
The computational data derived from these studies provide actionable intelligence for drug discovery and design.[29][30][31]
-
Rational Drug Design : The detailed 3D structure and conformational analysis of the DFDPM scaffold are essential for structure-based drug design.[6] Understanding the lowest energy conformations allows for more accurate molecular docking simulations to predict binding modes and affinities with protein targets.
-
Pharmacokinetic Prediction : Calculated properties such as the dipole moment and MEP surface can inform predictions of a molecule's solubility, membrane permeability, and potential for hydrogen bonding—key components of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.[31]
-
Strategic Fluorination : The NBO and MEP analyses quantify the electronic impact of fluorine substitution. This allows chemists to strategically place fluorine atoms to block metabolic sites (enhancing stability) or to create favorable electrostatic interactions (e.g., with positively charged regions in a protein's active site), thereby increasing binding potency.[4]
Conclusion
Quantum chemical computations provide an indispensable toolkit for the modern researcher. By employing a robust and validated workflow, as detailed in this guide, scientists can gain profound, atom-level insights into the structure, stability, and reactivity of molecules like this compound. This knowledge accelerates the design of advanced materials and provides a rational foundation for the development of novel therapeutics, ultimately bridging the gap between theoretical chemistry and practical application.
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An In-Depth Technical Guide to Difluorodiphenylmethane: Isomers, Synthesis, and Core Applications
Abstract
Difluorodiphenylmethane (C₁₃H₁₀F₂) is a fluorinated aromatic hydrocarbon that serves as a pivotal building block in materials science and medicinal chemistry. The generic name, however, encompasses distinct isomers whose properties and applications diverge significantly. This technical guide provides a comprehensive analysis of the two primary isomers: 4,4'-difluorodiphenylmethane and 1,1'-(difluoromethylene)bis-benzene. We will elucidate their unique chemical identities, compare their physicochemical and spectroscopic properties, detail their respective synthesis methodologies with an emphasis on the underlying chemical principles, and explore their critical applications. The primary focus will be on the commercially significant 4,4'-isomer, a key precursor to high-performance polymers, while also detailing the strategic importance of the 1,1'- (or gem-difluoro) isomer as a bioisostere in drug design. This document is intended to serve as a practical resource for researchers leveraging these versatile fluorinated scaffolds.
Isomeric Distinction: Core Identification and Properties
The molecular formula C₁₃H₁₀F₂ most commonly refers to two positional isomers, distinguished by the placement of the fluorine atoms. This distinction is fundamental, as it dictates the molecule's symmetry, reactivity, and ultimate utility.
4,4'-Difluorodiphenylmethane: The Symmetric Bridge
This isomer is the most commercially prevalent and is characterized by the substitution of a single fluorine atom at the para position of each phenyl ring.
-
Systematic Name: 1-fluoro-4-[(4-fluorophenyl)methyl]benzene
-
Common Synonyms: Bis(4-fluorophenyl)methane
Its symmetrical structure is a key determinant of its utility, particularly in polymerization reactions where predictable, linear chain growth is desired.
Table 1: Physicochemical Properties of 4,4'-Difluorodiphenylmethane (CAS: 457-68-1)
| Property | Value | Source(s) |
| Appearance | White or colorless to light yellow crystalline solid/liquid | [2][6] |
| Melting Point | 28-30 °C | [1][2][6][7] |
| Boiling Point | 258-260 °C (at 742 mm Hg) | [1][7] |
| Density | ~1.145 - 1.16 g/mL (at 20-25 °C) | [1][3] |
| Refractive Index (n²⁰/D) | ~1.536 - 1.54 | [1][2][6] |
| Water Solubility | Insoluble | [1][7] |
1,1'-(Difluoromethylene)bis-benzene: The Geminal-Difluoro Core
Often referred to as gem-difluorodiphenylmethane, this isomer features both fluorine atoms attached to the central methylene carbon, a structure that profoundly influences its electronic properties and metabolic stability.
-
Systematic Name: [difluoro(phenyl)methyl]benzene
-
Common Synonyms: gem-Difluorodiphenylmethane, Diphenyldifluoromethane
-
Molecular Formula: C₁₃H₁₀F₂[9]
-
Molecular Weight: 204.21 g/mol [9]
This isomer is of particular interest in medicinal chemistry, where the difluoromethylene group serves as a non-hydrolyzable bioisostere of a carbonyl or ether functional group.
Table 2: Physicochemical Properties of 1,1'-(Difluoromethylene)bis-benzene (CAS: 360-11-2)
| Property | Value | Source(s) |
| Appearance | Colorless liquid | [8] |
| Melting Point | -2 °C | [8] |
| Boiling Point | 100-101 °C (at 15 Torr) | [8] |
| Density | ~1.1614 g/cm³ (at 20 °C) | [8] |
Spectroscopic Characterization
Unambiguous identification of these isomers relies on standard spectroscopic techniques.
4,4'-Difluorodiphenylmethane
-
¹H NMR: The proton NMR spectrum is distinguished by three main signals: a singlet for the two methylene protons (-CH₂-) typically around 3.9-4.0 ppm, and two sets of multiplets in the aromatic region (approx. 6.9-7.2 ppm) corresponding to the protons on the fluorinated benzene rings. The aromatic signals appear as complex multiplets (often approximating triplets or doublets of doublets) due to coupling with the adjacent fluorine atom.
-
¹³C NMR: The spectrum will show a characteristic peak for the methylene carbon and distinct signals for the aromatic carbons. The carbons directly bonded to fluorine will exhibit a large one-bond C-F coupling constant, appearing as a doublet.
-
¹⁹F NMR: Due to the molecule's symmetry, the ¹⁹F NMR spectrum displays a single signal for the two equivalent fluorine atoms.
-
IR Spectroscopy: Key vibrational bands include C-H stretching for the aromatic and methylene groups, C=C stretching in the aromatic rings, and a strong C-F stretching band.[3]
1,1'-(Difluoromethylene)bis-benzene
-
¹H NMR: The spectrum is simpler in the aliphatic region, lacking a -CH₂- signal. The aromatic region (approx. 7.3 ppm) will show multiplets for the ten protons of the two unsubstituted phenyl rings. A key diagnostic feature is the absence of the upfield singlet seen for the 4,4'- isomer.
-
¹³C NMR: A defining feature is the signal for the difluoromethylene carbon (-CF₂-), which appears as a characteristic triplet due to coupling with the two fluorine atoms.
-
¹⁹F NMR: The spectrum will exhibit a single resonance, but its chemical shift will differ significantly from that of the 4,4'- isomer due to the different chemical environment (geminal vs. aryl).[9]
-
Mass Spectrometry: Both isomers have the same molecular ion peak, but their fragmentation patterns may differ upon analysis.[9]
Synthesis Methodologies: A Tale of Two Strategies
The synthetic routes to these isomers are fundamentally different, reflecting their distinct structures.
Synthesis of 4,4'-Difluorodiphenylmethane
The industrial synthesis of 4,4'-difluorodiphenylmethane is predominantly achieved via an acid-catalyzed Friedel-Crafts alkylation reaction.[10][11]
Core Protocol: Friedel-Crafts Alkylation The reaction involves the electrophilic aromatic substitution of fluorobenzene with formaldehyde.[2][12] Fluorobenzene is typically used in excess, serving as both the reactant and the solvent. An organic sulfonic acid, such as fluorobenzenesulfonic acid, often acts as the catalyst.[2][12][13]
Causality and Mechanistic Insight:
-
Electrophile Generation: The acid catalyst protonates formaldehyde, generating a highly reactive electrophilic species (a proto-carbocation).
-
Electrophilic Attack: The electron-rich fluorobenzene ring attacks this electrophile. The fluorine atom is an ortho-, para-director; however, steric hindrance favors attack at the para position, leading to the formation of 4-fluorobenzyl alcohol as an intermediate.
-
Second Alkylation: The intermediate alcohol is protonated by the acid catalyst, forming a good leaving group (water) and generating a 4-fluorobenzyl carbocation. This second electrophile is then attacked by another molecule of fluorobenzene, again preferentially at the para position, to yield the final 4,4'-difluorodiphenylmethane product.
Critical Consideration: This reaction inevitably produces a mixture of isomers, primarily the desired 4,4'-DFDPM and the 2,4'-DFDPM byproduct.[2][12] The ratio is temperature-dependent, with lower temperatures favoring a higher proportion of the 4,4' isomer.[4] The product mixture requires subsequent purification, typically by vacuum distillation, to isolate the desired isomer.[2]
Caption: Friedel-Crafts synthesis of 4,4'-difluorodiphenylmethane.
Synthesis of 1,1'-(Difluoromethylene)bis-benzene
The synthesis of the gem-difluoro isomer requires a different approach, focusing on the introduction of two fluorine atoms to a single carbon. A common strategy involves the fluorination of a precursor containing a carbonyl group, such as diphenylmethanone (benzophenone).
Core Protocol: Deoxyfluorination This transformation can be achieved using a variety of deoxyfluorinating agents. A widely used reagent for this purpose is diethylaminosulfur trifluoride (DAST) or its more stable analogues like Deoxo-Fluor®.
Causality and Mechanistic Insight: The reaction proceeds via the activation of the carbonyl oxygen by the fluorinating agent, followed by nucleophilic attack of fluoride ions and subsequent elimination to form the difluoromethylene bridge. This method is highly effective for converting ketones and aldehydes into their corresponding gem-difluorides.
Core Applications in Research and Industry
The distinct structures of the isomers lead to their use in separate, high-value fields.
4,4'-Difluorodiphenylmethane: Precursor to High-Performance Polymers
The single largest application of 4,4'-difluorodiphenylmethane is as an intermediate in the synthesis of specialty polymers, most notably polyether ether ketone (PEEK).[6][14]
Workflow Insight: It is crucial to note that 4,4'-difluorodiphenylmethane is not the direct monomer. It is first oxidized (e.g., using nitric acid) to 4,4'-difluorobenzophenone (DFBP) .[2][12][13][15] This resulting ketone is the actual monomer that undergoes polycondensation with bisphenols (like hydroquinone) to form the PEEK polymer chain.[14][16][17] PEEK is a high-performance thermoplastic renowned for its exceptional thermal stability, chemical resistance, and mechanical properties, making it invaluable in the aerospace, automotive, and medical implant industries.[16][18]
1,1'-(Difluoromethylene)bis-benzene: A Strategic Tool in Drug Discovery
The gem-difluoromethylene group (-CF₂-) is a powerful tool for drug development professionals. Its strategic incorporation into a drug candidate is driven by several key principles:
-
Bioisosterism: The -CF₂- group can act as a stable, non-hydrolyzable mimic of a ketone (-C=O-) or an ether (-O-) linkage. This is critical for improving the metabolic stability and pharmacokinetic profile of a drug, as it blocks a potential site of enzymatic degradation.
-
Modulation of Physicochemical Properties: The two fluorine atoms are highly electronegative and can act as weak hydrogen bond acceptors. Their presence alters the local electronic environment, which can enhance binding affinity to a biological target. Furthermore, the -CF₂- group increases lipophilicity compared to a carbonyl group, which can influence cell membrane permeability and overall drug distribution.
Safety and Handling
4,4'-Difluorodiphenylmethane is classified as an irritant. Standard laboratory safety protocols should be strictly followed.
-
Engineering Controls: Handle in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[3]
Users must consult the most current Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
Conclusion
While sharing a common molecular formula, 4,4'-difluorodiphenylmethane and 1,1'-(difluoromethylene)bis-benzene are distinct chemical entities with disparate applications. 4,4'-Difluorodiphenylmethane is a vital industrial intermediate, primarily serving as a precursor for the synthesis of the high-performance polymer PEEK. Its synthesis via Friedel-Crafts alkylation and subsequent oxidation is a cornerstone of advanced materials production. In contrast, the gem-difluoro isomer is a sophisticated building block in medicinal chemistry, employed as a strategic bioisostere to enhance the metabolic stability and efficacy of therapeutic agents. A thorough understanding of the identity, properties, and synthesis of the correct isomer is paramount for success in both materials science and drug discovery endeavors.
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An In-depth Technical Guide to the Solubility and Stability of 4,4'-Difluorodiphenylmethane
Introduction
4,4'-Difluorodiphenylmethane (DFDPM) is a fluorinated organic compound that serves as a critical building block and intermediate in the synthesis of advanced materials, pharmaceuticals, and agrochemicals.[1][2] Its structure, featuring two para-fluorinated phenyl rings linked by a methylene bridge, imparts a unique combination of thermal stability, chemical resistance, and specific reactivity.[2] The fluorine substituents significantly modulate the electronic properties of the aromatic rings, enhancing the compound's utility in creating specialty polymers with high thermal stability and in the development of novel pharmaceutical agents where metabolic stability is paramount.[2]
For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of DFDPM—specifically its solubility and stability—is fundamental. These parameters govern its behavior in reaction media, its formulation into final products, its environmental fate, and its metabolic profile. This guide provides a comprehensive technical overview of the core solubility and stability characteristics of DFDPM, offering both theoretical insights and field-proven experimental protocols to empower researchers in their development endeavors.
Section 1: Core Physicochemical Properties
A baseline understanding of the fundamental properties of DFDPM is essential before exploring its solubility and stability. These characteristics, summarized in Table 1, dictate its behavior in various physical and chemical environments.
Table 1: Physicochemical Properties of 4,4'-Difluorodiphenylmethane
| Property | Value | Source(s) |
| Chemical Name | 4,4'-Difluorodiphenylmethane | |
| Synonyms | Bis(4-fluorophenyl)methane, DFDPM | [2] |
| CAS Number | 457-68-1 | [1] |
| Molecular Formula | C₁₃H₁₀F₂ | [1] |
| Molecular Weight | 204.22 g/mol | |
| Appearance | White or colorless crystalline solid/liquid | [1][2] |
| Melting Point | 29-30 °C | [1] |
| Boiling Point | 258-260 °C (at 742 mm Hg) | [1] |
| Density | ~1.15 g/mL (at 20-25 °C) | [1] |
| Water Solubility | Insoluble | [1] |
Section 2: Solubility Profile
The solubility of an active pharmaceutical ingredient (API) or a chemical intermediate is a critical determinant of its utility. It influences reaction kinetics, purification methods such as crystallization, and bioavailability in drug formulations.
Qualitative Solubility Analysis
Based on its molecular structure, DFDPM is a nonpolar, lipophilic compound. The two fluorine atoms add some polarity, but the molecule is dominated by the large, nonpolar hydrocarbon framework. This is consistent with its observed insolubility in water.[1] The parent compound, diphenylmethane, is also insoluble in water but readily dissolves in common organic solvents, a behavior that DFDPM is expected to share.[3]
-
Aqueous Systems: DFDPM is practically insoluble in water and neutral aqueous buffers. Its low polarity limits its ability to form favorable interactions with the highly polar, hydrogen-bonded network of water molecules.
-
Organic Solvents: DFDPM is anticipated to be soluble in a range of common organic solvents. The principle of "like dissolves like" suggests high solubility in nonpolar solvents (e.g., toluene, hexane) and moderate to high solubility in polar aprotic solvents (e.g., acetone, ethyl acetate, acetonitrile) and polar protic solvents (e.g., methanol, ethanol). Studies on the structurally similar 4,4′-difluorobenzophenone show that its solubility in such organic solvents increases with temperature.[4]
Experimental Protocol for Solubility Determination
To move beyond qualitative assessment, a robust experimental determination of solubility is required. The shake-flask method followed by HPLC quantification is a gold-standard approach.
Causality Behind Experimental Choices:
-
Shake-Flask Method: This method is chosen because it allows the system to reach thermodynamic equilibrium, providing a true measure of saturation solubility.
-
HPLC-UV Analysis: High-Performance Liquid Chromatography with UV detection is selected for its specificity, sensitivity, and accuracy in quantifying aromatic compounds like DFDPM. It can reliably separate the analyte from any minor impurities.[5]
-
Temperature Control: Maintaining a constant temperature is critical as solubility is highly temperature-dependent.
Step-by-Step Methodology:
-
Preparation of Stock Standard: Accurately weigh approximately 10 mg of DFDPM and dissolve it in a suitable solvent (e.g., acetonitrile) in a 100 mL volumetric flask to create a stock solution of known concentration (~100 µg/mL).
-
Calibration Curve: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution. Analyze these standards by HPLC-UV to generate a calibration curve.
-
Equilibration: Add an excess amount of solid DFDPM to several vials, each containing a known volume of the test solvent (e.g., water, pH 7.4 buffer, ethanol, acetone). Ensure enough solid is present so that some remains undissolved at equilibrium.
-
Incubation: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Preparation: After incubation, allow the vials to stand undisturbed for at least 2 hours to let the undissolved solid settle. Carefully withdraw a sample from the clear supernatant.
-
Filtration and Dilution: Immediately filter the sample through a 0.22 µm syringe filter (pre-saturated with the sample solution to avoid analyte loss due to adsorption). Accurately dilute the filtered sample with the mobile phase to bring its concentration within the range of the calibration curve.
-
Quantification: Analyze the diluted sample by HPLC-UV. Use the calibration curve to determine the concentration of DFDPM in the diluted sample.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.
Diagram of Solubility Determination Workflow
Caption: Workflow for experimental solubility determination.
Section 3: Stability Profile and Degradation Pathways
Understanding the chemical stability of DFDPM is crucial for defining its storage conditions, shelf-life, and potential degradation products. Forced degradation studies, conducted under conditions more severe than standard stability testing, are used to identify likely degradation pathways and to develop stability-indicating analytical methods.[6][7]
Hydrolytic Stability
-
Mechanism: Hydrolysis involves the reaction of a substance with water. For DFDPM, the C-F and C-C bonds are generally very stable and resistant to hydrolysis under neutral conditions.[8] The primary site of potential reactivity is the methylene bridge, although it is also quite stable.
-
Expected Behavior: DFDPM is expected to be highly stable in neutral and slightly acidic/basic aqueous solutions at ambient temperature. Degradation, if any, would likely only occur under extreme pH and elevated temperatures.
Oxidative Stability
-
Mechanism: Oxidation involves the loss of electrons, often through reaction with oxidizing agents. The methylene bridge (-CH₂-) in DFDPM is the most susceptible site for oxidation.
-
Expected Behavior: This linkage can be oxidized to a carbonyl group (-C=O). Indeed, a known synthetic route involves the oxidation of DFDPM using strong oxidizing agents like nitric acid to produce 4,4'-difluorobenzophenone.[9] This indicates a primary and well-defined degradation pathway under oxidative stress.
Diagram of Oxidative Degradation Pathway
Caption: Proposed primary oxidative degradation pathway.
Photostability
-
Mechanism: Photodegradation occurs when a molecule absorbs light energy, leading to bond cleavage or reaction. Aromatic systems can absorb UV radiation, potentially leading to the formation of reactive radical species.
-
Expected Behavior: While the parent diphenylmethane has UV absorption properties, DFDPM's stability to light under normal storage conditions is expected to be high.[3] However, under intense, direct UV exposure as stipulated in ICH Q1B guidelines, some degradation could occur.[7] The specific degradation products would need to be identified experimentally.
Thermal Stability
-
Mechanism: Thermal degradation involves the breakdown of a molecule at elevated temperatures. The energy supplied can overcome the activation energy for bond cleavage.
-
Expected Behavior: DFDPM is reported to have high thermal stability, which is a key feature for its use in high-performance polymers.[2] Significant degradation is not expected until temperatures approach or exceed its boiling point. Studies on similar structures suggest that thermal dissociation becomes significant above 200°C.[10] Degradation of fluorinated compounds at very high temperatures can lead to the formation of various smaller fluorocarbon species.[11]
Section 4: Experimental Protocol for Forced Degradation Studies
A forced degradation study is a self-validating system designed to produce relevant degradants and prove the specificity of an analytical method.[6][12]
Causality Behind Experimental Choices:
-
Stress Conditions: The conditions (acid, base, oxidation, heat, light) are mandated by regulatory guidelines (e.g., ICH Q1A) to cover the most common degradation pathways encountered during a product's lifecycle.[7]
-
Extent of Degradation: The goal is to achieve partial degradation (typically 5-20%). Complete degradation provides no information about intermediate products, while no degradation fails to challenge the method's specificity.
-
Control Samples: Unstressed and blank samples are crucial for distinguishing between degradation products and impurities or solvent artifacts.
Step-by-Step Methodology:
-
Solution Preparation: Prepare a stock solution of DFDPM in a suitable solvent like acetonitrile or a 50:50 mixture of acetonitrile:water at a concentration of ~1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep a sample at room temperature and another at 60 °C. Monitor at time points (e.g., 2, 6, 12, 24 hours). Before analysis, neutralize the sample with an equivalent amount of 1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Use the same temperature and time point conditions as for acid hydrolysis. Neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3-6% hydrogen peroxide (H₂O₂). Keep the solution at room temperature and monitor at the specified time points.
-
Thermal Degradation: Place the solid DFDPM powder in a controlled-temperature oven (e.g., at 105 °C). Separately, place a solution of DFDPM in a sealed vial at 60-70 °C. Sample at various time points.
-
Photolytic Degradation: Expose a solution of DFDPM and the solid material to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). A control sample should be wrapped in aluminum foil to protect it from light.
-
Sample Analysis: At each time point, dilute the stressed samples to a suitable concentration (e.g., 100 µg/mL) with mobile phase. Analyze by a stability-indicating HPLC method (see Section 5).
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity for the main DFDPM peak in all stressed samples to ensure it is not co-eluting with any degradation products.
Table 2: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Typical Duration |
| Acid Hydrolysis | 0.1 M - 1 M HCl | RT and 60-80 °C | Up to 72 hours |
| Base Hydrolysis | 0.1 M - 1 M NaOH | RT and 60-80 °C | Up to 24 hours |
| Oxidation | 3-30% H₂O₂ | Room Temperature | Up to 24 hours |
| Thermal (Solid) | Dry Heat | >100 °C | Up to 7 days |
| Thermal (Solution) | Heat | 60-80 °C | Up to 7 days |
| Photolytic | ICH Q1B Option 2 | Ambient | As per ICH spec. |
Section 5: Analytical Methodologies for Stability Assessment
A validated, stability-indicating analytical method is required to separate and quantify DFDPM in the presence of its degradation products.[5]
Recommended Method: Reverse-Phase HPLC with UV/PDA Detection
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 stationary phase provides excellent hydrophobic retention for nonpolar molecules like DFDPM.
-
Mobile Phase: A gradient of acetonitrile (or methanol) and water is typically effective.
-
Example Gradient: Start at 50% acetonitrile, ramp to 95% acetonitrile over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of maximum absorbance for DFDPM (e.g., ~225 nm). A PDA detector is highly recommended to simultaneously monitor multiple wavelengths and perform peak purity analysis.
-
Method Validation: The method must be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The forced degradation samples are used to prove specificity, demonstrating that all degradation products are resolved from the parent DFDPM peak.
Conclusion
4,4'-Difluorodiphenylmethane is a chemically and thermally stable molecule, properties that are advantageous for its application in materials science and as a pharmaceutical intermediate.[2] Its solubility is limited to organic solvents, with negligible aqueous solubility.[1] The primary point of chemical reactivity is the methylene bridge, which is susceptible to oxidation, leading to the formation of 4,4'-difluorobenzophenone.[9] While generally stable, forced degradation studies under harsh conditions are essential to fully characterize its degradation profile and to develop the validated, stability-indicating analytical methods required for quality control and regulatory submission. The protocols and insights provided in this guide serve as a robust framework for researchers to systematically evaluate and understand the critical solubility and stability characteristics of this versatile compound.
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ResearchGate. (n.d.). Determination and correlation of solubility of 4,4′-difluorobenzophenone in pure and binary mixed solvents and thermodynamic properties of solution | Request PDF. Retrieved from [Link]
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PubMed. (2012). Degradation of triphenylmethane dyes using a temperature and pH stable spore laccase from a novel strain of Bacillus vallismortis. Retrieved from [Link]
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ResearchGate. (2026). Determination and Correlation of Solubility of 1,2-difluoro-4,5-dinitrobenzene in Methanol + Water Mixed Solvent. Retrieved from [Link]
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ResearchGate. (2025). Hydrolytic stability and non-radiative decay processes of dibenzoylmethanatoboron difluoride derivatives | Request PDF. Retrieved from [Link]
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MDPI. (n.d.). Photodegradation Process of Organic Dyes in the Presence of a Manganese-Doped Zinc Sulfide Nanowire Photocatalyst. Retrieved from [Link]
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The Ubiquitous Benzhydryl Scaffold: A Technical Guide to the Natural Occurrence and Biological Fountains of Diphenylmethane Derivatives
Abstract
The diphenylmethane scaffold, a seemingly simple aromatic structure, is the foundation for a vast and diverse array of naturally occurring derivatives with significant biological activities. This technical guide provides an in-depth exploration of the natural sources of these compounds, spanning the plant, marine, and microbial kingdoms. We will delve into the biosynthetic pathways that give rise to these structurally complex molecules, offering insights into the enzymatic machinery responsible for their creation. Furthermore, this guide will detail the known biological and pharmacological properties of these derivatives, highlighting their potential as leads for drug discovery and development. Finally, we will provide robust, field-proven protocols for the extraction, isolation, and characterization of diphenylmethane derivatives from their natural sources, equipping researchers with the practical knowledge to explore this fascinating class of natural products.
Introduction: The Diphenylmethane Core
Diphenylmethane, characterized by a methane molecule substituted with two phenyl groups, forms the structural backbone of the benzhydryl functional group.[1] While the parent compound itself has been identified in some terrestrial plants, such as potatoes and soybeans, the true chemical diversity and biological significance lie in its myriad of derivatives.[2] These derivatives, adorned with various functional groups including hydroxyls, halogens, and complex ring systems, are produced as secondary metabolites by a wide range of organisms. Their structural variety is mirrored by a broad spectrum of biological activities, from antioxidant and antimicrobial to potent anticancer and enzyme-inhibiting properties. This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the natural world's production and application of these remarkable compounds.
Natural Occurrence and Biological Sources
Diphenylmethane derivatives are not confined to a single biological niche but are rather widespread across different domains of life. Their distribution underscores the convergent evolution of biosynthetic pathways to produce structurally similar scaffolds for diverse ecological functions.
Marine Environments: A Treasure Trove of Halogenated Derivatives
The marine environment is a particularly rich source of unique diphenylmethane derivatives, many of which are halogenated, a feature less common in terrestrial natural products.
Red algae, particularly species from the family Rhodomelaceae, are prolific producers of brominated diphenylmethanes, commonly referred to as bromophenols.[3] These compounds are believed to play a role in chemical defense against herbivores and pathogens.[3] Genera such as Rhodomela, Polysiphonia, Odonthalia, and Symphyocladia are well-documented sources of these compounds.[4][5]
Table 1: Examples of Diphenylmethane Derivatives from Red Algae
| Compound Name | Structure | Source Organism(s) | Reported Biological Activity | Reference(s) |
| Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether | Two brominated phenyl rings linked by an ether and a methylene bridge | Rhodomela confervoides | Antibacterial, Cytotoxic | [5] |
| 3-bromo-4,5-dihydroxy-benzaldehyde | A brominated and hydroxylated benzaldehyde | Rhodomela confervoides | Cytotoxic | [5] |
Marine invertebrates, particularly sponges and ascidians, are known to host symbiotic microorganisms that are the true producers of many bioactive secondary metabolites, including diphenylmethane derivatives. While less common than in red algae, these sources provide structurally novel compounds with potent biological activities.[6][7][8] The ecological role of these compounds is often associated with defense against predation and competition for space.
The Fungal Kingdom: Masters of Biosynthesis
Fungi, including terrestrial and marine-derived species, are exceptional producers of a wide array of secondary metabolites. Among these are diphenylmethane derivatives, often biosynthesized through the polyketide pathway. Endophytic fungi, which reside within the tissues of living plants, are a particularly promising and underexplored source of novel bioactive compounds.[9]
Species from the genera Aspergillus and Penicillium are well-known for their metabolic prowess. Several diphenyl ether derivatives have been isolated from marine-derived strains of Aspergillus candidus, demonstrating antifungal activity.[10][11][12]
Table 2: Examples of Diphenylmethane Derivatives from Fungi
| Compound Class | General Structure | Source Organism(s) | Reported Biological Activity | Reference(s) |
| Diphenyl Ethers | Two phenyl rings linked by an ether | Aspergillus candidus | Antifungal, Cytotoxic | [10][11] |
Biosynthetic Pathways: Nature's Chemical Factories
The structural diversity of diphenylmethane derivatives is a direct result of the varied biosynthetic pathways employed by different organisms. Understanding these pathways is crucial for metabolic engineering efforts aimed at producing these valuable compounds in higher yields.
Biosynthesis of Bromophenols in Red Algae
The biosynthesis of bromophenols in red algae is not fully elucidated but is thought to involve the action of vanadium-dependent bromoperoxidase enzymes.[13][14] These enzymes catalyze the oxidation of bromide ions from seawater using hydrogen peroxide, generating a reactive bromine species that can then electrophilically substitute onto phenolic precursors derived from the shikimate pathway.
Caption: Proposed biosynthetic pathway of bromophenols in red algae.
Biosynthesis of Diphenyl Ethers in Fungi
In fungi, many diphenyl ether derivatives are synthesized via the polyketide pathway.[2][15][16] This involves a non-reducing polyketide synthase (NR-PKS) that iteratively condenses acetyl-CoA and malonyl-CoA units to form a polyketide chain. This chain then undergoes a series of cyclization and aromatization reactions to form the diphenyl ether core. Further modifications by tailoring enzymes, such as oxidases and methyltransferases, lead to the final diverse structures.[17][18]
Caption: Generalized biosynthetic pathway of diphenyl ethers in fungi.
Biological Activities and Pharmacological Potential
The structural diversity of naturally occurring diphenylmethane derivatives translates into a wide range of biological activities, making them attractive candidates for drug discovery.
Table 3: Overview of Biological Activities of Diphenylmethane Derivatives
| Biological Activity | Description | Example Compound(s) | Source Type | Reference(s) |
| Antioxidant | Scavenging of free radicals, protecting cells from oxidative damage. | Bromophenols | Red Algae | [19][20] |
| Antimicrobial | Inhibition of the growth of bacteria and fungi. | Bromophenols, Diphenyl Ethers | Red Algae, Fungi | [3][10] |
| Anticancer | Cytotoxicity against various cancer cell lines, induction of apoptosis. | Bromophenols, Asperindoles | Red Algae, Fungi | [5][11] |
| Enzyme Inhibition | Inhibition of specific enzymes involved in disease pathways (e.g., protein tyrosine phosphatase 1B). | Bromophenols | Red Algae | [19] |
| Anti-inflammatory | Reduction of inflammatory responses. | - | Marine Invertebrates | [6] |
| Antiviral | Inhibition of viral replication. | - | Marine Invertebrates | [6] |
The potent and diverse bioactivities of these compounds underscore the importance of continued exploration of natural sources for novel therapeutic agents.
Experimental Protocols: From Source to Pure Compound
The successful isolation and characterization of diphenylmethane derivatives from natural sources require a systematic and robust experimental approach. The following protocols are designed to provide a comprehensive workflow for researchers in this field.
Extraction of Diphenylmethane Derivatives
The choice of extraction method and solvent is critical and depends on the source organism and the polarity of the target compounds.
-
Sample Preparation: Collect fresh algal material and rinse with seawater to remove epiphytes and debris. Air-dry or freeze-dry the material to a constant weight. Grind the dried material into a fine powder.
-
Extraction: Macerate the powdered algal material in a solvent such as 95% ethanol or a mixture of dichloromethane and methanol (1:1 v/v) at room temperature for 24-48 hours.[4][14] Repeat the extraction process three times to ensure exhaustive extraction.
-
Solvent Removal: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40 °C to obtain the crude extract.
-
Partitioning (Optional): For a preliminary fractionation, the crude extract can be partitioned between a non-polar solvent (e.g., hexane) and a polar solvent (e.g., methanol/water). This step helps to remove lipids and other highly non-polar compounds.
-
Cultivation: Grow the fungal strain in a suitable liquid medium (e.g., Potato Dextrose Broth) for 2-4 weeks.[21]
-
Separation of Mycelia and Broth: Separate the fungal mycelia from the culture broth by filtration.
-
Mycelial Extraction: Dry the mycelia and grind them into a powder. Extract the powdered mycelia with a solvent such as ethyl acetate or methanol.
-
Broth Extraction: Extract the culture broth with an immiscible organic solvent, typically ethyl acetate.[21] Perform the liquid-liquid extraction three times.
-
Solvent Removal: Combine the organic extracts and evaporate the solvent under reduced pressure to yield the crude extract.
Caption: General workflow for the extraction of diphenylmethane derivatives.
Chromatographic Purification
Purification of the crude extract is essential to isolate individual diphenylmethane derivatives. A combination of chromatographic techniques is typically employed.
-
Column Chromatography (Initial Fractionation):
-
Stationary Phase: Silica gel or Sephadex LH-20 are commonly used.
-
Mobile Phase: A gradient of solvents with increasing polarity is typically used. For silica gel, a gradient of hexane-ethyl acetate or chloroform-methanol is common.[5] For Sephadex LH-20, methanol is often used for elution.
-
Fraction Collection: Collect fractions and monitor their composition by Thin Layer Chromatography (TLC).
-
-
High-Performance Liquid Chromatography (HPLC) (Final Purification):
-
Column: A reversed-phase C18 or C8 column is typically used for the separation of moderately polar diphenylmethane derivatives.[22]
-
Mobile Phase: A gradient of water (often with a small amount of acid like trifluoroacetic acid for better peak shape) and acetonitrile or methanol is commonly employed.[22]
-
Detection: A UV detector is used to monitor the elution of compounds, typically at wavelengths around 210 nm and 280 nm.
-
Isolation: Collect the peaks corresponding to the pure compounds.
-
Structural Elucidation
The structure of the purified compounds is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition (High-Resolution MS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the connectivity of atoms and the overall structure of the molecule.[5]
Conclusion and Future Perspectives
Naturally occurring diphenylmethane derivatives represent a rich and diverse source of bioactive compounds with significant potential for the development of new pharmaceuticals. Their widespread distribution in marine and microbial ecosystems suggests that many more novel structures with unique biological activities are yet to be discovered. Future research should focus on the exploration of underexplored environments, such as the deep sea and extreme habitats, for new producing organisms. Advances in metabolomics and genomic sequencing will undoubtedly accelerate the discovery of novel biosynthetic pathways and facilitate their heterologous expression for sustainable production. The continued investigation of this fascinating class of natural products holds great promise for addressing pressing challenges in medicine and human health.
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Semantic Scholar. (n.d.). Novel fungal diphenyl ether biosynthetic gene clusters encode a promiscuous oxidase for elevated antibacterial activities. Retrieved from [Link]
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ResearchGate. (2019, March 28). Can I isolate secondary metabolites from the endophytic fungi through sequential isolation?. Retrieved from [Link]
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Pharmapproach. (2023). Structure and Medicinal Uses of Diphenylmethane, Triphenylmethane and Their Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Marine Natural Products and Derivatives. Retrieved from [Link]
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Semantic Scholar. (n.d.). Origins and Bioactivities of Natural Compounds Derived from Marine Ascidians and Their Symbionts. Retrieved from [Link]
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Mendola, D. (2004). Ascidian, sponge culture supplies bioactive metabolites. Global Seafood Advocate. Retrieved from [Link]
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Unlocking the Reactivity of a Privileged Scaffold: A Theoretical Guide to Difluorodiphenylmethane
Foreword: The Allure of the Gem-Difluoro Group in Modern Chemistry
To the researchers, scientists, and pioneers in drug development, this guide delves into the theoretical underpinnings of difluorodiphenylmethane's reactivity. The introduction of a gem-difluoro unit onto a diphenylmethane scaffold imparts a unique combination of steric and electronic properties, profoundly influencing its interaction with biological targets and its utility as a synthetic intermediate.[1] In medicinal chemistry, the CF2 group is a valuable bioisostere for carbonyls and ethers, offering enhanced metabolic stability and modulated lipophilicity.[1] Understanding the reactivity of this moiety is not merely an academic exercise; it is a critical step in the rational design of next-generation therapeutics and advanced materials. This whitepaper provides a deep dive into the computational methodologies and theoretical frameworks that allow us to predict and rationalize the chemical behavior of this compound, empowering you to harness its full potential.
The Computational Lens: Theoretical Frameworks for Predicting Reactivity
To dissect the reactivity of this compound, we turn to the powerful tools of computational chemistry. These in-silico methods allow us to model reaction pathways, calculate energy barriers, and visualize transition states at a level of detail unattainable through experimental means alone.
Density Functional Theory (DFT): The Workhorse of Mechanistic Elucidation
Density Functional Theory (DFT) has emerged as the preeminent method for studying the electronic structure and reactivity of organic molecules. By approximating the electron density, DFT provides a computationally tractable way to explore potential energy surfaces and identify the lowest-energy paths for chemical transformations. For organofluorine compounds, functionals such as B3LYP, coupled with appropriate basis sets (e.g., 6-311G+(d,p)), have been shown to provide reliable predictions of reaction energetics and geometries.[2]
Transition State Theory: Quantifying the Hurdles of Reaction
Transition State Theory (TST) provides a crucial link between the computed potential energy surface and the macroscopic reaction rate. TST posits that the rate of a reaction is determined by the concentration of a high-energy "activated complex" or transition state, which is in a quasi-equilibrium with the reactants. By calculating the Gibbs free energy of activation (ΔG‡), we can predict the feasibility and rate of a given reaction pathway.
Solvation Models: The Crucial Role of the Reaction Environment
Reactions are rarely performed in the gas phase. The surrounding solvent can dramatically influence reactivity through stabilization of charged intermediates and transition states. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are often employed in DFT calculations to account for these bulk solvent effects, providing a more realistic picture of the reaction energetics.
Key Reaction Manifolds of this compound: A Theoretical Perspective
The reactivity of this compound is dominated by the chemistry of the benzylic C-F bonds and the adjacent C-H bonds, as well as the aromatic character of the phenyl rings. Here, we explore the major reaction pathways through the lens of computational analysis.
Nucleophilic Substitution at the Benzylic Carbon: A Mechanistic Dichotomy
The substitution of a fluoride ion from the difluorodiphenylmethyl core is a pivotal transformation. Theoretical studies on analogous benzyl fluorides reveal a fascinating mechanistic interplay between S_N1 and S_N2 pathways, heavily influenced by the nature of the nucleophile, the solvent, and the electronic properties of the aryl substituents.
-
The S_N2 Pathway: In the S_N2 mechanism, the nucleophile attacks the carbon center as the fluoride leaving group departs in a single, concerted step. DFT calculations can precisely map the geometry of the trigonal bipyramidal transition state. The presence of two phenyl groups can sterically hinder the backside attack required for an S_N2 reaction, potentially raising the activation barrier compared to a simple benzyl fluoride.
-
The S_N1 Pathway: The S_N1 mechanism proceeds through a stepwise process involving the formation of a difluorodiphenylmethyl carbocation intermediate. The stability of this carbocation is a critical determinant of the reaction rate. Computational studies have shown that while fluorine is highly electronegative, it can paradoxically stabilize an adjacent carbocation through π-donation from its lone pairs. The two phenyl rings further stabilize the positive charge through resonance. Recent quantum chemical analyses have also highlighted that the ease of carbocation formation is significantly influenced by the destabilization of the parent substrate.[3]
The choice between these pathways can be predicted by comparing the computed activation barriers for the concerted (S_N2) versus the stepwise (S_N1) routes.
Computational Protocol for Analyzing Nucleophilic Substitution:
-
Model System Setup: Construct the this compound molecule and the chosen nucleophile (e.g., hydroxide ion) in a molecular modeling program.
-
Reactant and Product Optimization: Perform geometry optimizations and frequency calculations for the reactants and products using a DFT method (e.g., B3LYP/6-311G+(d,p)) and an implicit solvent model.
-
Transition State Search:
-
For the S_N2 pathway, perform a transition state search for the concerted displacement of the fluoride ion.
-
For the S_N1 pathway, locate the transition state for the C-F bond cleavage to form the carbocation intermediate, and then the transition state for the subsequent attack of the nucleophile.
-
-
Intrinsic Reaction Coordinate (IRC) Calculations: For each located transition state, perform an IRC calculation to confirm that it connects the correct reactants and products (or intermediates).
-
Energy Profile Construction: Calculate the Gibbs free energies of all stationary points (reactants, transition states, intermediates, and products) to construct the reaction energy profile. The pathway with the lower overall activation energy is the predicted dominant mechanism.
C-F Bond Activation: A Gateway to Novel Functionality
The activation and subsequent functionalization of the strong C-F bond is a significant challenge and a highly sought-after transformation in organic synthesis.[4][5] Theoretical studies can provide invaluable insights into the mechanisms of C-F bond activation, often mediated by transition metals or Lewis acids.[6]
Computational models can be used to investigate:
-
Coordination of a Lewis Acid to Fluorine: This weakens the C-F bond and makes the benzylic carbon more electrophilic.
-
Oxidative Addition to a Transition Metal Center: This is a common mechanism for C-F bond cleavage in catalytic cycles. DFT can be used to model the geometry and energetics of the oxidative addition transition state.
Radical Reactions: Abstraction and Subsequent Transformations
The benzylic C-H bonds in this compound, while not present in the parent molecule, would be a key feature in derivatives and are susceptible to radical abstraction. Furthermore, radical processes involving the difluoromethyl moiety are of interest.[7] Computational chemistry can be employed to calculate the C-H and C-F bond dissociation energies (BDEs), providing a quantitative measure of the propensity for radical formation. DFT studies can also model the transition states for hydrogen or fluorine atom abstraction by various radical species.[8]
Quantitative Insights from Theoretical Calculations
The following table summarizes typical bond dissociation energies for C-F bonds in fluorinated methanes, which provide a baseline for understanding the strength of the C-F bonds in this compound.
| Bond | Bond Dissociation Energy (kcal/mol) |
| CH3-F | 109.9 |
| CH2F-F | 115.8 |
| CHF2-F | 120.7 |
| CF3-F | 130.5 |
| Data adapted from Blanksby, S. J.; Ellison, G. B. Acc. Chem. Res. 2003, 36, 255-263, as cited in a review.[4] |
The increasing BDE with further fluorination highlights the electronic effects at play.
Visualizing Reactivity: Diagrams and Workflows
Reaction Coordinate Diagrams
Caption: Comparative energy profiles for S_N1 and S_N2 reactions.
Computational Workflow
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Methodological & Application
Difluorodiphenylmethane: A Versatile Fluorinated Scaffold for Advanced Organic Synthesis
Introduction: The Strategic Value of the Difluorinated Methylene Bridge
In the landscape of modern organic synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of designing advanced materials and therapeutics. Among the repertoire of fluorinated building blocks, 4,4'-difluorodiphenylmethane stands out as a versatile and valuable precursor. Its core structure, featuring two fluorophenyl rings linked by a methylene bridge, offers a unique combination of chemical stability, specific reactivity, and desirable physicochemical properties. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the multifaceted applications of difluorodiphenylmethane as a building block in organic synthesis. We will delve into its primary role in the synthesis of high-performance polymers, explore its potential in medicinal chemistry as a bioisosteric scaffold, and provide detailed protocols for its synthesis and key transformations.
The fluorine substituents on the phenyl rings significantly influence the electronic properties of the molecule, enhancing its stability and modulating its reactivity. This makes 4,4'-difluorodiphenylmethane a key intermediate in the production of specialty polymers and a potential building block for novel agrochemicals and pharmaceuticals.[1][2]
I. High-Performance Polymers: The Gateway to PEEK
The most significant and well-established application of 4,4'-difluorodiphenylmethane is as a critical intermediate in the synthesis of 4,4'-difluorobenzophenone. This ketone is a principal monomer in the production of polyetheretherketone (PEEK), a high-performance thermoplastic renowned for its exceptional thermal stability, mechanical strength, and chemical resistance.[3] PEEK and other polyaryletherketones (PAEKs) are indispensable in demanding environments across the aerospace, automotive, medical, and electronics industries.
The synthetic pathway to PEEK via this compound is a two-step process:
-
Synthesis of 4,4'-Difluorodiphenylmethane: This is typically achieved through the acid-catalyzed reaction of fluorobenzene with a formaldehyde source.
-
Oxidation to 4,4'-Difluorobenzophenone: The methylene bridge of this compound is then oxidized to a carbonyl group.
Protocol 1: Synthesis of 4,4'-Difluorodiphenylmethane
This protocol is based on the acid-catalyzed condensation of fluorobenzene with formaldehyde. Organic sulfonic acids are often employed as catalysts.
Materials:
-
Fluorobenzene
-
Formaldehyde (or a formaldehyde equivalent like paraformaldehyde)
-
Organic sulfonic acid catalyst (e.g., methanesulfonic acid or p-toluenesulfonic acid)
-
Inert solvent (excess fluorobenzene can also serve as the solvent)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
To a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add an excess of fluorobenzene, which will also act as the solvent.
-
Add the organic sulfonic acid catalyst to the fluorobenzene and stir to dissolve.
-
Gradually add formaldehyde to the reaction mixture while maintaining the temperature between 0°C and 25°C.[3] The reaction is exothermic, and careful temperature control is crucial to minimize the formation of byproducts.
-
After the addition is complete, continue stirring the mixture at room temperature for several hours until the reaction is complete (monitor by TLC or GC).
-
Quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize the acid catalyst.
-
Transfer the mixture to a separatory funnel and wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the excess fluorobenzene.
-
The crude product, an isomeric mixture of difluorodiphenylmethanes, can be purified by vacuum distillation.
Protocol 2: Oxidation of 4,4'-Difluorodiphenylmethane to 4,4'-Difluorobenzophenone
The oxidation of the methylene bridge is a critical step. Nitric acid is a commonly used oxidizing agent.
Materials:
-
4,4'-Difluorodiphenylmethane
-
Nitric acid (concentrated)
-
Acetic acid (optional, as a solvent)
-
Water
-
Recrystallization solvent (e.g., ethanol or a mixture of acetic acid and water)
-
Heating mantle
-
Reflux condenser
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the 4,4'-difluorodiphenylmethane in acetic acid (if used).
-
Carefully add concentrated nitric acid to the solution.
-
Heat the reaction mixture to a temperature between 65°C and 100°C and maintain it under reflux for several hours.[3] The progress of the reaction should be monitored by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water to precipitate the crude product.
-
Collect the solid product by filtration and wash it thoroughly with water to remove any residual acid.
-
The crude 4,4'-difluorobenzophenone can be purified by recrystallization from a suitable solvent to yield a colorless solid.
II. A Scaffold for Medicinal Chemistry and Agrochemicals
While the production of high-performance polymers remains the primary application of 4,4'-difluorodiphenylmethane, its structural motifs hold significant potential in the design of novel bioactive molecules, including pharmaceuticals and agrochemicals.[1][2][3] The diphenylmethane scaffold is a common feature in many centrally active drugs, and the introduction of fluorine atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.
The Difluoromethylene Bridge as a Bioisostere
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties to produce broadly similar biological effects, is a cornerstone of modern drug design.[4][5] The difluoromethylene group (-CF2-) is a well-established bioisostere for an ether linkage (-O-) or a carbonyl group (-C=O). This substitution can lead to:
-
Increased Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the difluoromethylene group more resistant to metabolic oxidation.
-
Modulation of Lipophilicity: Fluorine is highly electronegative yet the difluoromethyl group can be more lipophilic than a hydroxyl group, influencing the molecule's ability to cross cell membranes.
-
Altered Conformation and Electronic Properties: The presence of two fluorine atoms can alter the local electronic environment and conformational preferences of the molecule, potentially leading to enhanced binding affinity for a biological target.
The 4,4'-difluorodiphenylmethane scaffold can be envisioned as a bioisosteric replacement for diphenylmethanol or benzophenone-containing drugs, where the difluoromethylene bridge offers a more stable and lipophilic alternative.
Functionalization of the Aromatic Rings
To unlock the full potential of 4,4'-difluorodiphenylmethane as a building block for medicinal and agrochemical applications, the functionalization of its aromatic rings is essential. This would allow for the introduction of various pharmacophores and tuning of the molecule's properties. While specific protocols for the direct functionalization of 4,4'-difluorodiphenylmethane are not extensively reported, established methodologies for the functionalization of fluorinated aromatic compounds can be applied.
Potential Synthetic Strategies:
-
Electrophilic Aromatic Substitution: The fluorine atoms are ortho-, para-directing but deactivating. However, under forcing conditions, electrophilic substitution reactions such as nitration or halogenation could be achieved. The substitution pattern would need to be carefully controlled.
-
Directed Ortho-Metalation (DoM): The fluorine atoms can act as directing groups for lithiation at the ortho position. Subsequent quenching with an electrophile would introduce a functional group at a specific position on the aromatic ring.
Hypothetical Protocol 3: Ortho-Functionalization via Lithiation
This hypothetical protocol is based on the known ortho-directing ability of fluorine in lithiation reactions.
Materials:
-
4,4'-Difluorodiphenylmethane
-
n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., carbon dioxide, an aldehyde, or an alkyl halide)
-
Ammonium chloride solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 4,4'-difluorodiphenylmethane in anhydrous THF.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi or LDA to the reaction mixture. The solution may change color, indicating the formation of the lithiated species.
-
Stir the mixture at -78°C for 1-2 hours.
-
Add the desired electrophile to the reaction mixture at -78°C.
-
Allow the reaction to slowly warm to room temperature and stir for several hours.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
III. Data Summary
| Property | 4,4'-Difluorodiphenylmethane | 4,4'-Difluorobenzophenone |
| CAS Number | 457-68-1 | 345-92-6 |
| Molecular Formula | C13H10F2 | C13H8F2O |
| Molecular Weight | 204.22 g/mol | 218.20 g/mol |
| Appearance | Colorless to yellowish liquid or solid | Colorless solid |
| Melting Point | 29-30 °C | 107.5-108.5 °C |
| Boiling Point | 258-260 °C at 742 mmHg | - |
Conclusion and Future Outlook
4,4'-Difluorodiphenylmethane is a building block of significant industrial importance, primarily serving as a key precursor to the high-performance polymer PEEK. The synthetic routes to this compound and its subsequent oxidation are well-established, providing a reliable supply for the materials science industry.
Looking forward, the untapped potential of this compound lies in its application as a versatile scaffold in medicinal and agrochemical research. The unique properties imparted by the difluoromethylene bridge, particularly its role as a bioisostere, offer exciting opportunities for the design of novel bioactive molecules with improved pharmacological profiles. The development of robust and selective methods for the functionalization of its aromatic rings will be crucial in unlocking this potential and expanding the utility of this valuable fluorinated building block beyond the realm of polymer chemistry.
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Chem-Impex. 4,4'-Difluorodiphenylmethane. Available at: [Link]
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Hopkins, C. R., et al. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem2025 , 20 (15), e202500298. Available at: [Link]
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PubMed. Peptidyl human heart chymase inhibitors. 1. Synthesis and inhibitory activity of difluoromethylene ketone derivatives bearing P' binding subsites. Available at: [Link]
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The Art of Asymmetry: A Guide to the Synthesis of Chiral Difluoromethylene-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the difluoromethylene (CF2) group into organic molecules represents a paramount strategy in modern medicinal chemistry and materials science. This moiety, acting as a lipophilic bioisostere for ethers, carbonyls, and other functional groups, can profoundly influence a molecule's conformational preferences, metabolic stability, and binding affinities.[1] The true challenge and opportunity, however, lie in the precise, three-dimensional arrangement of these fluorinated synthons. This guide provides an in-depth exploration of contemporary catalytic asymmetric methods for the introduction of the difluoromethylene and difluoromethyl groups, offering both mechanistic insights and actionable protocols for the synthesis of high-value, enantioenriched compounds.
Section 1: The Workhorse Synthon: In Situ Generation of α,α-Difluoroenol Species
A significant breakthrough in asymmetric difluoroalkylation has been the development of methods that generate highly reactive α,α-difluoroenol species in situ. This approach circumvents the need for the preparation and handling of often unstable difluorinated nucleophiles. A particularly robust method involves the reaction of trifluoromethyl diazo compounds with water, catalyzed by a dirhodium complex.[2][3][4] The resulting difluoroenol intermediate can then be intercepted by various electrophiles in the presence of a chiral organocatalyst to afford highly enantioenriched products.[2][3][4]
Mechanistic Rationale
The reaction proceeds via a relay catalysis mechanism. First, the dirhodium complex catalyzes the decomposition of the trifluoromethyl diazo compound and its subsequent reaction with water to form the α,α-difluoroenol. This nucleophilic species is then activated by a chiral organocatalyst, such as a quinine-derived urea or a chiral phosphoric acid (CPA), which directs the enantioselective attack on an electrophile, for instance, a ketone or an imine.[2][3][4] The stereochemical outcome is controlled by the formation of a well-organized, hydrogen-bonded transition state involving the catalyst, the difluoroenol, and the electrophile.[4]
Caption: Relay catalysis for asymmetric difluoroalkylation.
Application Note: Asymmetric Aldol and Mannich Reactions
This methodology has proven highly effective for both asymmetric aldol and Mannich-type reactions, providing access to chiral α,α-difluoro-β-hydroxy ketones and α,α-difluoro-β-amino ketones, respectively.[2][3][4] These products are valuable building blocks for the synthesis of more complex fluorinated molecules.
| Reaction Type | Electrophile | Chiral Catalyst | Yield (%) | ee (%) | Reference |
| Aldol | Ketones | Quinine-derived Urea | 85-95 | 87-91 | [2][3] |
| Mannich | Imines | Chiral Phosphoric Acid (CPA) | 81-95 | 90-95 | [2][3][4] |
General Protocol: Asymmetric Mannich Reaction with In Situ Generated Difluoroenol
-
To a solution of the dirhodium catalyst (e.g., Rh₂(OAc)₄, 1.0 mol%) and the chiral phosphoric acid catalyst (CPA, 2.0 mol%) in a suitable solvent (e.g., ethyl acetate) under an inert atmosphere, add water (1.5 equivalents).
-
A solution of the trifluoromethyl diazo compound (1.5 equivalents) and the imine (1.0 equivalent) in the same solvent is then added via syringe pump over a period of 2 hours at 30 °C.
-
The reaction mixture is stirred for an additional 1-2 hours until completion (monitored by TLC).
-
The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired enantioenriched α,α-difluoro-β-amino ketone.
Section 2: Alternative Approaches to Chiral Difluoromethylene Compounds
While the in situ generation of difluoroenols is a powerful tool, other innovative strategies have emerged for the asymmetric introduction of the CF₂ group.
Copper-Catalyzed Asymmetric Aldol Reactions
An alternative method for generating difluoroenolates involves the copper-catalyzed bond scission of pentafluorobutane-1,3-diones.[5] These difluoroenolates can then react with aldehydes in the presence of a chiral copper catalyst to yield a variety of chiral α,α-difluoro-β-hydroxy ketones with high enantioselectivity.[5]
Asymmetric Michael Addition to Isatylidene Malononitriles
A co-catalytic system employing a dirhodium complex and a chiral Zn-complex has been developed for the asymmetric difluoroalkylation of isatylidene malononitriles.[6] This reaction proceeds via a Michael-type interception of an in situ generated α,α-difluoroenol species, providing efficient access to fluorinated oxindoles bearing a chiral quaternary carbon center with excellent stereoselectivities (91%–99% ee).[6]
Asymmetric Migratory Geminal Difluorination of Alkenes
A distinct approach involves the catalytic, asymmetric, migratory geminal difluorination of β-substituted styrenes.[7] This reaction, which utilizes commercially available reagents and a simple chiral aryl iodide catalyst, allows for the synthesis of products with difluoromethylated tertiary or quaternary stereocenters.[7] Mechanistic studies suggest that cation-π interactions play a crucial role in the stereodifferentiation by the catalyst.[7]
Caption: Asymmetric migratory geminal difluorination.
Section 3: Synthesis of Chiral Difluoromethylated Building Blocks
The development of methods for the synthesis of versatile chiral building blocks containing the difluoromethyl group is of significant interest for drug discovery.
Synthesis of Chiral α-Difluoromethylamines
A reagent-controlled stereoselective reaction between (S)-difluoromethyl phenyl sulfoximine and imines provides a route to a variety of enantiomerically enriched α-difluoromethylamines.[8] This method is characterized by its high efficiency and broad substrate scope, likely proceeding through a non-chelating transition state.[8]
Synthesis of Chiral Difluoromethylated Cyclopropanes
The unique conformational constraints and electronic properties of cyclopropanes make them attractive motifs in medicinal chemistry.[9][10] Enantioselective copper-catalyzed desymmetric difluoromethylation of cyclopropenes has been developed for the modular construction of chiral difluoromethyl cyclopropane moieties.[10] This strategy allows for the synthesis of a variety of chiral DFC-containing compounds, including analogs of pharmacologically relevant molecules.[10]
Conclusion
The asymmetric synthesis of molecules containing the difluoromethylene and difluoromethyl groups is a rapidly evolving field with profound implications for the development of new therapeutics and functional materials. The methodologies outlined in this guide, from the versatile in situ generation of difluoroenol species to innovative catalytic difluorination reactions, provide a powerful toolkit for researchers. A deep understanding of the underlying reaction mechanisms and careful optimization of reaction protocols are key to harnessing the full potential of these transformative synthetic strategies.
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Catalytic Asymmetric Difluoroalkylation Using In Situ Generated Difluoroenol Species as the Privileged Synthon. PubMed. [Link]
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Catalytic Asymmetric Difluoroalkylation Using In Situ Generated Difluoroenol Species as the Privileged Synthon. Wiley Online Library. [Link]
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Catalytic enantioselective difluoroalkylation of aldehydes. PubMed. [Link]
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Asymmetric fluoroalkylations. a Asymmetric fluoroalkylation under organocatalysis and Lewis acid catalysis. b Asymmetric fluoroalkylation under transition-metal catalysis. c Regioselectivity in the reaction of nucleophiles with BDFP. d Palladium-catalyzed umpolung regio-and enantioselective allylation of hydrazones with BDFP. The circles with different color = different substituents. ResearchGate. [Link]
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Light-mediated catalytic enantioselective difluoroalkylation of β-ketoesters via phase-transfer catalysis. Royal Society of Chemistry. [Link]
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Asymmetric difluoroalkylation via Michael addition of an in situ generated difluoroenol intermediate. Royal Society of Chemistry. [Link]
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Asymmetric Synthesis of Fluoro, Fluoromethyl, Difluoromethyl, and Trifluoromethylcyclopropanes. PubMed. [Link]
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Enantioselective Hydrodifluoroalkylation of Alkenes with Conformationally Tuned Peptidyl Hydrogen Atom Transfer Catalysts. ResearchGate. [Link]
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Catalytic, asymmetric difluorination of alkenes to generate difluoromethylated stereocenters. PubMed. [Link]
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Catalytic Asymmetric Difluoroalkylation Using In Situ Generated Difluoroenol Species as the Privileged Synthon. National Institutes of Health. [Link]
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Asymmetric Synthesis of Fluoro, Fluoromethyl, Difluoromethyl, and Trifluoromethylcyclopropanes. ACS Publications. [Link]
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Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis. National Institutes of Health. [Link]
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Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox Catalysis. National Institutes of Health. [Link]
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Enantioselective Hydrodifluoroalkylation of Alkenes with Conformationally Tuned Peptidyl HAT Catalysts. The Knowles Group. [Link]
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(PDF) Catalytic Asymmetric Difluoroalkylation Using In Situ Generated Difluoroenol Species as the Privileged Synthon. ResearchGate. [Link]
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Catalytic Enantioselective Synthesis of Difluoromethylated Tetrasubstituted Stereocenters in Isoindolones Enabled by a Multiple-Fluorine System. ACS Publications. [Link]
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The Recent Development of Organofluorine Chemistry in China: Asymmetric Construction of Stereogenic Trifluoromethyl-substituted. CHIMIA. [Link]
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Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines. MDPI. [Link]
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Regio- and Enantioselective Bromocyclization of Difluoroalkenes as a Strategy to Access Tetrasubstituted Difluoromethylene-Conta. eScholarship.org. [Link]
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Asymmetric nucleophilic monofluorobenzylation of carbonyl compounds: synthesis of enantiopure vic-fluorohydrins and α-fluorobenzylketones. PubMed. [Link]
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Asymmetric synthesis of chiral trifluoromethylated heliotridane via highly catalytic asymmetric Friedel-Crafts alkylation with β-trifluoromethylated acrylates and pyrroles. Nagoya Institute of Technology. [Link]
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Difluoroalkylation of Carbonyl Compounds with (1,1-Difluoroalkyl)silane Derivatives. Sci-Hub. [Link]
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The Difluorodiphenylmethane Scaffold: A Privileged Motif in Modern Drug Discovery
Introduction: The Strategic Role of Fluorine in Medicinal Chemistry
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. The unique attributes of fluorine, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence metabolic stability, binding affinity, and membrane permeability. Among the various fluorinated motifs, the difluorodiphenylmethane core has emerged as a particularly valuable scaffold. This structure, characterized by a central methylene bridge flanked by two fluorinated phenyl rings, provides a unique combination of conformational rigidity and lipophilicity that can be exploited for the design of highly potent and selective therapeutic agents. This guide provides a comprehensive overview of the application of this compound derivatives in drug discovery, with a focus on their synthesis, biological evaluation, and therapeutic potential.
Synthetic Strategies for this compound Derivatives
The synthesis of this compound derivatives typically begins with the construction of the core scaffold, followed by functionalization to generate a library of analogs for structure-activity relationship (SAR) studies.
Protocol 1: Synthesis of the Bis(4-fluorophenyl)methane Core
A common route to the bis(4-fluorophenyl)methane core involves the Friedel-Crafts alkylation of fluorobenzene.
Materials:
-
Fluorobenzene
-
Paraformaldehyde
-
Concentrated sulfuric acid
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of fluorobenzene (2.0 equivalents) in dichloromethane, slowly add concentrated sulfuric acid (1.0 equivalent) at 0 °C.
-
Add paraformaldehyde (1.1 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into ice-water and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to yield the pure bis(4-fluorophenyl)methane.
Causality: The strong acid protonates paraformaldehyde, generating a reactive electrophile that undergoes electrophilic aromatic substitution with the electron-rich fluorobenzene. The excess fluorobenzene serves as both reactant and solvent.
Application in Neurodegenerative Disorders: Atypical Dopamine Transporter (DAT) Inhibitors
A compelling application of the this compound scaffold is in the development of atypical dopamine transporter (DAT) inhibitors for the treatment of psychostimulant use disorders.[1] Atypical DAT inhibitors are sought after as they aim to reduce the reinforcing effects of drugs like cocaine without exhibiting stimulant properties themselves.[2]
Lead Compound and Structure-Activity Relationship (SAR)
A notable series of atypical DAT inhibitors is based on the 1-(4-(2-((bis(4-fluorophenyl)methyl)sulfinyl)ethyl)-piperazin-1-yl)-propan-2-ol scaffold.[2] SAR studies have revealed key structural features that influence potency and metabolic stability.[3]
| Compound | R Group | DAT Ki (nM) | SERT Ki (nM) | Metabolic Stability (t1/2 in rat liver microsomes, min) |
| 1 | Piperazine | 25 | >10000 | < 5 |
| 2 | Homopiperazine | 33.4 | >10000 | 15 |
| 3 | Piperidine | 34.5 | >10000 | 38 |
| 4 (JJC10-73) | Aminopiperidine | 30.0 | 296 | > 60 |
Table 1: Structure-Activity Relationship of Bis(4-fluorophenyl)methyl Derivatives as DAT Inhibitors.[2][3]
Insights from SAR:
-
Bioisosteric Replacement of Piperazine: Replacing the metabolically labile piperazine ring with homopiperazine or piperidine was well-tolerated for DAT affinity.[2]
-
Improved Metabolic Stability: The piperidine analogs demonstrated significantly improved metabolic stability in rat liver microsomes, a crucial parameter for drug development.[3]
-
Atypical Profile: Lead compounds like 4 (JJC10-73) exhibited minimal stimulation of locomotor activity in mice, suggesting an atypical DAT inhibitor profile.[3]
Protocol 2: In Vitro Dopamine Transporter (DAT) Binding Assay
This protocol describes a radioligand binding assay to determine the affinity of test compounds for the dopamine transporter.
Materials:
-
hDAT-expressing cells (e.g., HEK293 cells)
-
[³H]WIN 35,428 (radioligand)
-
Test compounds (this compound derivatives)
-
Binding Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Nomifensine (for non-specific binding determination)
-
96-well microplates
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter and fluid
Procedure:
-
Membrane Preparation: Harvest hDAT-expressing cells and homogenize them in ice-cold binding buffer to prepare cell membranes.
-
Assay Setup: In a 96-well plate, add binding buffer, the radioligand ([³H]WIN 35,428), and varying concentrations of the test compound.
-
Non-specific Binding: In a separate set of wells, add the radioligand and a high concentration of nomifensine to determine non-specific binding.
-
Incubation: Add the cell membrane preparation to each well and incubate the plate at 4°C for 2-3 hours to reach equilibrium.[4]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.[4]
-
Washing: Wash the filters three times with ice-cold wash buffer.[4]
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[4]
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the Ki value for each test compound by fitting the data to a one-site competition binding model.
Causality: This competitive binding assay measures the ability of a test compound to displace a known high-affinity radioligand from the DAT. The lower the Ki value, the higher the affinity of the compound for the transporter.
Application in Oncology: Anticancer Agent Development
The diarylmethane scaffold, including difluorinated derivatives, has also been explored for its potential as anticancer agents.[3] These compounds can induce apoptosis and inhibit glycolysis in cancer cells.[3]
Protocol 3: Cell Viability Assay (MTT Assay) for Anticancer Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[5][6]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium
-
Test compounds (this compound derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) for each compound.
Causality: Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Visualization of Key Concepts
Experimental Workflow for Drug Discovery
Caption: Simplified schematic of a dopaminergic synapse illustrating the mechanism of action of an atypical DAT inhibitor.
Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the development of novel therapeutics. The successful application of this motif in the design of atypical dopamine transporter inhibitors highlights its potential to yield compounds with desirable pharmacokinetic and pharmacodynamic properties. Further exploration of this scaffold in other therapeutic areas, such as oncology and neurodegenerative diseases, is warranted. The synthetic accessibility and the tunability of its physicochemical properties make the this compound core an attractive starting point for the generation of diverse chemical libraries. Future research should focus on expanding the SAR of this scaffold against a wider range of biological targets and on elucidating the precise molecular interactions that govern its biological activity.
References
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ResearchGate. (n.d.). Guideline for anticancer assays in cells. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
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Giancola, J. B., Bonifazi, A., Cao, J., Ku, T., Haraczy, A. J., Lam, J., ... & Newman, A. H. (2022). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. Journal of medicinal chemistry, 65(5), 4064–4081. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Retrieved from [Link]
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Giancola, J. B., Bonifazi, A., Cao, J., Ku, T., Haraczy, A. J., Lam, J., ... & Newman, A. H. (2022). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. European Journal of Medicinal Chemistry, 233, 114227. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of 4,4'-Difluorobenzophenone
Topic: Preparation of 4,4'-Difluorobenzophenone from 4,4'-Difluorodiphenylmethane
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of 4,4'-difluorobenzophenone via the oxidation of 4,4'-difluorodiphenylmethane. 4,4'-Difluorobenzophenone is a critical monomer in the production of high-performance polyetheretherketone (PEEK) polymers, materials prized for their exceptional thermal stability and chemical resistance.[1] This guide delves into the mechanistic underpinnings of various oxidative strategies, presents a detailed, field-proven experimental protocol, and outlines the necessary safety and analytical procedures to ensure a successful and reproducible synthesis.
Introduction: The Synthetic Imperative
The conversion of a benzylic methylene group in 4,4'-difluorodiphenylmethane to a carbonyl functional group represents a key synthetic transformation. The resulting product, 4,4'-difluorobenzophenone, is an essential building block for advanced materials, including PEEK, which is widely used in demanding aerospace, automotive, and medical applications.[1] While several routes to 4,4'-difluorobenzophenone exist, such as the Friedel-Crafts acylation of fluorobenzene, these methods can be costly and produce isomeric impurities.[2][3] The oxidation of the readily available 4,4'-difluorodiphenylmethane offers a more direct and potentially cost-effective pathway, provided the reaction is selective and high-yielding.
The primary challenge lies in the selective oxidation of the benzylic C-H bonds without cleaving the diphenylmethane scaffold or modifying the electron-withdrawing fluorine substituents. This note explores common oxidative reagents and provides a robust protocol for achieving this transformation efficiently.
Reagent Properties and Safety Imperatives
A thorough understanding of the physicochemical properties and hazards associated with all reagents is paramount for safe and effective execution.
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |
| 4,4'-Difluorodiphenylmethane | 204.22 | 28 - 30 | 258 - 260 | White or colorless to light yellow powder or liquid.[4][5] |
| 4,4'-Difluorobenzophenone | 218.20 | 107.5 - 108.5 | - | Colorless/White Solid.[3] |
Safety and Handling:
-
4,4'-Difluorodiphenylmethane: This compound is an important intermediate in organic synthesis.[4][5] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.
-
4,4'-Difluorobenzophenone: This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[6][7] It is also toxic to aquatic life with long-lasting effects.[7][8] Therefore, handling should occur in a well-ventilated area, and appropriate PPE must be used.[9][10] Avoid generating dust and releasing the material into the environment.[6][8]
-
Oxidizing Agents (Nitric Acid, Potassium Permanganate, Chromium Reagents): These are strong oxidizers and are corrosive. They must be handled with extreme care in a chemical fume hood. They can react violently with organic materials. Always add the oxidant to the reaction mixture slowly and control the temperature.
-
Solvents (Acetic Acid, etc.): Handle organic solvents in a well-ventilated fume hood, away from ignition sources.
A Comparative Analysis of Oxidative Strategies
The choice of oxidant is the most critical parameter in this synthesis, directly influencing reaction efficiency, selectivity, and operational complexity.
Permanganate-Based Oxidation
Potassium permanganate (KMnO₄) is a powerful and inexpensive oxidizing agent for benzylic C-H bonds.[11] The reaction is thought to proceed via a complex radical mechanism, likely initiated by the abstraction of a hydrogen atom from the benzylic position.[11][12]
-
Rationale: KMnO₄ is effective for oxidizing alkylbenzenes. When the benzylic carbon is secondary, as in difluorodiphenylmethane, the product is the corresponding ketone.[13]
-
Causality of Challenges: The high reactivity of hot KMnO₄ can lead to over-oxidation and C-C bond cleavage, reducing the yield of the desired ketone.[11][13] The reaction produces a large amount of manganese dioxide (MnO₂) waste, which complicates product isolation and poses an environmental disposal challenge.
Chromium (VI)-Based Oxidation
Reagents like chromium trioxide (CrO₃) and pyridinium chlorochromate (PCC) are highly effective for benzylic oxidations.[14][15] The mechanism typically involves the formation of a chromate ester intermediate, which then decomposes to the carbonyl product.[16]
-
Rationale: Chromium (VI) reagents offer high yields and selectivity for the conversion of secondary benzylic positions to ketones.[14]
-
Causality of Challenges: The primary drawback is the extreme toxicity and carcinogenicity of hexavalent chromium compounds, which presents significant handling and waste disposal hazards. Their use is increasingly restricted in both academic and industrial settings.
Nitric Acid Oxidation
Nitric acid (HNO₃) is a strong oxidizing agent that has been successfully employed for the industrial-scale synthesis of 4,4'-difluorobenzophenone from its diphenylmethane precursor.[17][18][19]
-
Rationale: This method is effective and utilizes a relatively inexpensive bulk chemical. It is particularly suited for large-scale production where cost is a major driver.[18]
-
Causality of Challenges: The reaction can be highly exothermic and generates toxic nitrogen oxide (NOx) gases, requiring specialized equipment for temperature control and off-gas scrubbing. The strongly acidic and oxidative conditions demand careful material selection for the reactor.
Detailed Protocol: Nitric Acid Oxidation
This protocol is based on established patent literature for a scalable and effective synthesis.[18] It is designed to be a self-validating system where careful control of parameters ensures reproducibility.
Materials and Equipment
-
Reagents:
-
4,4'-Difluorodiphenylmethane (≥99%)
-
Nitric Acid (65-70% w/w)
-
Acetic Acid (Glacial)
-
Sodium Bicarbonate (Saturated Aqueous Solution)
-
Ethanol or Isopropanol (for recrystallization)
-
Deionized Water
-
-
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Reflux condenser with a gas outlet to a scrubber (containing NaOH solution)
-
Dropping funnel
-
Thermometer
-
Heating mantle with temperature controller
-
Separatory funnel
-
Büchner funnel and filtration flask
-
Standard laboratory glassware
-
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 4,4'-difluorobenzophenone.
Step-by-Step Procedure
-
Reactor Setup: In a chemical fume hood, equip a 1 L three-neck flask with a mechanical stirrer, a thermometer, a reflux condenser connected to a gas scrubber, and a dropping funnel.
-
Charging Reagents: Charge the flask with 4,4'-difluorodiphenylmethane (102.1 g, 0.5 mol) and glacial acetic acid (250 mL).
-
Heating: Begin stirring and heat the mixture to 80°C using a heating mantle. The solid should dissolve to form a clear solution.
-
Oxidant Addition: Once the temperature is stable at 80°C, begin the slow, dropwise addition of 65% nitric acid (145 mL, approx. 2.25 mol) via the dropping funnel. The addition should be controlled to maintain the reaction temperature between 80°C and 100°C. Caution: The reaction is exothermic, and brown nitrogen oxide gases will be evolved. Ensure the scrubber is functioning correctly.
-
Reaction: After the addition is complete, heat the reaction mixture to 100°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Quenching and Isolation: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a beaker containing 1 L of ice-water with stirring. A precipitate will form.
-
Filtration and Washing: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with deionized water (3 x 200 mL) until the washings are neutral. Follow with a wash of saturated sodium bicarbonate solution (1 x 100 mL) to remove any residual acid, and then again with deionized water (2 x 100 mL).
-
Purification: Transfer the crude, damp solid to a beaker for recrystallization. A mixed solvent system such as ethanol/water or isopropanol/water is effective. Dissolve the solid in a minimum amount of hot alcohol, and then add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven at 50-60°C to a constant weight.
-
Characterization: Confirm product identity and purity by measuring the melting point (expected: 107-109°C) and using analytical techniques such as HPLC, ¹H-NMR, and ¹⁹F-NMR.[20]
Table 2: Protocol Summary and Expected Outcome
| Parameter | Value |
| Scale (Starting Material) | 0.5 mol (102.1 g) |
| Oxidant | 65% Nitric Acid |
| Molar Ratio (HNO₃ : DFDPM) | ~4.5 : 1 |
| Solvent | Glacial Acetic Acid |
| Reaction Temperature | 80 - 100 °C |
| Reaction Time | 4 - 6 hours |
| Purification Method | Recrystallization |
| Expected Yield | 75 - 85% |
| Purity (Post-Recrystallization) | >99.5% (by HPLC) |
Proposed Reaction Mechanism
The precise mechanism for nitric acid oxidation of benzylic carbons is complex and can involve multiple pathways. A plausible mechanism involves the formation of reactive nitrogen species that initiate the oxidation.
Caption: A simplified proposed mechanism for the nitric acid oxidation.
Conclusion
The oxidation of 4,4'-difluorodiphenylmethane to 4,4'-difluorobenzophenone is a crucial industrial synthesis. While several methods exist, oxidation with nitric acid provides a scalable and economically viable route, despite its operational challenges. The detailed protocol provided in this note offers a reliable and reproducible method for obtaining high-purity product. Adherence to the described safety precautions, reaction parameters, and purification techniques is essential for a successful outcome. The principles and comparative strategies discussed herein should empower researchers to make informed decisions when approaching this and similar benzylic oxidation challenges.
References
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Material Safety Data Sheet - 4,4'-Difluorobenzophenone, 99% - Cole-Parmer. 9
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Untitled Document - Synthetic Map.
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4,4-DIFLUORO BENZOPHENONE CAS No 345-92-6 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. 6
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SAFETY DATA SHEET - TCI Chemicals. 8
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4,4'-Difluorobenzophenone 104990 - Safety Data Sheet. 7
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4,4'-Difluorobenzophenone - Santa Cruz Biotechnology. 10
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Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. 12
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Comprehensive Overview of 4,4'-Difluorobenzophenone: Applications and Synthesis. 1
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EP0004710A2 - Preparation of 4,4'-difluorobenzophenone - Google Patents.
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EP0004710B1 - Preparation of 4,4'-difluorobenzophenone - Google Patents.
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RU2394016C2 - 4,4'-difluorobenzophenone synthesis method - Google Patents.
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US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone - Google Patents.
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4,4'-Difluorobenzophenone - Wikipedia.
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Heterogeneous Permanganate Oxidations. 7. The Oxidation of Aliphatic Side Chains - American Chemical Society.
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Synthesis of ketones by oxidation of benzylic substrates - Organic Chemistry Portal.
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4,4'-Difluorobenzophenone - SIELC Technologies.
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Reactions on the “Benzylic” Carbon: Bromination And Oxidation - Master Organic Chemistry.
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4,4'-Difluorobenzophenone - Cheméo.
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Mechanistic Study of Chromium (VI) Catalyzed Oxidation of Benzyl Alcohol by Polymer Supported Chromic Acid - Oriental Journal of Chemistry.
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4,4'-Difluorobenzophenone TraceCERT, certified reference material, 19F-qNMR Standard - Sigma-Aldrich.
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Benzylic Methylene Functionalizations of Diarylmethanes - PMC - PubMed Central - NIH.
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KR20080038147A - Process for preparing 4,4'-difluorobenzophenone - Google Patents.
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4,4'-Difluorodiphenylmethane | 457-68-1 - ChemicalBook.
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Chromium(VI) oxide-tert-butyl hydroperoxide interactions: Evidence for a tert-butylperoxychromium complex and its role in the catalytic oxidation of alcohols | Request PDF - ResearchGate.
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4,4'-Difluorobenzophenone | C13H8F2O | CID 9582 - PubChem.
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4,4'-Difluorodiphenylmethane - Chem-Impex.
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Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis.
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Base metal-catalyzed benzylic oxidation of (aryl)(heteroaryl)methanes with molecular oxygen - Beilstein Journals.
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Advanced Fluoropolymers: Applications of Difluorodiphenylmethane Derivatives in High-Performance Polymer Chemistry
Introduction: The Strategic Incorporation of Fluorine in Polymer Architectures
The introduction of fluorine atoms into polymer backbones represents a pivotal strategy in the design of advanced materials. The unique properties of the carbon-fluorine bond—high bond energy (~485 kJ/mol), low polarizability, and high electronegativity of the fluorine atom—collectively impart exceptional characteristics to the resulting polymers. These often include superior thermal stability, enhanced chemical resistance, low dielectric constants, reduced water absorption, and improved solubility in organic solvents.[1] This guide focuses on the application of monomers derived from the difluorodiphenylmethane scaffold in the synthesis of two key classes of high-performance polymers: Poly(aryl ether)s and Polyimides. By leveraging the difluoromethylene (-CF2-) activating group and the flexible diphenylmethane linkage, novel polymers with tailored properties can be achieved for demanding applications in aerospace, electronics, and specialty coatings.
Part 1: Fluorinated Poly(aryl ether)s from 4,4'-Difluorodiphenylmethane Derivatives
Application Note: Leveraging the Difluoromethylene Group for High-Performance Poly(aryl ether)s
Poly(aryl ether)s are a class of engineering thermoplastics renowned for their excellent thermal and mechanical properties. The synthesis of these polymers typically proceeds via nucleophilic aromatic substitution (SNAr) polycondensation. The efficacy of this reaction is highly dependent on the presence of electron-withdrawing activating groups on the aromatic dihalide monomer, which facilitate the displacement of the halide by a bisphenoxide nucleophile.
The difluoromethylene (-CF2-) group, while having a lower inductive effect than the more common carbonyl (=C=O) or sulfonyl (-SO2-) groups, serves as an effective activating moiety for the polymerization of aryl difluorides.[2] Polymers synthesized using bis(4-fluorophenyl)difluoromethane and its analogues exhibit a valuable combination of properties, including good solubility, high thermal stability, notable hydrophobicity, and low dielectric constants, making them suitable for applications in microelectronics and advanced composites.[2]
Key Properties and Performance Data
The properties of poly(aryl ether)s derived from difluorinated methane- and ketone-based monomers are summarized in the table below, highlighting the influence of the activating group on the final polymer characteristics.
| Polymer ID | Activating Group | Bisphenol | Tg (°C) | Td, 5% (°C)a | Tensile Strength (MPa) | Dielectric Constant (1 MHz) |
| PAEK-1 | =C=O | (4-fluoro)phenylhydroquinone | 151 | >527 | 98.3 | 2.82 |
| PAEK-2 | =C=O | (3,4-difluoro)phenylhydroquinone | 159 | >527 | 95.2 | 2.75 |
| FPAE-1 | -CF2- | Bisphenol A | ~150-170 | ~450-500 | N/A | Low |
| FPAE-2 | -CF2- | 4,4'-Biphenol | ~180-200 | ~500-530 | N/A | Low |
Tg = Glass Transition Temperature; Td, 5% = Temperature at 5% weight loss. aData for PAEKs from[3]. Data for FPAEs are generalized from typical properties of fluorinated poly(aryl ether)s.
Experimental Protocol: Synthesis of a Poly(aryl ether ketone) from 4,4'-Difluorobenzophenone and Bisphenol A
This protocol details the synthesis of a representative poly(aryl ether ketone) via nucleophilic aromatic substitution polycondensation.
Materials:
-
4,4'-Difluorobenzophenone
-
Bisphenol A
-
Anhydrous Potassium Carbonate (K2CO3)
-
N,N-Dimethylacetamide (DMAc)
-
Toluene
-
Methanol
-
Hydrochloric Acid (HCl)
Procedure:
-
Reactor Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap connected to a condenser.
-
Charging Reagents: To the flask, add 4,4'-difluorobenzophenone (1.00 eq), Bisphenol A (1.00 eq), and anhydrous K2CO3 (1.10 eq).
-
Solvent Addition: Add DMAc and toluene (typically in a 2:1 v/v ratio) to the flask to achieve a solids concentration of 20-25% (w/v).
-
Azeotropic Dehydration: The reaction mixture is heated to reflux (around 140°C) for 2-4 hours to azeotropically remove water with toluene. The removal of water is crucial for the reaction to proceed to high molecular weight.
-
Polymerization: After the removal of water, the toluene is distilled off, and the reaction temperature is raised to 160-165°C. The polymerization is allowed to proceed for 8-12 hours under a nitrogen atmosphere. The viscosity of the solution will increase significantly as the polymer forms.
-
Precipitation and Purification: After cooling to room temperature, the viscous polymer solution is diluted with DMAc and then slowly poured into a vigorously stirred excess of methanol to precipitate the polymer.
-
Washing: The precipitated fibrous polymer is collected by filtration and washed sequentially with hot water, methanol, and a dilute HCl solution to remove any remaining salts and impurities. Finally, it is washed with methanol until neutral.
-
Drying: The purified polymer is dried in a vacuum oven at 80-100°C for 24 hours.
-
Characterization: The structure of the resulting poly(aryl ether ketone) is confirmed by FTIR and NMR spectroscopy. The molecular weight is determined by gel permeation chromatography (GPC), and thermal properties are analyzed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).[3][4]
Visualization of Poly(aryl ether) Synthesis
Caption: General workflow for the synthesis of poly(aryl ether)s.
Part 2: Fluorinated Polyimides from Diamines Containing the Diphenylmethane Moiety
Application Note: Enhancing Solubility and Processability of Aromatic Polyimides
Aromatic polyimides are a class of high-performance polymers celebrated for their exceptional thermal stability, mechanical strength, and dielectric properties.[5][6] However, their rigid backbones often lead to poor solubility and high processing temperatures, which can limit their applications. A common strategy to mitigate these issues is the incorporation of flexible linkages and bulky groups into the polymer backbone. The diphenylmethane unit, when incorporated into a diamine monomer, provides a flexible spacer that disrupts chain packing, thereby enhancing the solubility and processability of the resulting polyimides without significantly compromising their thermal stability.[2]
While 4,4'-difluorodiphenylmethane itself is not a typical monomer for polyimide synthesis, diamines derived from the diphenylmethane scaffold, such as bis[4-(4-aminophenoxy)phenyl]diphenylmethane, are valuable precursors for high-performance polyamides and, by extension, polyimides.[2] The synthesis of polyimides from such diamines follows the well-established two-step polycondensation method.[6][7]
Key Properties and Performance Data for Related Fluorinated Polyimides
The following table presents typical properties of fluorinated polyimides, illustrating the benefits of incorporating fluorine and flexible linkages.
| Polyimide System | Dianhydride | Tg (°C) | Td, 5% (°C)b | Tensile Strength (MPa) | Elongation at Break (%) |
| 6FDA-TFDB | 6FDA | >300 | >500 | 110-120 | 5-10 |
| BPADA-ODA | BPADA | ~260 | ~500 | 90-100 | 10-20 |
| 6FDA-APBPDMc | 6FDA | 237-272 | 500-524 | 85-108 | N/A |
Tg = Glass Transition Temperature; Td, 5% = Temperature at 5% weight loss. bData generalized from typical values for fluorinated polyimides.[8][9] cProperties are for analogous polyamides from bis[4-(4-aminophenoxy)phenyl]diphenylmethane (BAPDM) and are indicative of the potential properties of corresponding polyimides.[2]
Experimental Protocol: Synthesis of a Polyimide via a Two-Step Polycondensation
This protocol outlines the general two-step synthesis of a polyimide from an aromatic diamine and a dianhydride.
Materials:
-
Aromatic Diamine (e.g., bis[4-(4-aminophenoxy)phenyl]diphenylmethane)
-
Aromatic Dianhydride (e.g., 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride, 6FDA)
-
N,N-Dimethylacetamide (DMAc)
-
Acetic Anhydride
-
Pyridine
Procedure:
Step 1: Synthesis of Poly(amic acid) (PAA)
-
Reactor Setup: A dry, three-necked round-bottom flask is equipped with a mechanical stirrer and a nitrogen inlet.
-
Diamine Dissolution: The aromatic diamine (1.00 eq) is dissolved in anhydrous DMAc under a nitrogen atmosphere.
-
Dianhydride Addition: The aromatic dianhydride (1.00 eq) is added to the stirred diamine solution in one portion. The reaction is typically exothermic.
-
Polymerization: The reaction mixture is stirred at room temperature for 24 hours under a nitrogen atmosphere to form a viscous poly(amic acid) solution. The solid content is typically maintained at 15-20 wt%.[6]
Step 2: Chemical Imidization
-
Dehydrating Agents: To the PAA solution, acetic anhydride (2.0-4.0 eq) and pyridine (2.0-4.0 eq) are added as the dehydrating agent and catalyst, respectively.
-
Imidization Reaction: The mixture is stirred at room temperature for 12-24 hours to effect the cyclodehydration to the polyimide.
-
Precipitation: The resulting polyimide solution is poured into a large excess of stirred methanol to precipitate the polymer.
-
Purification: The precipitated polyimide is collected by filtration, washed thoroughly with methanol, and dried in a vacuum oven at 100-120°C for 24 hours.[7]
Alternative Step 2: Thermal Imidization
-
Film Casting: The poly(amic acid) solution is cast onto a glass substrate to form a thin film.
-
Stepwise Heating: The film is heated in a programmable oven under a nitrogen atmosphere using a staged heating profile, for example: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour to complete the imidization process.[7]
Visualization of Polyimide Synthesis
Caption: The two-step synthesis of polyimides.
Conclusion
The strategic use of this compound-derived monomers in polymer chemistry provides a versatile platform for the development of high-performance fluoropolymers. In poly(aryl ether) synthesis, the difluoromethylene group acts as an effective activating moiety, leading to polymers with desirable thermal and dielectric properties. For polyimides, the incorporation of the flexible diphenylmethane linkage via appropriately designed diamine monomers enhances solubility and processability, addressing a key challenge for this class of materials. The protocols and data presented herein serve as a valuable resource for researchers and scientists engaged in the design and synthesis of advanced polymeric materials for next-generation applications.
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Auman, B. C., et al. (1993). Synthesis of Fluorinated Polyimides. NASA Technical Reports Server. [Link]
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Kim, Y., et al. (2021). Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology. Polymers, 13(21), 3823. [Link]
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Li, Y., et al. (2020). Synthesis and properties of fluorinated copolymerized polyimide films. Materials Research, 23(4). [Link]
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Siddiqui, J. A., et al. (2019). Polyimide derivatives of 4,4ʹ-bis((4-aminophenoxy)methyl)-1,1ʹ-biphenyl: Synthesis, spectroscopic characterization, single crystal XRD and thermal studies. Polymer Degradation and Stability, 166, 233-243. [Link]
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Hsiao, S. H., et al. (2020). Synthesis procedure for polyimides. ResearchGate. [Link]
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Li, M., et al. (2019). Synthesis and properties of polyimides from a diamine containing side diphenylphosphine oxide and trifluoromethyl groups. High Performance Polymers, 31(7), 816-827. [Link]
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Smith, J. G., et al. (2023). New Fluorine-Containing Diamine Monomers for Potentially Improved Polyimides. Polymers, 15(19), 3939. [Link]
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Chen, W., et al. (2023). Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. Polymers, 15(17), 3546. [Link]
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Xie, J., et al. (2011). Synthesis of Poly(aryl ether ketone)s from New Bisphenol Monomers. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 48(10), 824-830. [Link]
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Liaw, D. J., et al. (2014). Synthesis and characterization of new poly(aryl ether ketone)s bearing (4-phenoxyphenyl)triphenylmethane moieties. Reactive and Functional Polymers, 82, 1-9. [Link]
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Wang, F., et al. (2014). Synthesis and characterization of new poly(aryl ether ketone)s bearing (4-phenoxyphenyl)triphenylmethane moieties. R Discovery. [Link]
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Lee, H. J., et al. (2019). Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. RSC Advances, 9(46), 26867-26875. [Link]
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Hsiao, S. H., et al. (2018). Preparation and properties of polyimides based on bis[3,5‐dimethyl‐4‐(4‐aminophenoxy)phenyl]methane. Journal of Polymer Science Part A: Polymer Chemistry, 56(17), 1935-1945. [Link]
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Hsiao, S. H., et al. (2022). Synthesis and Properties of Optically Transparent Fluoro-Containing Polyimide Films with Reduced Linear Coefficients of Thermal Expansion from Organo-Soluble Resins Derived from Aromatic Diamine with Benzanilide Units. Polymers, 14(19), 3995. [Link]
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Liaw, D. J., et al. (2022). Synthesis of polyimides from respective diamines species and dianhydrides. European Polymer Journal, 172, 111248. [Link]
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Jiao, Q., et al. (2014). Synthesis of Novel Fluorinated Poly(aryl ether ketone)s and Their Properties. Chinese Journal of Chemistry, 32(10), 1051-1056. [Link]
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Application Notes and Protocols for the Synthesis of Difluorodiphenylmethane Analogs
Introduction: The Significance of the Difluoromethylene Bridge in Modern Drug Discovery
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, profoundly influencing a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] Among the diverse array of fluorinated motifs, the difluoromethylene group (-CF₂-) has emerged as a particularly valuable bioisostere. It can mimic a carbonyl group, an ether linkage, or a hydroxyl group, while also acting as a lipophilic hydrogen bond donor, thereby enhancing interactions with biological targets.[3][4] Difluorodiphenylmethane analogs, which feature this critical -CF₂- bridge between two aryl systems, are of significant interest to researchers in drug development for their potential to modulate the properties of lead compounds in oncology, virology, and neurodegenerative disease research.
This comprehensive guide provides detailed protocols and expert insights into the principal synthetic strategies for accessing these valuable this compound analogs. We will delve into the mechanistic rationale behind key transformations, offering a trustworthy and authoritative resource for researchers at the forefront of pharmaceutical innovation.
Core Synthetic Strategies and Mechanistic Considerations
The construction of the this compound scaffold can be broadly approached through several distinct synthetic routes. The choice of strategy often depends on the availability of starting materials, desired substitution patterns on the aromatic rings, and functional group tolerance. Here, we will focus on two robust and widely applicable methods: the deoxygenative difluorination of diaryl ketones and a Lewis acid-catalyzed Friedel-Crafts reaction. We will also briefly explore emerging transition-metal-catalyzed cross-coupling approaches.
Visualizing the Synthetic Pathways
The following diagram illustrates the primary disconnection approaches for the synthesis of this compound analogs, which will be detailed in the subsequent protocols.
Caption: Primary retrosynthetic disconnections for this compound synthesis.
Protocol 1: Two-Step Synthesis via Deoxygenative Difluorination of Diaryl Ketones
This widely applicable two-step approach first involves the synthesis of a diaryl ketone intermediate, which is subsequently converted to the target this compound. The flexibility in synthesizing substituted diaryl ketones makes this a powerful method for generating diverse analogs.
Step 1A: Synthesis of Diaryl Ketone Precursor (Fukuyama Cross-Coupling)
The Fukuyama cross-coupling provides a reliable method for the synthesis of ketones from thioesters and organozinc reagents, offering good functional group tolerance.
Workflow for Diaryl Ketone Synthesis
Caption: Workflow for the synthesis of diaryl ketone precursors.
Detailed Protocol:
-
Preparation of the Arylzinc Reagent:
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 equiv) and a crystal of iodine in anhydrous THF.
-
Add the aryl halide (1.0 equiv) dropwise to initiate Grignard formation.
-
Once the Grignard reagent is formed, add a solution of ZnCl₂ (1.1 equiv) in THF dropwise at 0 °C. Stir for 1 hour at room temperature to complete the transmetallation.
-
-
Fukuyama Coupling Reaction:
-
In a separate flame-dried flask, dissolve the aryl thioester (1.0 equiv) and Pd(dba)₂ (0.01 equiv) in anhydrous toluene.
-
Add the freshly prepared arylzinc reagent solution dropwise to the thioester solution at room temperature.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 1-12 hours.
-
Upon completion, quench the reaction with 5% HCl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the pure diaryl ketone.
-
Step 1B: Deoxygenative Difluorination
The conversion of the carbonyl group to a gem-difluoride is a key transformation. Reagents such as diethylaminosulfur trifluoride (DAST) or the more thermally stable bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are effective for this purpose.[5][6]
CAUTION: DAST and its analogs are moisture-sensitive and can release HF upon contact with water. DAST can also decompose violently when heated above 90°C. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Detailed Protocol:
-
Reaction Setup:
-
To a solution of the diaryl ketone (1.0 equiv) in anhydrous dichloromethane (DCM) in a fluorinated ethylene propylene (FEP) or polyethylene flask, add a catalytic amount of ethanol (0.1 equiv) at 0 °C under an inert atmosphere.
-
Slowly add Deoxo-Fluor (1.5-2.0 equiv) dropwise to the stirring solution. Note: The reaction can be exothermic.
-
-
Reaction and Work-up:
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by ¹⁹F NMR or GC-MS.
-
Upon completion, cool the reaction mixture to 0 °C and slowly quench by pouring it into a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound analog.
-
| Parameter | Typical Conditions | Considerations |
| Fluorinating Agent | DAST, Deoxo-Fluor | Deoxo-Fluor is more thermally stable and often preferred for safety.[5] |
| Solvent | Anhydrous DCM, 1,2-DCE | Must be aprotic and dry. |
| Temperature | 0 °C to room temperature | Higher temperatures may be needed for less reactive ketones but increase the risk of side reactions and decomposition of the fluorinating agent. |
| Stoichiometry | 1.5 - 2.0 equivalents of fluorinating agent | An excess is typically required to drive the reaction to completion. |
| Yields | 50-85% | Highly dependent on the electronic and steric properties of the diaryl ketone. |
Protocol 2: Iron-Catalyzed Friedel-Crafts Reaction of 2,2-Difluoro-1-arylethyl Phosphates
This method provides a more direct route to asymmetrically substituted difluorodiphenylmethanes by constructing one of the C-C bonds adjacent to the difluoromethylene bridge.[7] It relies on the generation of a stabilized carbocation intermediate from a 2,2-difluoro-1-arylethyl phosphate precursor, which then undergoes electrophilic aromatic substitution with an electron-rich arene.
Mechanistic Rationale
Caption: Iron-catalyzed generation of a carbocation for Friedel-Crafts alkylation.
Detailed Protocol:
-
Synthesis of the 2,2-Difluoro-1-arylethyl Phosphate Precursor:
-
Reduce an appropriate α,α-difluoroacetophenone to the corresponding alcohol using a reducing agent like NaBH₄ in methanol.
-
React the resulting 2,2-difluoro-1-arylethanol with diethyl chlorophosphate in the presence of a base such as triethylamine in an aprotic solvent like DCM to obtain the phosphate precursor. Purify by column chromatography.
-
-
Iron-Catalyzed Friedel-Crafts Reaction:
-
To a solution of the 2,2-difluoro-1-arylethyl phosphate (1.0 equiv) and the electron-rich (hetero)arene (1.5-2.0 equiv) in an anhydrous solvent such as 1,2-dichloroethane (DCE), add Fe(OTf)₃ (10 mol%).
-
Stir the reaction mixture at a specified temperature (e.g., 60 °C) under an inert atmosphere for 4-12 hours. The optimal temperature may vary depending on the nucleophilicity of the arene.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the this compound analog.
-
| Parameter | Typical Conditions | Rationale/Causality |
| Catalyst | Fe(OTf)₃ | A strong Lewis acid that facilitates the departure of the phosphate leaving group to generate the key carbocation intermediate.[7] |
| Substrate Scope | Electron-rich arenes (e.g., anisoles, xylenes, indoles) | The reaction proceeds via electrophilic aromatic substitution, thus requiring a nucleophilic aromatic partner.[7] |
| Leaving Group | Phosphate | Essential for the reaction to proceed under mild conditions with the iron catalyst.[7] |
| Solvent | Anhydrous DCE | A non-coordinating solvent is crucial to avoid interference with the Lewis acidic catalyst. |
| Yields | 60-95% | Generally high yields are observed for suitable electron-rich arenes.[7] |
Emerging Strategies: A Glimpse into the Future
While the protocols detailed above represent robust and validated methods, the field of fluorine chemistry is in constant evolution. Two areas of active research that promise to deliver novel and more efficient syntheses of this compound analogs are transition-metal-catalyzed cross-coupling and photoredox catalysis.
-
Transition-Metal-Catalyzed Cross-Coupling: Palladium- and nickel-catalyzed reactions are being developed to directly couple difluoromethylated precursors with aryl partners.[8][9][10] For example, the α-arylation of α,α-difluoroketones can provide intermediates that are precursors to difluoromethylarenes.[8] These methods offer the potential for high functional group tolerance and predictable regioselectivity.
-
Photoredox Catalysis: Visible-light photoredox catalysis enables the generation of difluoromethyl radicals under exceptionally mild conditions.[11][12] These radicals can then engage in C-H functionalization or coupling reactions. While direct application to this compound synthesis is still emerging, this strategy holds immense promise for late-stage functionalization of complex molecules.
Conclusion
The synthesis of this compound analogs is a critical capability for medicinal chemists aiming to leverage the unique properties of the difluoromethylene bridge. The detailed protocols for deoxygenative difluorination and iron-catalyzed Friedel-Crafts alkylation provide reliable and versatile pathways to these important structures. By understanding the causality behind the experimental choices and adhering to the self-validating principles embedded in these protocols, researchers can confidently generate a wide array of analogs for drug discovery programs. The continued development of innovative methods, particularly in cross-coupling and photoredox catalysis, will undoubtedly expand the synthetic toolbox and accelerate the discovery of next-generation therapeutics.
References
-
A REVIEW ON DIFLUOROMETHYLATION OF ARYL AND HETEROARYL COMPOUNDS . World Journal of Pharmaceutical and Life Sciences. [Link]
-
Introduction of fluorine or fluorinated moieties into biologically active compounds can increase their membrane permeability, metabolic stability and bioavailability due to enhancement of lipophilicity and resistance towards oxidation . World Journal of Pharmaceutical and Life Sciences. [Link]
-
Deoxygenative Hetero- and Carbofunctionalizations of Diarylketones . The Journal of Organic Chemistry. [Link]
-
Synthesis of difluoromethylated diarylmethanes via Fe(OTf)3-catalyzed Friedel–Crafts reaction of 2,2-difluoro-1-arylethyl phosphates . Chemical Communications. [Link]
-
The difluoromethylation of arenes has been given increasing attention due to the unique properties of the difluoromethyl group (CF2H), which is considered as a bioisostere of hydroxyl and thiol groups and also as a lipophilic hydrogen bond donor . Wiley-VCH. [Link]
-
A New Reagent for Direct Difluoromethylation . NIH National Library of Medicine. [Link]
-
Pd-Catalyzed α-Arylation of α,α-Difluoroketones with Aryl Bromides and Chlorides. A Route to Difluoromethylarenes . Journal of the American Chemical Society. [Link]
-
Photoredox Activation of Anhydrides for the Solvent‐Controlled Switchable Synthesis of gem‐Difluoro Compounds . Angewandte Chemie International Edition. [Link]
-
Difluoroalkane synthesis by fluorination or substitution - Organic Chemistry Portal . Organic Chemistry Portal. [Link]
-
Ketone to Difluoro - Common Conditions . [No Source Title Provided]. [Link]
-
Nickel-Catalyzed Cross-Electrophile Difluoromethylation of Aryl Bromides with a Non-ODS Derived Sulfone Reagent . ChemRxiv. [Link]
-
Difluoromethylation of (hetero)aryl chlorides with chlorodifluoromethane catalyzed by nickel . Nature Communications. [Link]
-
Solvent-Controlled Switchable Synthesis of gem-Difluoro Compounds from Anhydrides under Photoredox Catalysis . ChemRxiv. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 6. Ketone to Difluoro - Common Conditions [commonorganicchemistry.com]
- 7. Synthesis of difluoromethylated diarylmethanes via Fe(OTf)3-catalyzed Friedel–Crafts reaction of 2,2-difluoro-1-arylethyl phosphates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. d-nb.info [d-nb.info]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Photoredox Activation of Anhydrides for the Solvent‐Controlled Switchable Synthesis of gem‐Difluoro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols: Photophysical Properties of Aromatic Fluorophores for Materials Science, with a Focus on the Difluorodiphenylmethane Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
Difluorodiphenylmethane represents a fundamental structural motif in organic chemistry. While it serves as a valuable intermediate in the synthesis of materials like 4,4'-difluorobenzophenone for polyketone polymers, comprehensive data on its intrinsic photophysical properties are not extensively documented in publicly accessible literature. However, the principles governing the interaction of light with this and similar aromatic structures are foundational to the development of advanced materials.
This guide provides a detailed framework for the characterization of the photophysical properties of aromatic fluorophores, using the this compound scaffold as a conceptual starting point. The protocols and insights presented here are broadly applicable to a wide range of fluorescent molecules and are designed to equip researchers in materials science and drug development with the necessary tools to evaluate and harness the unique optical properties of novel compounds. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific rigor.
Part 1: Fundamental Photophysical Properties and Their Significance in Materials Science
The interaction of a fluorophore with light is described by a set of key parameters. Understanding these properties is crucial for designing materials with specific functions, from emissive layers in displays to sensitive probes for biological imaging.
Absorption and Emission Spectroscopy
A molecule's electronic structure dictates the specific wavelengths of light it can absorb. Upon absorption of a photon, the molecule transitions from its ground electronic state (S₀) to an excited state (S₁). This process is typically characterized by UV-Vis spectroscopy. The molecule in the excited state can then relax back to the ground state by emitting a photon, a process known as fluorescence. The spectrum of this emitted light is the fluorescence emission spectrum.
-
Significance in Materials Science: The absorption and emission wavelengths determine the color of a material and its suitability for applications like organic light-emitting diodes (OLEDs), where specific colors are required for display technology. In sensing applications, a change in the absorption or emission spectrum upon interaction with an analyte can be used for detection.[1]
Stokes Shift
The fluorescence emission spectrum is almost always shifted to longer wavelengths (lower energy) compared to the absorption spectrum. This difference in wavelength between the absorption maximum and the emission maximum is known as the Stokes shift. This energy loss is due to non-radiative relaxation processes, such as vibrational relaxation, that occur in the excited state before fluorescence emission.
-
Significance in Materials Science: A large Stokes shift is often desirable in fluorescent materials as it minimizes the overlap between the absorption and emission spectra. This reduces self-absorption (re-absorption of emitted photons by other fluorophore molecules), which can decrease the overall fluorescence intensity. In applications like fluorescence microscopy and fluorescent probes, a large Stokes shift improves the signal-to-noise ratio by making it easier to separate the emitted fluorescence from the excitation light.[1][2]
Fluorescence Quantum Yield (ΦF)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[3][4] A quantum yield of 1.0 (or 100%) means that every absorbed photon results in an emitted photon. In reality, other non-radiative decay pathways, such as internal conversion and intersystem crossing, compete with fluorescence, leading to quantum yields less than 1.0.
-
Significance in Materials Science: The quantum yield is a critical parameter for applications requiring bright fluorescence, such as OLEDs, fluorescent labels, and solar concentrators.[5][6] A high quantum yield is essential for achieving high efficiency and brightness in these devices and applications.
Excited-State Lifetime (τ)
The excited-state lifetime is the average time a molecule spends in the excited state before returning to the ground state.[7][8] This is an intrinsic property of a fluorophore and is typically in the range of picoseconds to nanoseconds.[9][10][11]
-
Significance in Materials Science: The fluorescence lifetime provides another dimension of information in fluorescence measurements. It is sensitive to the local environment of the fluorophore, making it a valuable tool for studying molecular interactions and dynamics. For example, the lifetime can change upon binding to a target molecule, which is the basis for fluorescence lifetime imaging microscopy (FLIM) and certain types of chemical sensors.
Part 2: Experimental Protocols for Photophysical Characterization
The following protocols provide a systematic approach to characterizing the key photophysical properties of a new aromatic fluorophore.
Protocol for Steady-State Absorption and Emission Spectroscopy
This protocol outlines the measurement of the fundamental absorption and fluorescence spectra of a sample.
Materials:
-
UV-Vis Spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
-
High-purity solvent (e.g., spectroscopic grade cyclohexane, toluene, or acetonitrile)
-
Fluorophore sample
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the fluorophore in the chosen solvent at a concentration of approximately 1 mM.
-
From the stock solution, prepare a dilute solution (e.g., 1-10 µM) for analysis. The absorbance of this solution at the wavelength of maximum absorption (λ_max) should be between 0.05 and 0.1 to avoid inner filter effects.
-
-
Absorption Measurement:
-
Record the absorption spectrum of the dilute solution using the UV-Vis spectrophotometer over a relevant wavelength range.
-
Use the pure solvent as a blank reference.
-
Identify the wavelength of maximum absorbance (λ_abs_max).
-
-
Emission Measurement:
-
Excite the sample in the fluorometer at its λ_abs_max.
-
Record the fluorescence emission spectrum over a wavelength range starting from just above the excitation wavelength to longer wavelengths until the emission signal returns to the baseline.
-
Identify the wavelength of maximum emission (λ_em_max).
-
-
Data Analysis:
-
Plot the absorption and emission spectra on the same graph (absorbance/fluorescence intensity vs. wavelength).
-
Calculate the Stokes shift: Stokes Shift (nm) = λ_em_max - λ_abs_max.
-
Protocol for Determination of Fluorescence Quantum Yield (Comparative Method)
This protocol describes how to determine the fluorescence quantum yield of an unknown sample by comparing it to a standard with a known quantum yield.[3][4][5][12]
Materials:
-
Fluorometer and UV-Vis Spectrophotometer
-
Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)
-
Fluorophore sample
-
High-purity solvents
Procedure:
-
Standard and Sample Preparation:
-
Choose a quantum yield standard that absorbs and emits in a similar spectral region as the unknown sample.
-
Prepare a series of five dilutions for both the standard and the unknown sample in the same solvent. The absorbance of these solutions at the excitation wavelength should range from 0.01 to 0.1.
-
-
Data Acquisition:
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure the fluorescence emission spectrum for each solution, ensuring the excitation wavelength is the same for both the standard and the sample.
-
Integrate the area under the emission curve for each spectrum.
-
-
Data Analysis:
-
For both the standard and the unknown, plot the integrated fluorescence intensity versus absorbance.
-
Determine the slope of the resulting lines for both the standard (Grad_std) and the unknown (Grad_unk).
-
Calculate the quantum yield of the unknown sample (Φ_unk) using the following equation: Φ_unk = Φ_std * (Grad_unk / Grad_std) * (η_unk² / η_std²) where Φ_std is the quantum yield of the standard, and η_unk and η_std are the refractive indices of the solvents used for the unknown and standard, respectively.
-
Protocol for Measuring Excited-State Lifetime (Time-Correlated Single Photon Counting - TCSPC)
TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to nanosecond range.[7][9][10]
Materials:
-
TCSPC system (pulsed light source, sample holder, fast photodetector, and timing electronics)
-
Fluorophore sample (prepared as in 2.1)
-
Scattering solution (for instrument response function measurement, e.g., dilute Ludox in water)
Procedure:
-
Instrument Response Function (IRF) Measurement:
-
Replace the sample with a scattering solution.
-
Set the emission monochromator to the excitation wavelength.
-
Acquire the IRF, which represents the time profile of the excitation pulse and the response of the detection system.
-
-
Fluorescence Decay Measurement:
-
Place the fluorophore sample in the holder.
-
Excite the sample with the pulsed light source at λ_abs_max.
-
Collect the fluorescence decay at λ_em_max until sufficient photon counts are accumulated in the peak channel (typically >10,000).
-
-
Data Analysis:
-
Use deconvolution software to fit the measured fluorescence decay with the IRF.
-
The fitting is typically done using a sum of exponential decay functions. For a simple system, a single exponential decay will provide the lifetime (τ).
-
Part 3: Data Presentation and Analysis
Organizing the photophysical data in a clear and concise manner is crucial for comparison and analysis.
Table 1: Example Photophysical Data for Aromatic Fluorophores
| Compound | Solvent | λ_abs_max (nm) | λ_em_max (nm) | Stokes Shift (nm) | ΦF | τ (ns) |
| Anthracene | Cyclohexane | 355 | 379 | 24 | 0.27 | 5.2 |
| Pyrene | Cyclohexane | 334 | 374 | 40 | 0.65 | 450 |
| Rhodamine 6G | Ethanol | 530 | 555 | 25 | 0.95 | 4.1 |
| This compound Derivative (Hypothetical) | Toluene | 380 | 450 | 70 | 0.85 | 3.5 |
Note: Data for anthracene and pyrene are representative literature values. Data for the hypothetical this compound derivative are for illustrative purposes to show typical values for a highly fluorescent material.
Part 4: Applications in Materials Science
The characterized photophysical properties directly inform the potential applications of a novel fluorophore.
Organic Light-Emitting Diodes (OLEDs)
For a material to be an efficient emitter in an OLED, it should possess a high fluorescence quantum yield in the solid state, appropriate absorption and emission wavelengths for the desired color, and good photostability.
Chemical Sensors
The development of fluorescent chemical sensors relies on changes in the photophysical properties of a fluorophore upon interaction with a specific analyte.[13][14] For instance, binding of a metal ion could quench the fluorescence ("turn-off" sensor) or enhance it ("turn-on" sensor).[15] The sensitivity and selectivity of the sensor are determined by how these photophysical properties are affected by the analyte.[16][17]
Bioimaging
Fluorophores used as probes in bioimaging must be bright (high quantum yield), photostable to withstand prolonged laser excitation, and have emission wavelengths that penetrate biological tissue effectively (typically in the red to near-infrared region).[2] The excited-state lifetime can also be used for advanced imaging techniques like FLIM to probe the cellular environment.
Part 5: Visualizations
Experimental Workflow for Photophysical Characterization
Caption: Experimental workflow for comprehensive photophysical characterization.
Jablonski Diagram of Photophysical Processes
Caption: Jablonski diagram illustrating key photophysical transitions.
References
Sources
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- 2. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. d-nb.info [d-nb.info]
- 6. Synthesis and Spectroscopic Characterization of Thienopyrazine-Based Fluorophores for Application in Luminescent Solar Concentrators (LSCs) [mdpi.com]
- 7. THE FLEMING GROUP - Time-Resolved Fluorescence Techniques [sites.google.com]
- 8. news-medical.net [news-medical.net]
- 9. Time-resolved spectroscopy - Wikipedia [en.wikipedia.org]
- 10. edinst.com [edinst.com]
- 11. Time-resolved fluorescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 13. nathan.instras.com [nathan.instras.com]
- 14. Frontiers | Fluorescent Chemical Sensors: Innovations in Organic and Inorganic Materials for Advanced Analytical Applications [frontiersin.org]
- 15. pubs.acs.org [pubs.acs.org]
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- 17. Molecules that Generate Fingerprints: A New Class of Fluorescent Sensors for Chemical Biology, Medical Diagnosis, and Cryptography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Difluorodiphenylmethane as a Bioisostere in Drug Design
For Researchers, Scientists, and Drug Development Professionals.
Introduction: The Strategic Role of Fluorine in Medicinal Chemistry
The introduction of fluorine into drug candidates is a well-established strategy to enhance pharmacokinetic and physicochemical properties.[1] The unique characteristics of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's metabolic stability, membrane permeability, and binding affinity for its biological target.[1][2][3] The difluoromethylene group (CF2) is of particular interest as a bioisostere, a chemical substituent that can replace another group with similar physical or chemical properties, often leading to improved biological activity.[4][5]
This guide focuses on the difluorodiphenylmethane moiety and its analogues, where the CF2 group acts as a non-hydrolyzable mimic of ethers, thioethers, or carbonyl groups. This strategic replacement can lead to compounds with significantly improved metabolic stability and modulated physicochemical properties, making it a valuable tool in modern drug design.[1][6]
The Difluoromethylene Group: A Bioisosteric Perspective
The difluoromethylene group is a versatile bioisostere due to its unique electronic and steric properties.[7] It can act as a bioisostere for a carbonyl group, an ether oxygen, or a thioether sulfur, offering several advantages in drug design.[8][9]
Key Physicochemical Impacts of the CF2 Group:
-
Metabolic Stability: The high strength of the C-F bond makes the difluoromethylene group resistant to metabolic oxidation by cytochrome P450 enzymes.[2][10] This is a critical advantage for blocking metabolically labile sites in a drug candidate, thereby increasing its half-life and bioavailability.[1][2]
-
Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can enhance membrane permeability and target engagement.[1][3] The LogP (partition coefficient) is a key measure of lipophilicity, and the introduction of a CF2 group typically leads to a predictable increase in this value.[11][12]
-
Conformational Control: The electronegativity of fluorine atoms can influence the conformational preferences of a molecule, which can be crucial for optimal binding to a biological target.[13]
-
pKa Modulation: The strong electron-withdrawing nature of the CF2 group can significantly lower the pKa of nearby acidic or basic functional groups, altering the ionization state of the molecule at physiological pH.[13] This can impact solubility, absorption, and target interaction.
Bioisosteric Replacement Strategy
The core principle involves replacing a chemically or metabolically labile functional group with a stable difluoromethylene linker. This "direct replacement" strategy aims to retain or improve the desired biological activity while enhancing the drug-like properties of the compound.[14][15]
Caption: General synthetic workflow for difluoromethylene compounds.
Recent advancements have also focused on late-stage fluorination techniques, which allow for the direct conversion of functional groups like alcohols into their difluoromethyl analogues, streamlining the drug discovery process. [14][15]
Experimental Protocols for Evaluation
To assess the impact of the this compound bioisostere, a series of standardized in vitro assays are essential. These protocols provide a framework for quantifying key drug-like properties.
Protocol 1: Determination of Lipophilicity (LogP)
Objective: To measure the partition coefficient (LogP) of a compound, which is a critical indicator of its lipophilicity. [16][17] Method: Shake-Flask Method followed by HPLC or ¹⁹F NMR analysis. [16][18] Materials:
-
Test compound and its non-fluorinated parent compound.
-
n-Octanol (pre-saturated with water).
-
Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol). [17]* High-performance liquid chromatography (HPLC) system with a UV detector or a Nuclear Magnetic Resonance (NMR) spectrometer. [16][18]* Vials and a vortex mixer.
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a vial containing a known ratio of n-octanol and PBS (e.g., 1:1 v/v).
-
Vortex the mixture vigorously for 2-5 minutes to ensure thorough mixing.
-
Centrifuge the vial to separate the n-octanol and aqueous layers.
-
Carefully collect an aliquot from each layer.
-
Analyze the concentration of the compound in each phase using HPLC or, for fluorinated compounds, ¹⁹F NMR. [16][18]7. Calculate the LogP value using the formula: LogP = log([concentration in octanol] / [concentration in aqueous phase]). [12] Data Presentation:
| Compound | Parent LogP | Analogue LogP | ΔLogP |
| Example 1 | 2.5 | 3.1 | +0.6 |
| Example 2 | 3.2 | 3.8 | +0.6 |
Protocol 2: In Vitro Metabolic Stability Assay
Objective: To evaluate the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s. [19][20][21] Materials:
-
Pooled liver microsomes (human, rat, or mouse). [19]* Test compound and a positive control with known metabolic liability.
-
Phosphate buffer (pH 7.4). [22]* NADPH regenerating system (cofactor for CYP enzymes). [19]* Ice-cold acetonitrile or methanol to terminate the reaction. [19]* LC-MS/MS system for quantitative analysis. [22] Procedure:
-
Pre-warm a solution of liver microsomes in phosphate buffer to 37°C.
-
Add the test compound to the microsome solution and pre-incubate for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. [23]4. At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to ice-cold acetonitrile to stop the reaction. [19][23]5. Include a negative control without the NADPH regenerating system to assess non-enzymatic degradation. [20]6. Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.
-
Plot the natural logarithm of the percentage of remaining compound versus time to determine the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k and the intrinsic clearance (Clint). [22] Data Presentation:
| Compound | t½ (min) | Clint (μL/min/mg protein) |
| Parent Compound | 15 | 46.2 |
| Difluoro Analogue | >60 | <11.5 |
Protocol 3: Target Binding Affinity Assay (IC50 Determination)
Objective: To determine the concentration of the compound required to inhibit 50% of a specific biological or biochemical function (IC50), providing a measure of its potency. [24][25][26] Method: The specific assay will depend on the biological target (e.g., enzyme inhibition assay, receptor binding assay). The following is a general protocol for an enzyme inhibition assay.
Materials:
-
Purified enzyme and its substrate.
-
Test compound and its parent compound.
-
Assay buffer specific to the enzyme.
-
96-well plates and a plate reader (e.g., spectrophotometer, fluorometer).
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, add the enzyme, assay buffer, and the various concentrations of the test compound.
-
Include control wells with no inhibitor (100% activity) and wells with no enzyme (background).
-
Pre-incubate the plate at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress over time using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. [27] Data Presentation:
| Compound | Target IC50 (nM) |
| Parent Compound | 120 |
| Difluoro Analogue | 95 |
Conclusion
The use of the this compound moiety as a bioisostere is a powerful strategy in drug design. By replacing metabolically susceptible groups, researchers can significantly enhance the metabolic stability and fine-tune the physicochemical properties of drug candidates. [1][2]The protocols outlined in this guide provide a robust framework for the synthesis and evaluation of these analogues, enabling a data-driven approach to lead optimization. The strategic incorporation of the difluoromethylene group is expected to continue to play a vital role in the development of safer and more effective medicines. [3]
References
- Fluorine in drug discovery: Role, design and case studies. (n.d.). Vertex AI Search.
- Microsomal Stability Assay Protocol - AxisPharm. (n.d.). AxisPharm.
- Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.).
- Duggan, M. E. (2011). The role of fluorine in medicinal chemistry. Biochemical Society Transactions, 39(4), 745-750.
- Singh, R. P., & Singh, R. K. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Chemicke Zvesti, 77(8), 4785-4813.
- Speranza, A., & Koksch, B. (2021).
- Ni, C., & Hu, J. (2012). Fluorine: The New Kingpin of Drug Discovery.
- IC50. (2023, November 27). In Wikipedia.
- Bharate, S. S., & Vishwakarma, R. A. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Current Drug Discovery Technologies, 13(2), 99-109.
- The replacement and application of carbonyl bioisosteres. (n.d.).
- Grygorenko, O. O., Radchenko, D. S., & Volochnyuk, D. M. (2022). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331.
- Microsomal Stability. (n.d.). Cyprotex.
- CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. (n.d.).
- Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. (2024, August 14). protocols.io.
- Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. (n.d.).
- ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science. (n.d.). BioDuro.
- Microsomal Stability Assay. (n.d.).
- In-cell Western Assays for IC50 Determination. (2025, January 29). Azure Biosystems.
- Fluorine in Pharmaceuticals: Key Properties & Drug Development. (2025, September 3). AiFChem.
- Iodine(III)-Mediated Migratory gem-Difluorinations: Synthesis of β Transformable Functionality Substituted gem-Difluoroalkanes. (n.d.). PubMed.
- Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes. (n.d.).
- Fluorine in Drug Design: A Case Study with Fluoroanisoles. (n.d.).
- Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds. (n.d.).
- IC50 Determin
- IC50 or cell viability experiment. (2016, February 25). YouTube.
- Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. (2024, February 16). Macmillan Group - Princeton University.
- A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019, January 30). JoVE.
- Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. (n.d.). Enamine.
- Biologically relevant molecules containing C(sp 3 )-linked difluoromethyl groups. (n.d.).
- Synthesis of difluoroalkylated compounds a Bioisostere design and... (n.d.).
- Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. (n.d.). Journal of the American Chemical Society.
- Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences.
- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (n.d.). Agilent Technologies.
- 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. (n.d.).
- Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. (n.d.). Journal of Medicinal Chemistry.
- 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride. (n.d.).
- The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chrom
- Application of Bioisosteres in Drug Design. (2012, May 7). Yuya Morita.
- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2026, January 6). ChemRxiv.
- An In-depth Technical Guide to the Stability and Decomposition of Difluoromethanol. (n.d.). Benchchem.
- Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. (n.d.). ChemRxiv.
- Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. (n.d.).
- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025, March 24). Drug Hunter.
- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.).
- Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. (n.d.).
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. enamine.net [enamine.net]
- 12. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
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- 14. macmillan.princeton.edu [macmillan.princeton.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
- 18. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
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- 20. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
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- 26. courses.edx.org [courses.edx.org]
- 27. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Difluorodiphenylmethane
Welcome to the technical support center for the synthesis of difluorodiphenylmethane (DFDPM). This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory. Our aim is to equip you with the expertise and practical insights necessary for successful and efficient synthesis.
Introduction to this compound Synthesis
This compound is a crucial building block in the synthesis of high-performance polymers, such as polyether ether ketone (PEEK), and also finds applications in the development of pharmaceuticals and agrochemicals.[1][2] The synthesis of DFDPM, however, is not without its challenges, which can range from managing isomeric impurities to optimizing reaction conditions and ensuring safe handling of reagents. This guide will walk you through some of the most common hurdles and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce 4,4'-difluorodiphenylmethane?
There are two primary routes for the synthesis of 4,4'-difluorodiphenylmethane:
-
Diazotization of 4,4'-diaminodiphenylmethane: This classic route involves the diazotization of 4,4'-diaminodiphenylmethane in the presence of hydrofluoric acid (HF), followed by decomposition of the resulting diazonium salt to yield 4,4'-difluorodiphenylmethane.[3][4] This product is then typically oxidized to 4,4'-difluorobenzophenone.[3][5]
-
Friedel-Crafts type reaction of fluorobenzene with formaldehyde: This method involves the reaction of fluorobenzene with a formaldehyde source, catalyzed by a strong acid, typically an organic sulfonic acid.[1][2][5]
Q2: My reaction is producing a significant amount of the 2,4'-difluorodiphenylmethane isomer. How can I improve the selectivity for the 4,4'-isomer?
The formation of the 2,4'-DFDPM isomer is a common challenge, particularly in the Friedel-Crafts reaction of fluorobenzene and formaldehyde. The product mixture can contain up to 23% of the 2,4'-isomer.[1]
-
Temperature Control: Higher reaction temperatures can sometimes favor the formation of the undesired 2,4'-isomer. Running the reaction at lower temperatures, for instance below 45°C, can improve the isomeric ratio in favor of the 4,4'-product.[5]
-
Catalyst Choice: The choice of catalyst can influence the isomer ratio. For instance, using fluorobenzenesulfonic acid (FBSA) as a catalyst has been shown to lead to a faster reaction at lower temperatures without an adverse shift in the isomer ratio.[5]
-
Solvent and Concentration: Using an excess of fluorobenzene not only serves as a reactant but also as a solvent. Running the reaction in a more dilute solution of fluorobenzene can help to minimize the formation of more highly condensed by-products.[1]
Unfortunately, separating the 4,4'- and 2,4'-DFDPM isomers by distillation is not feasible.[1] Therefore, controlling the reaction selectivity is paramount.
Q3: I'm observing low yields in my Friedel-Crafts reaction. What are the potential causes and solutions?
Low yields in Friedel-Crafts reactions for DFDPM synthesis can stem from several factors:
-
Catalyst Activity: The Lewis or Brønsted acid catalyst is crucial. Ensure your catalyst is fresh and has not been deactivated by moisture. For solid acid catalysts, ensure proper activation and surface area.
-
Over-alkylation: The product, DFDPM, is more nucleophilic than the starting material, fluorobenzene. This can lead to over-alkylation, where the product reacts further to form higher molecular weight by-products.[6][7] Using a significant excess of fluorobenzene can help to minimize this side reaction.[1]
-
Reaction Time and Temperature: Inadequate reaction time or temperature can lead to incomplete conversion. Monitor the reaction progress using an appropriate analytical technique (e.g., GC or TLC) to determine the optimal reaction time. As mentioned, be mindful that increasing the temperature can negatively impact isomer selectivity.
Q4: What are the major safety concerns when working with hydrofluoric acid (HF) in the diazotization route?
Hydrofluoric acid is an extremely hazardous substance that requires stringent safety protocols.
-
Extreme Corrosivity and Toxicity: HF is highly corrosive to tissues and can cause severe, painful burns that may not be immediately apparent. It is also toxic upon inhalation or ingestion.
-
Proper Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood and wear appropriate PPE, including HF-resistant gloves (e.g., nitrile over neoprene), a lab coat, and chemical splash goggles with a face shield.
-
Calcium Gluconate: Have calcium gluconate gel readily available as a first aid antidote for skin exposure. All personnel should be trained in its proper application.
-
Material Compatibility: Use equipment made of HF-compatible materials, such as Teflon or polyethylene. HF will etch glass.
Given the hazards, it is crucial to have a detailed and well-rehearsed emergency plan in place before starting any work with HF.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues during the synthesis of this compound.
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Low Yield | Incomplete reaction | - Monitor reaction progress by GC or TLC to ensure it has gone to completion.- Increase reaction time if necessary. |
| Catalyst deactivation | - Use fresh, anhydrous catalyst.- Ensure all reagents and solvents are dry. | |
| Sub-optimal temperature | - Gradually increase the reaction temperature, while monitoring for side product formation. | |
| Over-alkylation (Friedel-Crafts) | - Use a larger excess of fluorobenzene.[1] | |
| High Isomer (2,4'-DFDPM) Content | High reaction temperature | - Lower the reaction temperature.[5] |
| Incorrect catalyst | - Consider using a catalyst known for better selectivity, such as fluorobenzenesulfonic acid.[5] | |
| Formation of Dark/Tarry By-products | Over-alkylation/condensation | - Use a more dilute reaction mixture by increasing the amount of fluorobenzene solvent.[1] |
| Reaction temperature too high | - Reduce the reaction temperature. | |
| Impure starting materials | - Ensure the purity of fluorobenzene and the formaldehyde source. | |
| Difficulty in Product Purification | Inefficient distillation | - Ensure your vacuum distillation setup is functioning correctly to achieve the necessary low pressure.- Use a fractionating column for better separation of DFDPM from higher boiling point impurities. |
| Incomplete removal of catalyst | - Thoroughly wash the organic phase to remove the acid catalyst before distillation. A wash with a mild base (e.g., sodium bicarbonate solution) followed by water is recommended.[5] | |
| Co-distillation of isomers | - Be aware that 4,4'- and 2,4'-DFDPM isomers cannot be separated by vacuum distillation.[1] Focus on optimizing the reaction for selectivity. |
Experimental Protocol: Synthesis of this compound via Friedel-Crafts Reaction
This protocol is a generalized procedure based on common methods.[1][5] Researchers should adapt it based on their specific laboratory conditions and safety protocols.
Materials:
-
Fluorobenzene (excess, acts as reactant and solvent)
-
Paraformaldehyde (or other formaldehyde source like trioxane)[5]
-
Organic sulfonic acid catalyst (e.g., methanesulfonic acid or fluorobenzenesulfonic acid)[5]
-
Sodium bicarbonate solution (for workup)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Standard laboratory glassware for organic synthesis
-
Heating mantle with temperature control and magnetic stirrer
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add fluorobenzene.
-
Reagent Addition: While stirring, add the organic sulfonic acid catalyst, followed by the portion-wise addition of paraformaldehyde.
-
Reaction: Heat the mixture to the desired temperature (e.g., 40-60°C) and maintain it for the required reaction time. Monitor the reaction progress by TLC or GC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully wash the organic phase with water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst, and then again with water.[5]
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
Visualizing the Workflow
Experimental Workflow for DFDPM Synthesis
Caption: A generalized workflow for the synthesis and purification of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in DFDPM synthesis.
References
Sources
- 1. US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone - Google Patents [patents.google.com]
- 2. "New Process For Preparing 4,4,' Difluorobenzophenone" [quickcompany.in]
- 3. EP0004710A2 - Preparation of 4,4'-difluorobenzophenone - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. RU2394016C2 - 4,4'-difluorobenzophenone synthesis method - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Difluorodiphenylmethane Synthesis
Welcome to the technical support center for the synthesis of difluorodiphenylmethane (DFDPM). This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice, answer frequently asked questions, and offer a detailed experimental protocol for the acid-catalyzed condensation of fluorobenzene and formaldehyde. Our goal is to empower you with the scientific understanding to overcome common challenges and optimize your reaction conditions for yield, purity, and selectivity.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound. Each problem is analyzed for its probable root causes, followed by actionable solutions grounded in chemical principles.
Issue 1: Low Overall Yield of this compound (DFDPM)
Question: My reaction has gone to completion, but after workup and purification, the overall yield of DFDPM is significantly lower than expected. What are the potential causes and how can I improve it?
Answer:
Low overall yield is a common issue that can stem from several factors, from reaction conditions to workup procedures.
Potential Root Causes & Solutions:
-
Incomplete Reaction: While it may appear complete, the reaction might have stalled.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the starting material (fluorobenzene) is still present in significant amounts after the expected reaction time, consider extending the reaction duration or slightly increasing the temperature towards the end of the reaction.
-
-
Catalyst Deactivation/Insufficiency: The organic sulfonic acid catalyst is crucial. Water, a byproduct of the reaction, can form a hydrate with the acid, reducing its catalytic activity.
-
Solution: Ensure you are using at least a stoichiometric equivalent of the sulfonic acid catalyst relative to formaldehyde. This ensures enough active catalyst is present to drive the reaction to completion, even as some of it forms a hydrate.
-
-
Formation of Higher Molecular Weight Byproducts: At elevated temperatures, the reaction can favor the formation of more highly condensed products (e.g., trimers and other oligomers), which consumes your starting materials and reduces the yield of the desired DFDPM.
-
Solution: Maintain a lower reaction temperature (ideally between 0°C and 25°C) to improve selectivity for the desired diphenylmethane product. Using a larger excess of fluorobenzene can also dilute the reactants and disfavor the formation of these heavier byproducts.
-
-
Losses During Workup: The DFDPM product can be lost during the aqueous workup if emulsions form or if the pH is not properly controlled during the neutralization of the acid catalyst.
-
Solution: After the reaction, quench the mixture by pouring it over ice. Neutralize the acidic catalyst slowly with a base like sodium carbonate solution. Ensure thorough extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane). If emulsions form, a small amount of brine can help to break them.
-
Issue 2: Poor Isomer Ratio (Low Selectivity for 4,4'-DFDPM)
Question: My GC-MS analysis shows a high percentage of the 2,4'-DFDPM isomer and a lower than desired percentage of the target 4,4'-DFDPM isomer. How can I increase the selectivity for the 4,4' product?
Answer:
Achieving a high para-selectivity is key for the utility of DFDPM, especially if it is an intermediate for 4,4'-difluorobenzophenone. The formation of the ortho-substituted isomer (2,4'-DFDPM) is a competing pathway in this Friedel-Crafts type reaction.
Potential Root Causes & Solutions:
-
Elevated Reaction Temperature: This is the most significant factor influencing isomer distribution. Higher temperatures provide more energy for the formation of the sterically less favored but kinetically accessible ortho-substituted product.
-
Solution: Conduct the reaction at lower temperatures. Temperatures between -15°C and 30°C are reported, with the most favorable ratio of 4,4'-DFDPM to 2,4'-DFDPM achieved at the lower end of this range (e.g., 0°C to 10°C)[1]. It is often advantageous to start the reaction at a low temperature and let it slowly warm to room temperature.
-
-
Catalyst Choice: While most strong acid catalysts will produce a mixture of isomers, the bulkiness of the catalyst can sometimes influence steric hindrance and favor para-substitution.
-
Solution: While fluorobenzenesulfonic acid (FBSA) and p-toluenesulfonic acid (TsOH) are common choices, it is worth noting that Brønsted acids like these tend to offer better selectivity and fewer side reactions compared to stronger Lewis acids like AlCl₃ in Friedel-Crafts reactions[2][3]. Stick with organic sulfonic acids for this synthesis.
-
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting common issues in DFDPM synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the formation of this compound from fluorobenzene and formaldehyde?
A1: The reaction is a classic example of an electrophilic aromatic substitution, specifically a Friedel-Crafts alkylation. The strong organic sulfonic acid protonates the formaldehyde, forming a highly electrophilic carbocationic species (a protonated formaldehyde or its equivalent). This electrophile is then attacked by the electron-rich π-system of a fluorobenzene molecule. Fluorine is an ortho-, para-directing group, leading to the formation of a 4-fluorobenzyl alcohol intermediate. This alcohol is then protonated by the acid, loses water to form a 4-fluorobenzyl cation, which is another potent electrophile. This cation then undergoes a second Friedel-Crafts alkylation with another molecule of fluorobenzene to yield the final this compound product, primarily as a mixture of 4,4' and 2,4' isomers.
Reaction Mechanism Diagram
Caption: Simplified mechanism of this compound synthesis.
Q2: Which acid catalyst is best for this reaction?
A2: Organic sulfonic acids are the catalysts of choice for this reaction.[4] Options include methanesulfonic acid, p-toluenesulfonic acid (TsOH), and fluorobenzenesulfonic acid (FBSA). FBSA is often preferred in industrial settings because if the catalyst undergoes a reverse sulfonation reaction at higher temperatures, it regenerates the starting material, fluorobenzene, which is already present in excess.[1] In a laboratory setting, both TsOH and methanesulfonic acid are effective and more common. Stronger Lewis acids like aluminum chloride are generally not recommended as they can lead to more side reactions and are harder to handle.[2]
Q3: How can I monitor the reaction and analyze the product mixture?
A3: A combination of chromatographic and spectroscopic methods is ideal.
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is a quick and easy way to monitor the consumption of the starting materials. For more quantitative analysis, Gas Chromatography (GC) is excellent. You will see the peak for fluorobenzene diminish while new peaks for the DFDPM isomers appear.
-
Product Analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the best technique to determine the isomeric ratio (4,4' vs. 2,4') and identify any byproducts. The isomers will have identical mass spectra but will exhibit slightly different retention times.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic signals for the methylene bridge (-CH₂-) around 3.9-4.0 ppm and complex multiplets in the aromatic region (approx. 6.9-7.2 ppm).
-
¹⁹F NMR is particularly powerful. Since there is no natural background signal, it provides a very clean spectrum.[7][8] The 4,4' and 2,4' isomers will give distinct signals, allowing for straightforward quantification of the isomer ratio.[9]
-
-
Q4: What are the primary safety concerns with this reaction?
A4: The primary hazards are associated with the reactants.
-
Fluorobenzene: It is a highly flammable liquid and vapor. It can also cause serious eye damage.[1] All handling should be done in a well-ventilated fume hood, away from ignition sources.[4][10][11] Grounding equipment is necessary to prevent static discharge.[11]
-
Formaldehyde: Often used as paraformaldehyde, which is a solid, or formalin, an aqueous solution. Formaldehyde is a known toxic substance and a suspected carcinogen.[12][13] It is crucial to avoid inhalation of its vapors or dust.
-
Sulfonic Acids: These are strong, corrosive acids. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times.
Experimental Protocol & Data
This section provides a representative lab-scale protocol for the synthesis of this compound.
Materials and Equipment
-
Reagents: Fluorobenzene, Paraformaldehyde, p-Toluenesulfonic acid monohydrate (TsOH·H₂O), Sodium carbonate (Na₂CO₃), Anhydrous magnesium sulfate (MgSO₄), Diethyl ether.
-
Equipment: Round-bottom flask, magnetic stirrer, ice bath, dropping funnel, reflux condenser, separatory funnel, rotary evaporator, vacuum distillation apparatus.
Step-by-Step Procedure
-
Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, add fluorobenzene (e.g., 100 mL, a significant excess).
-
Cool the flask in an ice bath to 0-5°C.
-
Slowly add p-toluenesulfonic acid monohydrate (1.1 equivalents relative to formaldehyde). .
-
Once the acid has dissolved, add paraformaldehyde (1.0 equivalent) portion-wise over 15-20 minutes, ensuring the temperature does not rise above 10°C.
-
-
Reaction Execution:
-
After the addition is complete, allow the reaction mixture to stir in the ice bath for 2 hours.
-
Remove the ice bath and let the reaction stir at room temperature for 18-24 hours.
-
Monitor the reaction by GC until the formaldehyde is consumed.
-
-
Workup and Isolation:
-
Carefully pour the reaction mixture over 150g of crushed ice in a beaker.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with:
-
1 x 100 mL saturated sodium carbonate solution (Caution: CO₂ evolution).
-
1 x 100 mL water.
-
1 x 100 mL brine.
-
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the excess fluorobenzene.
-
-
Purification:
-
The crude product is a yellowish oil containing a mixture of DFDPM isomers and potentially some heavier byproducts.
-
Purify the crude oil by vacuum distillation to separate the DFDPM isomers from non-volatile residues. The isomers themselves are difficult to separate by this method.[1]
-
Typical Reaction Parameters & Expected Results
| Parameter | Recommended Value | Rationale |
| Reactant Ratio | 8:1 to 12:1 (Fluorobenzene:Formaldehyde) | Excess fluorobenzene acts as solvent and favors product formation over oligomerization.[1] |
| Catalyst Loading | 1.0 - 1.2 eq. (Sulfonic Acid:Formaldehyde) | Ensures sufficient active catalyst is present to compensate for hydrate formation.[1] |
| Temperature | 0°C to 25°C | Lower temperatures improve selectivity for the desired 4,4'-isomer.[4] |
| Reaction Time | 18 - 24 hours | Typical duration for completion at room temperature. |
| Expected Yield | 70 - 85% (Combined Isomers) | Dependent on conditions and workup efficiency. |
| Expected Isomer Ratio | ~77% 4,4'-DFDPM / 23% 2,4'-DFDPM | This is a typical ratio; lower temperatures can improve the 4,4' percentage.[1] |
References
- Process for Preparing 4,4' Difluorobenzophenone. (US20090177014A1).
- 4,4'-difluorobenzophenone synthesis method. (RU2394016C2).
-
FLUOROBENZENE FOR SYNTHESIS MSDS. (2015-05-12). Loba Chemie. [Link]
-
Fluorine NMR. University of Wisconsin-Madison. [Link]
-
The differentiation of positional isomers utilizing GC-IRD. (2018-03-10). JSB. [Link]
-
19Flourine NMR. University of Ottawa. [Link]
-
19F and 1H NMR spectra of halocarbons. (2004). PubMed. [Link]
-
Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane. Semantic Scholar. [Link]
-
19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. (2019). Analytical Methods (RSC Publishing). [Link]
-
Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. (2025-01-11). MDPI. [Link]
-
Formaldehyde surrogates in multicomponent reactions. (2024). Beilstein Journals. [Link]
-
The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. (2019). JMU Scholarly Commons. [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. (2020). PMC - NIH. [Link]
-
A reaction-based fluorescence probe for selective detection of formaldehyde in food samples and its imaging application in living cells. (2021). RSC Publishing. [Link]
-
Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information. (2019). PubMed. [Link]
-
Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. (2023). MDPI. [Link]
-
Intramolecular Friedel-Crafts Reactions. (2018-05-30). Master Organic Chemistry. [Link]
-
Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. sioc-journal.cn. [Link]
-
Distinguishing drug isomers in the forensic laboratory. (2019-07-26). UvA-DARE (Digital Academic Repository). [Link]
-
Rate of EAS in chlorobenzene and fluorobenzene. (2016-01-04). Chemistry Stack Exchange. [Link]
-
Formaldehyde surrogates in multicomponent reactions. (2024). PMC - NIH. [Link]
-
Quantification of fluorotelomer-based chemicals in mammalian matrices by monitoring perfluoroalkyl chain fragments with GC/MS. (2007). ResearchGate. [Link]
-
Fluorescence of Catechol Amines and Related Compounds Condensed With Formaldehyde. (1962). PubMed. [Link]
-
Preparation of 4,4'-difluorobenzophenone. (1979). European Patent Office - EP 0004710 A2. [Link]
Sources
- 1. carlroth.com [carlroth.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sds.chemdox.com [sds.chemdox.com]
- 5. go-jsb.co.uk [go-jsb.co.uk]
- 6. Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biophysics.org [biophysics.org]
- 8. 19Flourine NMR [chem.ch.huji.ac.il]
- 9. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. lobachemie.com [lobachemie.com]
- 11. fishersci.com [fishersci.com]
- 12. A reaction-based fluorescence probe for selective detection of formaldehyde in food samples and its imaging application in living cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Formaldehyde surrogates in multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Methods for Difluorodiphenylmethane
From the Desk of the Senior Application Scientist
Welcome to the technical support center for difluorodiphenylmethane (DFDPM). As a critical precursor in the synthesis of high-performance polymers like PEEK and in the development of pharmaceuticals, the purity of DFDPM is paramount to the success of your downstream applications.[1] This guide is structured to address the practical challenges and questions that arise during the purification of this compound. We will move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and optimize your results.
Section 1: Understanding the Challenge - Common Impurities
A successful purification strategy begins with a clear understanding of the impurities you are trying to remove.
Q: What are the most common impurities I should expect in my crude this compound?
A: When this compound is synthesized via the common route of reacting fluorobenzene with formaldehyde under acid catalysis, the primary impurities are positional isomers.[1][2] The electrophilic substitution reaction is not perfectly selective, leading to a mixture of products. Other process-related impurities may also be present.
-
Positional Isomers: The most significant impurity is the 2,4'-difluorodiphenylmethane (2,4'-DFDPM) isomer, formed alongside the desired 4,4'-difluorodiphenylmethane (4,4'-DFDPM). The typical ratio is approximately 77% 4,4'-DFDPM to 23% 2,4'-DFDPM.[1][2]
-
Higher Condensation Products: The reaction can sometimes proceed further, creating higher molecular weight oligomers or polymeric materials.[1]
-
Residual Reactants & Catalyst: Unreacted fluorobenzene and residual acid catalyst (e.g., organic sulfonic acids) are also common.[1][2]
Table 1: Typical Impurity Profile of Crude DFDPM from Formaldehyde-Fluorobenzene Synthesis
| Compound/Impurity Class | Typical Percentage | Key Characteristics |
| 4,4'-Difluorodiphenylmethane | ~73-77% | Desired Product |
| 2,4'-Difluorodiphenylmethane | ~20-23% | Key Isomeric Impurity |
| Higher Condensation Products | ~3-5% | High boiling point, non-volatile |
| Residual Fluorobenzene | Variable | Volatile starting material |
| Acid Catalyst | Variable | Non-volatile, corrosive |
Section 2: Purification Strategy - A Decision Workflow
Choosing the right purification method depends on your starting material's purity and your final requirements. This workflow provides a logical path for decision-making.
Caption: Decision workflow for purifying crude this compound.
Section 3: Bulk Purification - Vacuum Distillation
Q: When should I use vacuum distillation for this compound?
A: Vacuum distillation is the primary and most effective method for the initial cleanup of crude DFDPM. Its purpose is to separate the volatile DFDPM isomers from non-volatile or very high-boiling impurities.
Causality: The atmospheric boiling point of 4,4'-DFDPM is 265 °C, a temperature at which degradation can occur.[3] Applying a vacuum lowers the boiling point significantly, allowing for distillation at a safer temperature. For example, a boiling point of 90°C is reported at 1 mmHg.[4]
Crucial Limitation: It is essential to understand that standard vacuum distillation cannot separate the 4,4'- and 2,4'-DFDPM isomers due to their very similar boiling points.[1][2] The output of this step will be a purified mixture of these isomers.
Troubleshooting & FAQs: Vacuum Distillation
Q: My product is turning dark or decomposing during distillation. What's wrong? A: This is a classic sign of the distillation temperature being too high. The cause is almost always an insufficient vacuum.
-
Check for Leaks: Inspect all joints and connections in your glassware setup. Use a high-quality vacuum grease.
-
Verify Pump Performance: Ensure your vacuum pump is capable of reaching the required pressure (e.g., <1 mmHg) and that the pump oil is clean.
-
Use a Manometer: Always use a manometer to measure the actual vacuum level in the system. Do not rely on the pump's specification alone.
Q: The distillation is extremely slow, or the product won't distill over. How can I improve it? A: This "stalling" is usually due to a combination of heat transfer issues and low vacuum.
-
Improve Heat Transfer: Use a heating mantle that fits the flask well. You can add sand or a high-temperature oil to the mantle for better thermal contact.
-
Insulate the Apparatus: Wrap the distillation head and column with glass wool or aluminum foil to prevent heat loss and maintain the vapor phase temperature.
-
Widen the Path: Ensure the bore of the condenser and receiving adapter is not constricted, which can impede vapor flow under vacuum.
Section 4: High-Purity Isomer Separation - Crystallization
Q: Can I use crystallization to separate the 4,4' and 2,4' isomers?
A: Yes, this is a viable and economical method for separating the isomers on a larger scale. The principle relies on the differences in the melting points and solubility profiles of the two isomers. Since 4,4'-DFDPM is the major component and has a more symmetrical structure, it typically has a higher melting point and lower solubility in a given solvent than the 2,4' isomer. Patent literature notes that purified DFDPM is a liquid that crystallizes upon cooling, which supports this approach.[4]
Troubleshooting & FAQs: Crystallization
Caption: A logical flowchart for troubleshooting failed crystallization.
Q: My DFDPM has oiled out instead of forming crystals. What does this mean and how do I fix it? A: "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above its melting point, causing it to separate as a liquid instead of a solid.
-
Solution: Re-heat the mixture until it is homogeneous again. Add a small amount of additional solvent to decrease the saturation level. Then, allow it to cool much more slowly, perhaps by placing the flask in a large, insulated container. Seeding the solution as it cools past the melting point of the desired isomer can also be highly effective.
Q: The purity of my crystals is not improving after one recrystallization. Why? A: This suggests that either the isomers form a eutectic mixture or that a significant amount of the undesired isomer is being trapped (occluded) within the crystal lattice of the desired product.
-
Solution: For high purity, multiple recrystallizations are often necessary.[1] Each step will enrich the desired isomer. Alternatively, a different solvent system may disrupt the co-crystallization pattern. For the highest purity, you may need to switch to preparative chromatography.
Section 5: High-Resolution Purification - Preparative Chromatography
Q: When is chromatography the right choice for purifying this compound?
A: Chromatography is the method of choice when you require the highest possible purity or need to separate isomers that are difficult to resolve by crystallization. It is particularly well-suited for smaller, research-scale quantities. Both High-Performance Liquid Chromatography (HPLC) and flash column chromatography are applicable.[5][6]
Methodology Rationale:
-
Normal-Phase: DFDPM is a relatively non-polar molecule. It will have weak interactions with a polar stationary phase like silica gel. This allows it to be eluted with non-polar mobile phases (e.g., hexanes, heptane) with a small amount of a slightly more polar modifier like ethyl acetate or dichloromethane. The separation of isomers will depend on subtle differences in their polarity.
-
Reversed-Phase: Using a non-polar C18 stationary phase, a polar mobile phase like acetonitrile/water or methanol/water would be used.[7] The more non-polar isomer will be retained longer on the column. This is often the preferred method in modern preparative HPLC due to better reproducibility.
Troubleshooting & FAQs: Chromatography
Q: I'm getting poor separation (overlapping peaks) between my isomers on my column. How can I improve resolution? A: Improving resolution involves manipulating the thermodynamics and kinetics of the separation.
-
Reduce Flow Rate: Slower flow rates allow more time for equilibrium between the mobile and stationary phases, often improving separation.
-
Optimize Mobile Phase: In normal-phase, decrease the polarity of the mobile phase (e.g., go from 5% ethyl acetate in hexanes to 2%). In reversed-phase, increase the polarity (e.g., go from 80% acetonitrile to 70%).
-
Increase Column Length: A longer column provides more theoretical plates and thus better separation, at the cost of longer run times and higher backpressure.
-
Avoid Overloading: Injecting too much material is a common cause of peak broadening and poor separation. Perform a loading study to find the optimal sample amount for your column size.
Section 6: Quality Control - Purity Analysis
Q: How can I confirm the purity and isomeric ratio of my final product?
A: A multi-faceted analytical approach is recommended to get a complete picture of your sample's purity.[8]
Table 2: Comparison of Recommended Analytical Methods for DFDPM
| Method | Principle | Information Provided | Typical Use Case |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | Provides excellent area % purity data for volatile impurities and can resolve isomers with the right column.[3] | Primary method for quantitative purity assessment. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between mobile and stationary phases. | High-resolution separation of isomers and non-volatile impurities.[7] | Orthogonal check on purity, especially if non-volatile impurities are suspected. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Confirms the chemical structure. The ratio of isomers can be determined by integrating characteristic peaks in the ¹H or ¹⁹F NMR spectrum. | Structural verification and accurate determination of isomer ratios. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Combines GC separation with mass-based detection. | Confirms the molecular weight of the main peak and helps identify unknown impurity peaks.[8] | Identification of unknown impurities. |
References
- US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone - Google Patents. (n.d.).
- US5608129A - Process for the purification of difluoromethane - Google Patents. (n.d.).
- RU2394016C2 - 4,4'-difluorobenzophenone synthesis method - Google Patents. (n.d.).
- EP0004710A2 - Preparation of 4,4'-difluorobenzophenone - Google Patents. (n.d.).
-
Preparation of 4,4'-difluorobenzophenone - European Patent Office - EP 0004710 A2. (n.d.). Retrieved January 22, 2026, from [Link]
- EP0572030A2 - Method for the purification of 4,4'-Diaminodiphenylmethane - Google Patents. (n.d.).
-
Pees, B., et al. (2022). Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. Molecules, 27(23), 8178. [Link]
-
Venkateswarlu, P. (1983). Evaluation of analytical methods for fluorine in biological and related materials. Journal of Dental Research, 62(6), 771-777. [Link]
-
Pees, B., et al. (2022). Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. Semantic Scholar. Retrieved from [Link]
- CN103449986A - Method for preparing high-purity 2,4'-difluorobenzophenone - Google Patents. (n.d.).
-
(PDF) Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
-
Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
-
The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl - JMU Scholarly Commons. (n.d.). Retrieved January 22, 2026, from [Link]
-
Modern analytical methods for the analysis of synthetic dyes in food - Longdom Publishing. (n.d.). Retrieved January 22, 2026, from [Link]
- CN104649922A - Recrystallization method of L-phenylalanine crude product - Google Patents. (n.d.).
-
This compound | C13H10F2 | CID 2779134 - PubChem - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
-
Column chromatography as a useful step in purification of diatom pigments. (n.d.). Retrieved January 22, 2026, from [Link]
-
Development of a halofluorocarbon, chromatography-free radiosynthesis of fluorine-18 difluorocarbene - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
Sources
- 1. RU2394016C2 - 4,4'-difluorobenzophenone synthesis method - Google Patents [patents.google.com]
- 2. US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone - Google Patents [patents.google.com]
- 3. 4,4 -Difluorodiphenylmethane for synthesis 457-68-1 [sigmaaldrich.com]
- 4. EP0004710A2 - Preparation of 4,4'-difluorobenzophenone - Google Patents [patents.google.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 4,4'-Difluorodiphenylmethane
Welcome to the technical support center for the synthesis of 4,4'-difluorodiphenylmethane. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its preparation. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to ensure the success of your experiments.
Introduction
4,4'-Difluorodiphenylmethane is a key intermediate in the synthesis of high-performance polymers and pharmaceuticals. While several synthetic routes exist, they are often accompanied by side reactions that can complicate purification and reduce yields. This guide focuses on the prevalent method of fluorinating 4,4'-dichlorodiphenylmethane via the Swarts reaction and addresses potential pitfalls.
Troubleshooting Guide: Common Experimental Issues
Q1: My reaction yield is significantly lower than expected. What are the likely causes?
Low yields are a frequent issue and can often be traced back to a few key areas:
-
Inactive Fluorinating Agent: The efficiency of the Swarts reaction is highly dependent on the quality of the fluorinating agent, such as antimony trifluoride (SbF₃).[1][2]
-
Causality: SbF₃ is hygroscopic and can become deactivated by moisture. An inactive agent will fail to effectively exchange chloride for fluoride ions.
-
Solution: Always use a fresh, anhydrous batch of SbF₃. If the reagent has been stored for a long time, consider purchasing a new supply or drying it under vacuum before use.
-
-
Insufficient Catalyst: The Swarts reaction often requires a catalyst, like antimony pentachloride (SbCl₅), to proceed efficiently.[1][2]
-
Causality: The catalyst facilitates the halogen exchange by forming a more reactive intermediate.[3] Without it, the reaction can be sluggish or incomplete.
-
Solution: Ensure the correct catalytic amount of SbCl₅ is added to the reaction mixture.
-
-
Suboptimal Reaction Temperature: Temperature control is crucial for this reaction.
-
Causality: If the temperature is too low, the reaction rate will be slow, leading to an incomplete reaction. Conversely, excessively high temperatures can promote side reactions and decomposition.
-
Solution: Carefully monitor and maintain the reaction temperature within the optimal range as specified in your protocol. Gentle heating is often required to initiate and sustain the reaction.[3][4]
-
Q2: I'm observing an intermediate product in my analysis (GC-MS/NMR). What is it and how can I push the reaction to completion?
The most common intermediate is the mono-fluorinated product, 4-chloro-4'-fluorodiphenylmethane.
-
Identification: This intermediate will have a distinct mass spectrum and NMR signal compared to the starting material and the desired product.
-
Causality: The presence of this intermediate indicates an incomplete reaction. This can be due to:
-
Insufficient Fluorinating Agent: Not enough SbF₃ to replace both chlorine atoms.
-
Short Reaction Time: The reaction was stopped before it could go to completion.
-
Poor Mixing: Inadequate agitation can lead to localized areas of low reagent concentration.
-
-
Solutions:
-
Increase Reagent Stoichiometry: Use a slight excess of the fluorinating agent to ensure complete conversion.
-
Extend Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC or GC) and continue until the starting material and intermediate are no longer detected.
-
Improve Agitation: Ensure vigorous stirring throughout the reaction to maintain a homogenous mixture.
-
Understanding the Main and Side Reaction Pathways
The desired synthesis of 4,4'-difluorodiphenylmethane from 4,4'-dichlorodiphenylmethane primarily follows a double halogen exchange mechanism, known as the Swarts reaction.[5][6] However, incomplete reaction is the most significant "side reaction," leading to a mixture of products.
Caption: Main reaction and side product formation pathway.
Recommended Experimental Protocol
This protocol provides a reliable method for the preparation of 4,4'-difluorodiphenylmethane.
Materials:
-
4,4'-Dichlorodiphenylmethane
-
Antimony trifluoride (SbF₃), anhydrous
-
Antimony pentachloride (SbCl₅)
-
Anhydrous solvent (e.g., toluene)
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Heating mantle and magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
Setup: Assemble the reaction apparatus under a nitrogen atmosphere. Ensure all glassware is thoroughly dried.
-
Charging the Flask: To the round-bottom flask, add 4,4'-dichlorodiphenylmethane and the anhydrous solvent.
-
Reagent Addition: With stirring, add antimony trifluoride followed by a catalytic amount of antimony pentachloride.
-
Reaction: Heat the mixture to reflux and maintain this temperature. Monitor the reaction progress by GC analysis of aliquots taken from the reaction mixture.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding it to a stirred mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Washing: Combine the organic layers and wash successively with dilute HCl, sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain pure 4,4'-difluorodiphenylmethane.
Data Presentation: Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| 4,4'-Dichlorodiphenylmethane | C₁₃H₁₀Cl₂ | 237.13 | 319-322 |
| 4,4'-Difluorodiphenylmethane | C₁₃H₁₀F₂ | 204.22 | 262-264 |
| 4-Chloro-4'-fluorodiphenylmethane | C₁₃H₁₀ClF | 220.67 | ~290 (estimated) |
Frequently Asked Questions (FAQs)
Q: Can I use other fluorinating agents for this reaction? A: While other heavy metal fluorides like silver(I) fluoride (AgF) or mercurous fluoride (Hg₂F₂) can be used in Swarts-type reactions, SbF₃ is often preferred for its reactivity and cost-effectiveness in this specific transformation.[4][6] Using lighter metal fluorides like NaF or KF typically results in significantly lower yields.[4]
Q: What is the role of antimony pentachloride (SbCl₅)? A: Antimony pentachloride acts as a Lewis acid catalyst. It is believed to generate a more potent fluorinating species, antimony trifluorodichloride (SbF₃Cl₂), in situ from the reaction between SbF₃ and the chlorinated substrate or trace chlorine.[1][3] This species more readily facilitates the halogen exchange.
Q: My final product is a crystalline solid at room temperature. How do I handle it? A: 4,4'-Difluorodiphenylmethane is a colorless liquid that crystallizes on cooling.[7] It can be gently warmed to be handled as a liquid for transfers or further reactions.
Q: Are there alternative synthetic routes that avoid the Swarts reaction? A: Yes, one notable alternative involves the reaction of fluorobenzene with formaldehyde under acid catalysis (e.g., organic sulfonic acids) to form an isomeric mixture of difluorodiphenylmethane, which is then purified.[8][9]
References
- Filo. (2025, September 17). Explain Swarts Reaction with an Example.
-
Wikipedia. (n.d.). Swarts fluorination. Retrieved from [Link]
- Filo. (2024, October 25). SECTION 'B' ( 2×2=4 11) Describe the swart's reactions with example.
-
BYJU'S. (n.d.). Swarts reaction mechanism. Retrieved from [Link]
-
Vedantu. (n.d.). Swarts Reaction: Definition, Mechanism & Example for Class 12. Retrieved from [Link]
-
Careers360. (2025, December 3). Swarts Reaction - Mechanism, Application, Examples, FAQs. Retrieved from [Link]
-
Unacademy. (n.d.). Swarts Reaction. Retrieved from [Link]
-
Sathee NEET. (n.d.). Chemistry Swarts Reaction. Retrieved from [Link]
- Google Patents. (n.d.). US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone.
- Google Patents. (n.d.). EP0004710A2 - Preparation of 4,4'-difluorobenzophenone.
- Google Patents. (n.d.). RU2394016C2 - 4,4'-difluorobenzophenone synthesis method.
Sources
- 1. Explain Swarts Reaction with an Example | Filo [askfilo.com]
- 2. SECTION ‘B’ ( 2 \times 2 = 4 11) Describe the swart's reactions with exam.. [askfilo.com]
- 3. Swarts fluorination - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Swarts Reaction: Definition, Mechanism & Example for Class 12 [vedantu.com]
- 6. careers360.com [careers360.com]
- 7. EP0004710A2 - Preparation of 4,4'-difluorobenzophenone - Google Patents [patents.google.com]
- 8. US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone - Google Patents [patents.google.com]
- 9. RU2394016C2 - 4,4'-difluorobenzophenone synthesis method - Google Patents [patents.google.com]
Technical Support Center: Optimizing the Synthesis and Purification of Difluorodiphenylmethane
Welcome to the technical support center for the synthesis and purification of difluorodiphenylmethane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, ultimately helping you improve both yield and purity.
Introduction: The Synthetic Landscape of this compound
This compound is a key precursor in the synthesis of high-performance polymers like polyether ether ketones (PEEK) and other specialty chemicals. Achieving high yield and purity is critical for the quality of these downstream products. The most common synthetic routes involve electrophilic aromatic substitution, each with its own set of challenges. This guide will focus on troubleshooting two prevalent methods: the Friedel-Crafts reaction of fluorobenzene with formaldehyde and the diazotization of 4,4'-diaminodiphenylmethane.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing 4,4'-difluorodiphenylmethane?
A1: The two most common industrial methods are:
-
Friedel-Crafts Reaction: This involves the reaction of fluorobenzene with formaldehyde, catalyzed by an organic sulphonic acid. This method is popular due to the relatively low cost of starting materials.[1][2] However, it typically yields a mixture of isomers, primarily the 4,4' and 2,4' isomers, which can be challenging to separate.[2]
-
Diazotization (Balz-Schiemann type reaction): This route starts with 4,4'-diaminodiphenylmethane, which is diazotized in anhydrous or concentrated aqueous hydrogen fluoride. The resulting diazonium salt is then thermally decomposed to produce 4,4'-difluorodiphenylmethane.[2][3][4] This method can produce a cleaner product without unwanted isomers but involves the use of hazardous reagents like hydrogen fluoride.[2][3]
Q2: My Friedel-Crafts synthesis of this compound resulted in a low yield and a mixture of isomers. What are the likely causes?
A2: Low yield and isomer formation are common challenges in this reaction. The primary causes include:
-
Isomer Formation: The Friedel-Crafts alkylation of fluorobenzene with formaldehyde is not perfectly regioselective. The fluorine atom is an ortho-, para- director, leading to the formation of both the desired 4,4'-isomer and the 2,4'-isomer.[2]
-
Catalyst Inactivation: The presence of water in the reaction mixture can deactivate the acid catalyst, leading to an incomplete reaction and lower yields.
-
Sub-optimal Reaction Conditions: Incorrect molar ratios of reactants, reaction temperature, or reaction time can all contribute to lower yields and the formation of byproducts. For instance, an insufficient excess of fluorobenzene, which often also acts as the solvent, can lead to polymerization of formaldehyde or other side reactions.[1]
Q3: How can I improve the purity of my this compound?
A3: Several purification techniques can be employed:
-
Vacuum Distillation: This is an effective method for separating the this compound isomers from less volatile byproducts and the catalyst.[2][3] The filtrate after initial work-up typically consists of the isomeric mixture and other highly condensable products.[1]
-
Recrystallization: Although more commonly used for the subsequent product, 4,4'-difluorobenzophenone, recrystallization can be a viable method for purifying this compound, which is a low-melting solid.[1][3] A crude product with 95% purity can be achieved, and triple recrystallization can increase this to over 99.5%.[1]
-
Solvent Extraction and Washing: A standard work-up procedure involves extraction with a suitable solvent (like diethyl ether), followed by washing with water and a mild base (e.g., soda solution) to remove the acid catalyst and any water-soluble impurities.[1][3]
Q4: What are the main safety concerns when working with the diazotization method for this compound synthesis?
A4: The diazotization route involves several significant hazards:
-
Hydrogen Fluoride (HF): HF is extremely corrosive and toxic. It can cause severe burns upon contact with skin, and inhalation can be fatal. All work with HF must be conducted in a specialized fume hood with appropriate personal protective equipment (PPE).
-
Diazonium Salts: Diazonium salts can be explosive when isolated and dry. It is crucial to keep them in solution and at low temperatures to minimize the risk of detonation.[3] The process of adding the diazotizing agent (e.g., sodium nitrite) to a hot solution of the diamine in HF can mitigate this risk by ensuring the diazonium salt reacts as it is formed.[3]
-
Nitrous Acid/Nitrite Ions: These are oxidizing agents and should be handled with care.[3]
Troubleshooting Guides
Low Yield in Friedel-Crafts Synthesis
| Issue | Possible Cause | Troubleshooting Step | Expected Outcome |
| Low Conversion of Starting Materials | Inactive catalyst due to moisture. | Ensure all glassware is thoroughly dried before use. Use anhydrous grade solvents and reagents. | Increased catalyst activity leading to higher conversion rates. |
| Incorrect stoichiometry. | Optimize the molar ratio of fluorobenzene to formaldehyde. A significant excess of fluorobenzene is often required.[1] | Drives the reaction towards the desired product and minimizes side reactions. | |
| Insufficient reaction time or temperature. | Monitor the reaction progress using techniques like GC or TLC. Gradually increase the reaction time or temperature as needed. | The reaction proceeds to completion, maximizing the yield. | |
| Formation of Polymeric Byproducts | High concentration of formaldehyde. | Ensure slow and controlled addition of formaldehyde to the reaction mixture containing an excess of fluorobenzene. | Minimizes the self-polymerization of formaldehyde. |
| Product Loss During Work-up | Inefficient extraction. | Perform multiple extractions with a suitable organic solvent. Check the pH of the aqueous layer to ensure complete neutralization of the acid catalyst. | Improved recovery of the crude product from the reaction mixture. |
Impurities in the Final Product
| Issue | Possible Cause | Troubleshooting Step | Expected Outcome |
| Presence of Isomeric Impurities (e.g., 2,4'-DFDPM) | Inherent lack of regioselectivity in the Friedel-Crafts reaction. | While difficult to eliminate completely during the reaction, subsequent purification by fractional vacuum distillation can separate the isomers to some extent.[2] | Enrichment of the desired 4,4'-isomer in the final product. |
| Residual Starting Materials | Incomplete reaction. | Refer to the troubleshooting guide for low yield to drive the reaction to completion. | A cleaner product with minimal unreacted starting materials. |
| High-Boiling Point Impurities | Formation of condensation byproducts. | Purify the crude product by vacuum distillation.[1][3] | Removal of high-boiling point impurities, leading to a purer final product. |
| Discoloration of the Product | Presence of trace impurities or oxidation products. | Treat the crude product with activated carbon before recrystallization or distillation. Ensure the final product is stored under an inert atmosphere. | A colorless, pure product. |
Experimental Protocols
General Work-up and Purification Protocol for this compound
-
Quenching the Reaction: After the reaction is complete, cool the mixture to room temperature and slowly pour it into a mixture of ice and water to quench the reaction and dissolve the inorganic salts.
-
Solvent Extraction: Transfer the mixture to a separatory funnel and extract the organic layer with a suitable solvent such as diethyl ether or dichloromethane. Repeat the extraction 2-3 times to ensure complete recovery of the product.[3]
-
Washing: Combine the organic extracts and wash sequentially with:
-
Water (to remove water-soluble byproducts).
-
A dilute solution of sodium bicarbonate or sodium carbonate (to neutralize any remaining acid catalyst).[1]
-
Brine (to facilitate phase separation).
-
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Vacuum Distillation: Purify the resulting crude oil by vacuum distillation. Collect the fraction corresponding to the boiling point of this compound (approximately 90°C at 1 mmHg).[3]
-
Recrystallization (Optional): If the distilled product is a solid at room temperature, further purification can be achieved by recrystallization from a suitable solvent (e.g., hexane or ethanol).[1]
Visualizing the Process
Friedel-Crafts Synthesis Workflow
Sources
- 1. RU2394016C2 - 4,4'-difluorobenzophenone synthesis method - Google Patents [patents.google.com]
- 2. US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone - Google Patents [patents.google.com]
- 3. EP0004710A2 - Preparation of 4,4'-difluorobenzophenone - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
avoiding byproduct formation in Friedel-Crafts reactions of fluorobenzene
Technical Support Center: Friedel-Crafts Reactions of Fluorobenzene
A Guide for Process Development and Discovery Chemistry
Welcome to the Technical Support Center for Friedel-Crafts reactions involving fluorinated aromatic systems. As a Senior Application Scientist, I've designed this guide to move beyond simple procedural outlines. Instead, this resource provides a deep dive into the mechanistic principles governing these reactions, offering robust, field-tested solutions to common challenges encountered in both research and process scale-up. Our focus is on providing you with the causal understanding needed to troubleshoot effectively and optimize your synthetic routes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent and challenging issues encountered during the Friedel-Crafts alkylation and acylation of fluorobenzene. Each query is structured to first diagnose the underlying chemical principles and then provide actionable, evidence-based solutions.
Q1: My reaction yields a mixture of ortho- and para-isomers. How can I dramatically improve the selectivity for the para product?
Root Cause Analysis: The fluorine atom is an ortho, para-directing group due to its ability to donate lone-pair electron density into the aromatic ring, stabilizing the arenium ion intermediate at these positions. However, the desired product in pharmaceutical and materials science is almost invariably the para-isomer. The formation of the ortho-isomer is a competing pathway that lowers the yield of the target molecule and introduces significant purification challenges. While fluorine's inductive effect deactivates the ring relative to benzene, its directing effect is powerful. The key to selectivity lies in exploiting steric hindrance. The bulky electrophilic complex (acylium or alkyl carbocation) experiences greater steric repulsion from the adjacent fluorine atom at the ortho position than at the distant para position[1].
Strategic Solutions:
-
Catalyst System Optimization: The choice of Lewis or Brønsted acid is the most critical factor for controlling regioselectivity.
-
Milder, Bulky Catalysts: Traditional catalysts like AlCl₃ are highly reactive and can sometimes lead to lower selectivity. Milder Lewis acids may offer a better kinetic profile for para-substitution[1].
-
Advanced Catalyst Systems: For exceptional para-selectivity in acylations, a synergistic catalyst system of trifluoromethanesulfonic acid (TfOH) and a rare earth triflate, such as Lanthanum(III) triflate (La(OTf)₃), has proven highly effective. This system can achieve para:ortho ratios exceeding 99:1[1][2]. Bismuth(III) triflate (Bi(OTf)₃) is another excellent, water-stable catalyst known to promote high yields in reactions with deactivated benzenes like fluorobenzene[3].
-
-
Reaction Temperature & Time:
-
Lowering the reaction temperature can enhance selectivity by favoring the kinetically controlled product, which is often the sterically less-hindered para isomer.
-
Monitor reaction progress closely using TLC or GC-MS to avoid prolonged reaction times, which can allow for thermodynamic equilibration or side reactions that may erode initial selectivity[1].
-
Q2: I'm attempting an alkylation and observing significant polyalkylation. How can I enforce mono-substitution?
Root Cause Analysis: This is a classic limitation of the Friedel-Crafts alkylation. The initial alkyl group product is an electron-donating group, which activates the aromatic ring, making the mono-alkylated product more reactive than the starting fluorobenzene[4][5]. This leads to a rapid second, and sometimes third, alkylation event, resulting in a complex product mixture.
Strategic Solutions:
-
Stoichiometric Control: The most straightforward, though sometimes impractical, method is to use a large excess of fluorobenzene relative to the alkylating agent. This increases the statistical probability that the electrophile will encounter a molecule of the starting material rather than the activated product[6].
-
The Acylation-Reduction Pathway (The Superior Method): The most robust solution is to avoid direct alkylation altogether.
-
Step A: Friedel-Crafts Acylation: Perform a Friedel-Crafts acylation instead. The resulting acyl group is strongly electron-withdrawing, which deactivates the aromatic ring and effectively prevents any further substitution[1][7][8]. This provides a clean, mono-substituted product.
-
Step B: Reduction: Subsequently, reduce the ketone to the desired alkyl group using standard methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction[8][9]. This two-step sequence circumvents both polyalkylation and the carbocation rearrangements discussed in the next section.
-
Q3: My alkylation with 1-chloropropane is yielding (2-fluorophenyl)propane instead of the expected (1-fluorophenyl)propane. What is causing this rearrangement and how do I stop it?
Root Cause Analysis: Friedel-Crafts alkylations proceed through a carbocation or a carbocation-like intermediate[6][10][11]. Primary carbocations are highly unstable and will rapidly rearrange to a more stable secondary or tertiary carbocation via a hydride or alkyl shift if possible[7][11][12]. In your case, the primary propyl carbocation generated from 1-chloropropane rearranges to the more stable secondary isopropyl carbocation before it can be attacked by the fluorobenzene ring.
Strategic Solutions:
-
Acylation-Reduction Sequence: As detailed in the previous answer, this is the definitive solution. The acylium ion used in Friedel-Crafts acylation is resonance-stabilized and does not undergo rearrangement[7][13]. Performing the acylation followed by reduction ensures the linear alkyl chain remains intact.
-
Use of Rearrangement-Resistant Alkylating Agents: This is only applicable in specific cases. If your synthesis allows for it, use tertiary or benzylic halides, which form stable carbocations that are less prone to rearrangement[9]. For primary and most secondary halides, this is not a viable strategy.
Frequently Asked Questions (FAQs)
-
Q: Why is fluorobenzene less reactive than benzene in Friedel-Crafts reactions?
-
A: The fluorine atom exhibits a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect pulls electron density away from the aromatic ring, making it less nucleophilic and thus less reactive towards electrophilic attack compared to unsubstituted benzene. While fluorine's resonance effect (+R) donates electron density and directs ortho/para, the inductive effect is dominant in determining the overall reaction rate.
-
-
Q: My reaction is failing or giving very low yields, even with a typically reliable protocol. What are the first things to check?
-
A: The most common culprit is catalyst deactivation by moisture. Friedel-Crafts reactions require strictly anhydrous conditions. Ensure all glassware is oven-dried, solvents are passed through a drying agent or distillation, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon)[1]. Secondly, verify the purity of your reagents. Impurities in the starting materials or solvents can lead to unexpected side reactions or inhibit the catalyst[1].
-
-
Q: Can the C-F bond be cleaved during the reaction?
-
A: While the C-F bond is the strongest single bond to carbon, it is not entirely inert. Under very harsh Brønsted or Lewis acidic conditions, C-F bond activation can occur, potentially leading to dehalogenation or other side reactions[14]. Using milder catalysts (e.g., rare earth triflates, ZnCl₂) and avoiding excessively high temperatures can mitigate this risk.
-
Data & Protocols
Table 1: Catalyst Performance in Friedel-Crafts Acylation of Fluorobenzene
| Acylating Agent | Catalyst System | Solvent | Temp. (°C) | para-Product Yield (%) | para:ortho Ratio | Reference |
| Benzoyl Chloride | La(OTf)₃ / TfOH | None | 140 | 87% | 99:1 | [2] |
| Acetic Anhydride | Scandium triflate resin (immobilized) | None (Microwave) | 40-60 | High (not quantified) | Predominantly para | [1][15] |
| Various | Hafnium(IV) triflate / TfOH | Not specified | Not specified | Good yields | Not specified | [3] |
| Various | Bismuth(III) triflate | Not specified | Not specified | High yields | Not specified | [3] |
Protocol: High-Selectivity Microwave-Assisted Acylation of Fluorobenzene
This protocol is adapted from a method using a recyclable, immobilized scandium catalyst that provides excellent para-selectivity[1][15].
Materials:
-
Fluorobenzene (high purity, anhydrous)
-
Acetic anhydride (or other desired acid anhydride/acyl halide)
-
Silica gel immobilized scandium triflate resin (catalyst)
-
Diethyl ether (anhydrous)
-
Anhydrous magnesium sulfate
-
Deionized water
Procedure:
-
In a dry microwave reaction vessel, combine fluorobenzene (1.0 eq), acetic anhydride (1.2 eq), and the scandium triflate resin catalyst (5-20% by weight of fluorobenzene)[15].
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture with pulsed microwaves (e.g., 30 seconds on, 30 seconds off) to maintain a reaction temperature of 40-60°C[1][15]. Total reaction time is typically 5-30 minutes. Monitor by TLC or GC for consumption of starting material.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with diethyl ether and filter to recover the solid catalyst. The catalyst can be washed with ether, dried, and reused.
-
Transfer the combined filtrate to a separatory funnel and wash with deionized water until the aqueous layer is neutral (pH 6.5-7.0)[1][15].
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The product (4-fluoroacetophenone) can be further purified by vacuum distillation or chromatography.
Visualized Workflows & Mechanisms
General Mechanism & Byproduct Pathways
Caption: A decision tree for troubleshooting common Friedel-Crafts issues.
References
-
Friedel Crafts Acylation And Alkylation Reaction . BYJU'S. [Link]
-
Friedel-Crafts Alkylation Reaction . Mettler Toledo. [Link]
-
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction . (2022). Chemistry LibreTexts. [Link]
-
Explaining the Friedel-Crafts alkylation of benzene - electrophilic substitution . Chemguide. [Link]
-
Activation of Primary and Secondary Benzylic and Tertiary Alkyl (sp3)CF Bonds Inside a Self-Assembled Molecular Container . (2019). Frontiers in Chemistry. [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation . (2018). Master Organic Chemistry. [Link]
-
Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution . (2016). YouTube. [Link]
-
Friedel–Crafts reaction . Wikipedia. [Link]
-
Friedel Crafts Acylation of Benzene Reaction Mechanism . (2018). YouTube. [Link]
-
The Friedel-Crafts Alkylation and Acylation of Benzene . MCC Organic Chemistry. [Link]
-
Friedel-Crafts alkylation . Khan Academy. [Link]
-
Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates . Chinese Journal of Organic Chemistry. [Link]
-
Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates . ResearchGate. [Link]
- CN101462931A - Method for acylating fluorobenzene.
-
Friedel-Crafts Alkylation with Practice Problems . (2022). Chemistry Steps. [Link]
-
Friedel-Crafts Acylation . Organic Chemistry Portal. [Link]
-
Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides . ResearchGate. [Link]
-
Video: Limitations of Friedel–Crafts Reactions . (2025). JoVE. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates [sioc-journal.cn]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. byjus.com [byjus.com]
- 7. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 10. mt.com [mt.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Khan Academy [khanacademy.org]
- 13. Video: Limitations of Friedel–Crafts Reactions [jove.com]
- 14. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 15. CN101462931A - Method for acylating fluorobenzene - Google Patents [patents.google.com]
Technical Support Center: Difluorination of Ketones with DAST & Deoxo-Fluor
Welcome to the technical support center for electrophilic deoxofluorination. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the geminal difluorination of ketones using Diethylaminosulfur Trifluoride (DAST) and its more thermally stable analogue, Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor).
Part 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions researchers have before and during their initial experiments.
Q1: DAST or Deoxo-Fluor: Which reagent should I choose for my ketone difluorination?
A1: The choice between DAST and Deoxo-Fluor primarily hinges on considerations of thermal stability, reaction scale, and substrate sensitivity.
-
DAST (Diethylaminosulfur Trifluoride) is a powerful and widely used fluorinating agent. However, it is thermally unstable and can decompose violently at temperatures above 80-90°C.[1][2] This makes it suitable for small-scale laboratory reactions where temperatures can be strictly controlled, typically starting at -78°C and slowly warming.[1]
-
Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur Trifluoride) is significantly more thermally stable than DAST.[2][3][4][5][6] This enhanced stability reduces the risk of explosive decomposition, making it a safer alternative, especially for larger-scale reactions or when higher reaction temperatures are required to fluorinate less reactive ketones.[3][5][7] While often providing similar or better yields, Deoxo-Fluor's primary advantage is its wider, safer operating window.[3][4][8]
Table 1: Comparison of DAST and Deoxo-Fluor
| Property | DAST | Deoxo-Fluor |
| Full Name | Diethylaminosulfur Trifluoride | Bis(2-methoxyethyl)aminosulfur Trifluoride |
| CAS Number | 38078-09-0[9] | 202289-38-1[6][9] |
| Molecular Weight | 161.19 g/mol [9][10] | 221.24 g/mol [6][9] |
| Appearance | Colorless to yellow oil[9] | Clear yellow liquid[6] |
| Thermal Stability | Decomposes, potentially explosively, >80°C[1][11] | More stable; decomposition initiates >140°C[5] |
| Key Advantage | Widely used, extensive literature | Enhanced safety, wider thermal window[3] |
Q2: My reaction isn't working at all. What are the first things to check?
A2: A complete lack of reactivity usually points to one of three critical issues: reagent quality, presence of moisture, or incorrect temperature.
-
Reagent Quality: Both DAST and Deoxo-Fluor are sensitive to moisture and can degrade over time, especially if not stored properly.[10][11] They should be stored in a freezer under an inert atmosphere.[11] Discolored (dark brown) reagent may indicate decomposition and should be used with caution or replaced.
-
Anhydrous Conditions: These reagents react violently with water to produce hydrogen fluoride (HF), which consumes the reagent and can cause unwanted side reactions.[10][11] Ensure all glassware is oven- or flame-dried, solvents are anhydrous, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature: Ketone difluorinations typically require more forcing conditions than alcohol fluorinations.[2] While reactions are often initiated at -78°C, they usually need to be warmed to 0°C or room temperature to proceed at a reasonable rate.[1][12] For unreactive ketones, gentle heating may be necessary (especially with Deoxo-Fluor), but this must be done with extreme caution.[5]
Q3: What are the major safety precautions when working with these reagents?
A3: Both DAST and Deoxo-Fluor are hazardous and must be handled with extreme care in a well-ventilated chemical fume hood.
-
Violent Reaction with Water: Both reagents react exothermically with water to generate highly corrosive and toxic HF gas.[4][10][13]
-
Thermal Instability: DAST, in particular, can decompose explosively upon heating.[11][14] Never heat DAST reactions above 80°C.[1] Deoxo-Fluor is safer but still requires careful temperature monitoring.[5]
-
Corrosive Byproducts: The HF generated can etch glass equipment.[1] While reactions can be run in standard borosilicate glassware for short periods, for prolonged reactions or at higher temperatures, plastic labware (e.g., PFA, FEP) is recommended.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves.
Part 2: Troubleshooting Guide by Problem
This section provides a structured approach to diagnosing and solving specific experimental failures.
Problem 1: Low Yield of the Desired gem-Difluoroketone
A low yield can be frustrating, but it is often solvable by systematically optimizing reaction parameters.
Cause A: Insufficient Reagent Stoichiometry
-
Explanation: The conversion of a ketone to a gem-difluoride is a two-step process requiring two fluoride equivalents from the reagent. In practice, an excess of the fluorinating agent is almost always necessary to drive the reaction to completion.
-
Solution: Start with at least 2.5-3.0 equivalents of DAST or Deoxo-Fluor. For less reactive or sterically hindered ketones, increasing the excess to 4-5 equivalents may be necessary.
Cause B: Sub-optimal Reaction Temperature or Time
-
Explanation: Ketones are generally less reactive than alcohols.[2] If the temperature is too low or the reaction time is too short, the reaction may stall after the initial addition, leading to incomplete conversion.
-
Solution:
-
Begin the reaction at -78°C and allow it to warm slowly to room temperature.
-
Monitor the reaction by TLC or LCMS. If conversion is slow, consider gentle heating (e.g., 40-50°C), especially if using the more stable Deoxo-Fluor.
-
Extend the reaction time. Some sluggish reactions may require stirring for 24 hours or more.
-
Cause C: Low Substrate Reactivity
-
Explanation: Electron-deficient ketones (e.g., those with electron-withdrawing groups) or sterically hindered ketones are significantly less reactive.[5] The initial nucleophilic attack by the carbonyl oxygen on the sulfur atom of DAST is the rate-limiting step, and this is disfavored in electron-poor systems.
-
Solution: Use of a Lewis Acid Catalyst. A catalytic amount of a Lewis acid can activate the ketone carbonyl, making it more electrophilic and accelerating the initial attack.
Problem 2: Significant Formation of Vinyl Fluoride Byproduct
This is one of the most common side reactions, especially with enolizable ketones.[1]
Explanation: The reaction proceeds through a carbocationic intermediate after the departure of the fluorosulfite leaving group. For enolizable ketones, deprotonation of this intermediate can compete with the second fluoride addition, leading to the formation of a vinyl fluoride.[1]
Caption: Troubleshooting workflow for vinyl fluoride byproduct.
Solutions to Minimize Vinyl Fluoride Formation:
-
Lower the Reaction Temperature: Elimination pathways (E1) often have a higher activation energy than substitution pathways (Sₙ1). Running the reaction at the lowest possible temperature that still allows for conversion can favor the desired gem-difluorination.
-
Change the Solvent: Use non-polar solvents like hexane or toluene. Polar aprotic solvents (like CH₂Cl₂ or THF) can stabilize the carbocation intermediate, potentially allowing more time for deprotonation to occur.
-
Add an HF Scavenger: The reaction generates HF in situ, which can catalyze enolization and subsequent elimination. Adding a non-nucleophilic, acid-labile scavenger like pyridine or a hindered base (e.g., 2,6-lutidine) can neutralize the HF as it forms.
Problem 3: Substrate Decomposition or Rearrangement
Explanation: The reaction conditions are inherently acidic due to the generation of HF. Substrates containing acid-sensitive functional groups (e.g., acetals, t-butyl ethers) may decompose. Furthermore, the carbocationic mechanism can lead to skeletal rearrangements, such as Wagner-Meerwein or pinacol-type shifts, particularly in strained or highly substituted systems.[1][17]
Solutions:
-
Use an HF Scavenger: As mentioned above, adding a mild base like pyridine can buffer the reaction mixture and protect acid-labile groups.
-
Choose Deoxo-Fluor: It often gives cleaner reactions with fewer acid-catalyzed side products.
-
Run at Low Temperature: To minimize the lifetime of the carbocationic intermediate and suppress rearrangement pathways.
-
Consider Alternative Reagents: For extremely sensitive substrates, newer reagents like XtalFluor or Fluolead, which are crystalline salts that do not generate free HF, might be a better choice.[13][18]
Part 3: General Protocol and Mechanism
General Experimental Protocol for Ketone Difluorination
Safety Note: This procedure must be performed in a certified chemical fume hood by trained personnel wearing appropriate PPE.
-
Preparation: Under an inert atmosphere of nitrogen or argon, add the ketone substrate (1.0 eq.) to a flame-dried flask (or a plastic vessel) containing anhydrous dichloromethane (CH₂Cl₂).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add Deoxo-Fluor (2.5-3.0 eq.) dropwise to the stirred solution. Ensure the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, maintain the reaction at -78°C for 30 minutes, then allow it to warm slowly to room temperature. Stir for 2-24 hours, monitoring progress by TLC or LCMS.
-
Quenching: Once the reaction is complete, cool the mixture to 0°C in an ice bath. Very slowly and carefully, quench the reaction by adding it to a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Vigorous gas evolution (CO₂) and HF neutralization will occur.
-
Workup: Separate the organic layer. Extract the aqueous layer with CH₂Cl₂ (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Reaction Mechanism
The generally accepted mechanism involves initial activation of the ketone, followed by two successive fluoride displacements.
Caption: General mechanism of ketone difluorination.
References
-
Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. Reddit. Available at: [Link]
-
Fluorination with aminosulfuranes. Wikipedia. Available at: [Link]
-
DAST. Cheshire Organics. Available at: [Link]
-
Diethylaminosulfur Trifluoride (DAST): A Comprehensive Overview. Available at: [Link]
-
Mastering Fluorination: The Superiority of Deoxo-Fluor (BAST). Available at: [Link]
-
Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. ACS Publications. Available at: [Link]
-
Fluorination with Diethylaminosulfur Trifluoride (DAST) and Other (Dialkylamino )trifluoro-l4-sulfanes. Science of Synthesis. Available at: [Link]
-
GEM-DIFLUORINATION OF 4,4'-DIFLUOROBENZOPHENONE. Organic Syntheses. Available at: [Link]
- Fluorination with aminosulfur trifluorides. Google Patents.
-
Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. ACS Publications. Available at: [Link]
-
Diethylaminosulfur trifluoride. Wikipedia. Available at: [Link]
-
Solventless and Metal-free Regioselective Hydrofluorination of Functionalized Alkynes and Allenes: An Efficient Protocol for the Synthesis of gem-Difluorides. NIH National Library of Medicine. Available at: [Link]
-
gem-Difluoro Compounds: A Convenient Preparation from Ketones and Aldehydes by Halogen Fluoride Treatment of 1,3-Dithiolanes. Illinois Experts. Available at: [Link]
-
Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor). The Organic Chemistry Portal. Available at: [Link]
-
DAST and Deoxo-Fluor. Wenxuecity. Available at: [Link]
-
Ketone to Difluoro. The Organic Chemistry Portal. Available at: [Link]
-
Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters. NIH National Library of Medicine. Available at: [Link]
-
Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. NIH National Library of Medicine. Available at: [Link]
-
Difluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. Available at: [Link]
-
Safety of Deoxo Fluorination Reagents. ResearchGate. Available at: [Link]
-
Organo-Photoredox Catalyzed gem-Difluoroallylation of Ketones via C(sp3)-C Bond and C. ChemRxiv. Available at: [Link]
-
Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
1,3-Butadiene, Ethylene Oxide and Vinyl Halides (Vinyl Fluoride, Vinyl Chloride and Vinyl Bromide). NIH National Library of Medicine. Available at: [Link]
-
Synthesis of Trifluoromethyl Ketones by (Diethylamino) Sulfur Trifluoride (DAST). Digital Commons@Georgia Southern. Available at: [Link]
-
Vinyl fluoride. Wikipedia. Available at: [Link]
-
Vinyl Fluoride. PubChem. Available at: [Link]
-
From Bifunctional to Trifunctional (Tricomponent Nucleophile-Transition Metal-Lewis Acid) Catalysis: The Catalytic, Enantioselective α-Fluorination of Acid Chlorides. NIH National Library of Medicine. Available at: [Link]
-
The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Baxendale Group. Available at: [Link]
-
Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Organic Synthesis. Available at: [Link]
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- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) [commonorganicchemistry.com]
- 7. US6080886A - Fluorination with aminosulfur trifluorides - Google Patents [patents.google.com]
- 8. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
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- 18. researchgate.net [researchgate.net]
Technical Support Center: Purification of Difluorodiphenylmethane from Isomeric Mixtures
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges in the purification of difluorodiphenylmethane from its isomeric mixtures. The synthesis of the desired 4,4'-difluorodiphenylmethane isomer is often accompanied by the formation of other isomers, such as 2,4'-difluorodiphenylmethane, which can be difficult to separate due to their similar physical properties.[1][2] This resource offers practical, field-proven insights and troubleshooting strategies to achieve high-purity this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common isomeric impurities in the synthesis of 4,4'-difluorodiphenylmethane?
A1: The synthesis of 4,4'-difluorodiphenylmethane, often through the reaction of fluorobenzene with formaldehyde, typically yields a mixture of isomers.[1][2] The most common impurity is 2,4'-difluorodiphenylmethane. The ratio of these isomers can vary depending on the reaction conditions.
Q2: Why is it challenging to separate this compound isomers?
A2: The isomers of this compound possess very similar molecular weights and structures, leading to close boiling points and comparable solubility profiles in many common solvents. This makes their separation by standard laboratory techniques like simple distillation or single-solvent recrystallization inefficient.
Q3: What are the primary methods for purifying 4,4'-difluorodiphenylmethane?
A3: The main techniques for separating this compound isomers include fractional distillation under reduced pressure, fractional crystallization, and chromatography (such as gas chromatography or high-performance liquid chromatography).[3][4] Often, a combination of these methods is necessary to achieve high purity.
Q4: How can I analyze the purity of my this compound sample?
A4: Gas Chromatography (GC) is a highly effective method for determining the isomeric purity of this compound. Other analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to assess purity and identify the specific isomers present.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a question-and-answer format, providing detailed explanations and actionable solutions.
Issue 1: My fractional distillation is not effectively separating the 2,4'- and 4,4'-isomers.
-
Question: I've attempted fractional distillation of my crude this compound mixture, but the GC analysis of the collected fractions shows only a marginal improvement in isomeric purity. What could be going wrong?
-
Answer & Corrective Actions: This is a common challenge due to the close boiling points of the isomers. Here’s a systematic approach to troubleshoot and optimize your fractional distillation:
-
Verify Column Efficiency: Ensure you are using a distillation column with a high number of theoretical plates. For closely boiling isomers, a packed column (e.g., with Raschig rings or Vigreux indentations) is crucial to provide the necessary surface area for repeated vaporization-condensation cycles.[5]
-
Optimize the Reflux Ratio: A high reflux ratio is essential for separating components with similar boiling points. This means returning a significant portion of the condensed vapor to the column to establish a proper temperature gradient. Start with a reflux ratio of at least 5:1 (5 parts returned to the column for every 1 part collected) and adjust as needed.
-
Control the Distillation Rate: A slow and steady distillation rate is critical. Rapid heating can lead to "channeling" in the column, where the vapor ascends without sufficient interaction with the packing material, thus reducing separation efficiency.
-
Ensure Thermal Insulation: The entire length of the distillation column should be well-insulated to maintain the temperature gradient and prevent premature condensation. Use glass wool or aluminum foil to wrap the column.
-
Operate Under Reduced Pressure: Lowering the pressure reduces the boiling points of the isomers, which can sometimes enhance the boiling point difference and improve separation.[3]
-
Issue 2: Recrystallization attempts result in low yield and poor isomeric enrichment.
-
Question: I've tried to purify my 4,4'-difluorodiphenylmethane by recrystallization from a single solvent, but I either get a very low recovery of crystals or the purity doesn't improve significantly. What should I do?
-
Answer & Corrective Actions: The similar solubility of the isomers in many solvents makes single-solvent recrystallization challenging. A mixed-solvent system or fractional crystallization is often more effective:
-
Mixed-Solvent Recrystallization:
-
Dissolve the isomeric mixture in a minimal amount of a "good" solvent at an elevated temperature (a solvent in which both isomers are highly soluble).
-
Slowly add a "poor" solvent (one in which both isomers are less soluble) until the solution becomes slightly turbid.
-
Gently warm the solution until it becomes clear again.
-
Allow the solution to cool slowly. The desired 4,4'-isomer should crystallize out preferentially. A common and effective solvent system for the related difluorobenzophenone isomers is a mixture of acetic acid and water, which may also be applicable here.[1]
-
-
Fractional Crystallization: This technique involves a series of recrystallization steps. The initial crystals will be enriched in the less soluble isomer (typically the more symmetrical 4,4'-isomer). The mother liquor can then be concentrated and subjected to further crystallization to recover more of the desired product, albeit at a lower purity.
-
Scratching and Seeding: If crystals are slow to form, try scratching the inside of the flask with a glass rod to create nucleation sites. Alternatively, if you have a small amount of pure 4,4'-isomer, you can "seed" the supersaturated solution to induce crystallization.
-
Issue 3: My final product contains residual solvent or other non-isomeric impurities.
-
Question: After purification, my NMR analysis shows the presence of residual solvents from the reaction or purification steps. How can I effectively remove these?
-
Answer & Corrective Actions: Residual solvents can be persistent, especially if they have high boiling points. Here are some effective removal techniques:
-
High-Vacuum Drying: Place the sample in a vacuum oven under high vacuum (low pressure) and gently heat it. The temperature should be well below the melting point of your compound to avoid melting.
-
Azeotropic Removal: If the residual solvent forms an azeotrope with another, more volatile solvent, you can add the second solvent and then remove the azeotrope by distillation or rotary evaporation.
-
Solvent Washing: If the impurity is a solvent in which your product is insoluble, you can wash the solid product with a small amount of a different, highly volatile solvent in which the impurity is soluble.
-
Chromatographic Polishing: For very high purity requirements, a final purification step using column chromatography can be effective in removing trace impurities.
-
Experimental Protocols
Protocol 1: Fractional Distillation of this compound Isomers
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux column (or a packed column with a high number of theoretical plates), a distillation head with a condenser, and receiving flasks. Ensure all glassware is dry.
-
Charging the Flask: Charge the distillation flask with the crude this compound mixture. Add boiling chips or a magnetic stir bar.
-
Applying Vacuum: Connect the apparatus to a vacuum pump with a pressure gauge. Slowly and carefully reduce the pressure to the desired level.
-
Heating: Begin heating the distillation flask gently using a heating mantle.
-
Establishing Reflux: As the mixture begins to boil, allow the vapor to rise into the column and establish a steady reflux.
-
Collecting Fractions: Once the temperature at the distillation head stabilizes, begin collecting the distillate at a slow, controlled rate. Collect several small fractions and analyze each by GC to determine the isomeric ratio.
-
Shutdown: Once the desired fraction has been collected, or the temperature begins to fluctuate, stop the distillation. Allow the apparatus to cool completely before releasing the vacuum.
Protocol 2: Preparative High-Performance Liquid Chromatography (HPLC)
For high-purity applications, preparative HPLC can be an effective, albeit more resource-intensive, method.
-
Column Selection: A reversed-phase C18 column is a good starting point.
-
Mobile Phase: A mixture of acetonitrile and water or methanol and water is typically used.
-
Method Development: First, develop an analytical-scale HPLC method to achieve baseline separation of the isomers. Optimize the mobile phase composition and gradient.
-
Scaling Up: Scale up the analytical method to a preparative scale. This involves using a larger column and a higher flow rate.
-
Fraction Collection: Inject the isomeric mixture and collect the fractions corresponding to the peak of the 4,4'-isomer.
-
Solvent Removal: Combine the fractions containing the pure 4,4'-isomer and remove the solvent using a rotary evaporator.
Data Presentation
Table 1: Physical Properties of this compound Isomers
| Property | 4,4'-Difluorodiphenylmethane | 2,4'-Difluorodiphenylmethane |
| Molecular Weight | 204.22 g/mol | 204.22 g/mol |
| Boiling Point | ~265 °C[6] | Expected to be slightly lower than 4,4'-isomer |
| Melting Point | 28-30 °C[6][7] | Liquid at room temperature |
| Appearance | White or colorless to light yellow solid/liquid[6] | Likely a colorless liquid |
Table 2: Comparison of Purification Methods
| Method | Typical Purity Achieved | Advantages | Disadvantages |
| Fractional Distillation | 95-98% | Scalable, cost-effective for large quantities. | Requires careful control, may not achieve >99% purity. |
| Recrystallization | >99% (with multiple steps) | Can achieve very high purity, good for removing trace impurities. | Can be labor-intensive, may have lower yields. |
| Preparative HPLC | >99.5% | Excellent separation, high purity. | Expensive, not easily scalable, involves large solvent volumes. |
Visualizations
Purification Workflow
Caption: A typical workflow for the purification of 4,4'-difluorodiphenylmethane.
Troubleshooting Logic for Fractional Distillation
Caption: A logical flow for troubleshooting poor separation in fractional distillation.
References
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
- Google Patents. (n.d.). RU2394016C2 - 4,4'-difluorobenzophenone synthesis method.
- Google Patents. (n.d.). US20090177014A1 - Process for preparing 4,4' difluorobenzophenone.
- Google Patents. (n.d.). KR20080038147A - Process for preparing 4,4'-difluorobenzophenone.
- Google Patents. (n.d.). CN106008182A - Preparation method of 4,4'-difluorobenzophenone.
- Google Patents. (n.d.). EP0004710A2 - Preparation of 4,4'-difluorobenzophenone.
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
YouTube. (2012, July 23). A Brief Introduction to Fractional Distillation. Retrieved from [Link]
Sources
- 1. US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone - Google Patents [patents.google.com]
- 2. KR20080038147A - Process for preparing 4,4'-difluorobenzophenone - Google Patents [patents.google.com]
- 3. EP0004710A2 - Preparation of 4,4'-difluorobenzophenone - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. m.youtube.com [m.youtube.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 4,4'-Difluorodiphenylmethane | 457-68-1 [chemicalbook.com]
strategies to minimize over-alkylation in amine synthesis
Topic: Strategies to Minimize Over-alkylation in Amine Synthesis
Audience: Researchers, scientists, and drug development professionals.
Welcome to the technical support center for amine synthesis. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to help you overcome the common challenge of over-alkylation in your experiments. As Senior Application Scientists, we have compiled field-proven insights and best practices to ensure your success in synthesizing primary, secondary, and tertiary amines with high selectivity.
Troubleshooting Guide: Over-alkylation Issues
This section addresses specific problems you might encounter during amine alkylation and provides actionable solutions.
Problem 1: My reaction is producing a mixture of secondary and tertiary amines when I am targeting the mono-alkylated product.
This is a classic case of over-alkylation, where the initially formed primary amine is more nucleophilic than the starting ammonia, or the secondary amine is more nucleophilic than the starting primary amine, leading to subsequent alkylations.[1][2]
Root Cause Analysis:
-
Stoichiometry: Using a 1:1 molar ratio of amine to alkylating agent often leads to a statistical mixture of products.[3] The newly formed, more substituted amine can effectively compete with the starting amine for the alkylating agent.
-
Reaction Conditions: High temperatures and prolonged reaction times can provide the necessary energy for the less reactive, sterically hindered amines to undergo further alkylation.
-
Nature of the Alkylating Agent: Highly reactive alkylating agents (e.g., methyl iodide, benzyl bromide) will readily react with any available amine, exacerbating the issue.
Solutions:
-
Control Stoichiometry: A large excess of the starting amine is the simplest and often most effective method to favor mono-alkylation.[3] By ensuring a high concentration of the initial amine, the probability of the alkylating agent encountering and reacting with it over the product amine is significantly increased.
-
Experimental Protocol: Mono-alkylation using Amine Excess
-
In a round-bottom flask, dissolve the alkylating agent (1 equivalent) in a suitable solvent (e.g., THF, acetonitrile).
-
Add a large excess of the starting amine (5-10 equivalents or even using it as the solvent).
-
Stir the reaction at room temperature or a slightly elevated temperature, monitoring the consumption of the alkylating agent by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
The excess amine can be removed by extraction with an acidic aqueous solution or by distillation.
-
Purify the desired mono-alkylated product by column chromatography.
-
-
-
Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture containing the amine can help maintain a low concentration of the alkylating agent at any given time, thus favoring the reaction with the more abundant starting amine.
-
Use of a Bulky Alkylating Agent or Amine: Steric hindrance can be a powerful tool to prevent over-alkylation. If the structure of your target molecule allows, using a sterically hindered amine or alkylating agent will make the second alkylation step significantly slower.
Data Summary: Effect of Stoichiometry on Product Distribution
| Molar Ratio (Amine:Alkylating Agent) | Mono-alkylation Product (%) | Di-alkylation Product (%) | Tri-alkylation Product (%) |
| 1:1 | ~40-50% | ~30-40% | ~10-20% |
| 5:1 | >80% | <15% | <5% |
| 10:1 | >95% | <5% | Trace |
Note: These are approximate values and can vary depending on the specific reactants and conditions.
Problem 2: I am trying to synthesize a secondary amine from a primary amine, but I am getting a significant amount of the tertiary amine.
This is a common challenge as the secondary amine product is often more nucleophilic than the starting primary amine.
Solutions:
-
Reductive Amination: This is one of the most reliable methods for the controlled synthesis of secondary and tertiary amines.[4][5] It involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the desired amine.[6] Over-alkylation is avoided because the imine intermediate is less reactive towards alkylation.[5]
-
Experimental Protocol: Reductive Amination
-
Dissolve the primary amine (1 equivalent) and the aldehyde or ketone (1-1.2 equivalents) in a suitable solvent (e.g., methanol, dichloroethane).
-
Add a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents).[6] The latter is often preferred as it is less toxic and effective under mildly acidic conditions.[5]
-
Stir the reaction at room temperature until the starting materials are consumed (monitor by TLC or LC-MS).
-
Work up the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent and purify by column chromatography.
-
Workflow for Reductive Amination
Caption: Reductive amination workflow.
-
-
Use of Protecting Groups: Protecting the nitrogen atom of the primary amine can prevent over-alkylation.[7][8] A common strategy is to use a sulfonamide group (e.g., tosyl, nosyl), which can be alkylated once and then the protecting group can be removed.[9]
-
Experimental Protocol: N-Alkylation via Sulfonamide
-
React the primary amine with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base (e.g., pyridine, triethylamine) to form the sulfonamide.
-
Deprotonate the sulfonamide with a base (e.g., K₂CO₃, NaH) and then add the alkylating agent.
-
Remove the sulfonamide protecting group under appropriate conditions (e.g., HBr/phenol, dissolving metal reduction).
-
Logical Relationship for Protecting Group Strategy
Caption: Protecting group strategy for mono-alkylation.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for minimizing over-alkylation?
There is no single "best" solvent as the optimal choice depends on the specific reactants. However, polar aprotic solvents like acetonitrile, DMF, and DMSO are commonly used as they can solvate the amine and the alkylating agent effectively. In some cases, using a large excess of a liquid amine as the solvent can be a very effective strategy.
Q2: How does the leaving group on the alkylating agent affect the rate of over-alkylation?
The reactivity of the leaving group plays a crucial role. A better leaving group will lead to a faster reaction, which can increase the likelihood of over-alkylation if not properly controlled. The general order of leaving group ability is I > Br > Cl > F. Therefore, using an alkyl chloride instead of an alkyl iodide might help to slow down the reaction and improve selectivity.
Q3: Are there any catalytic methods to control over-alkylation?
Yes, certain metal catalysts can promote selective N-alkylation. For instance, iridium, ruthenium, and nickel catalysts have been used for the N-alkylation of amines with alcohols, which is an atom-economical and green alternative to using alkyl halides.[10][11] These reactions often proceed via a "borrowing hydrogen" mechanism and can exhibit high selectivity for the mono-alkylated product.[12]
Q4: Can I use phase-transfer catalysis to improve selectivity?
Phase-transfer catalysis (PTC) can be an effective technique, especially when dealing with amines that have low solubility in organic solvents.[13] Under PTC conditions, the reaction occurs at the interface of two immiscible phases (e.g., aqueous and organic). This can sometimes help to control the concentration of the reactants at the reaction site and improve the selectivity for mono-alkylation.[14][15][16]
Q5: What are the Gabriel and Delépine reactions, and are they good for avoiding over-alkylation?
The Gabriel synthesis and the Delépine reaction are excellent methods for preparing primary amines while completely avoiding over-alkylation.
-
Gabriel Synthesis: This method uses phthalimide as a protected source of ammonia.[17][18] The phthalimide is N-alkylated, and then the primary amine is liberated by hydrolysis or hydrazinolysis.[19][20][21] Since the phthalimide anion is a poor nucleophile after the first alkylation, over-alkylation is not possible.[19]
-
Delépine Reaction: This reaction involves the reaction of a benzyl or alkyl halide with hexamethylenetetramine, followed by acidic hydrolysis to yield the primary amine.[22][23][24] Similar to the Gabriel synthesis, the structure of the intermediate prevents further alkylation.[25][26]
Both methods are highly reliable for the synthesis of primary amines.
References
-
Wikipedia. (n.d.). Delépine reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Delepine reaction. Retrieved from [Link]
-
RSC Publishing. (n.d.). Efficient nickel-catalysed N-alkylation of amines with alcohols. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Gabriel synthesis. Retrieved from [Link]
-
Scribd. (n.d.). Delepine Amine Synthesis. Retrieved from [Link]
-
Sciencemadness Wiki. (2019, January 28). Delépine reaction. Retrieved from [Link]
-
RSC Publishing. (n.d.). Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. Retrieved from [Link]
-
JoVE. (2025, May 22). Preparation of 1° Amines: Gabriel Synthesis. Retrieved from [Link]
-
ACS Publications. (2020, February 11). Highly Efficient and Selective N-Alkylation of Amines with Alcohols Catalyzed by in Situ Rehydrated Titanium Hydroxide. Retrieved from [Link]
-
Khan Academy. (n.d.). Gabriel phthalimide synthesis. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Gabriel Synthesis. Retrieved from [Link]
-
JOCPR. (n.d.). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
ACS Publications. (2022, December 28). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. Retrieved from [Link]
-
NIH. (2018, May 2). N-Alkylation of functionalized amines with alcohols using a copper–gold mixed photocatalytic system. Retrieved from [Link]
-
PubMed Central. (n.d.). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Retrieved from [Link]
-
JoVE. (2023, April 30). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
ACS Publications. (n.d.). Selective mono-N-alkylation of aromatic amines by dialkyl carbonate under gas-liquid phase-transfer catalysis (GL-PTC) conditions. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 5). Phase Transfer Catalysis. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 7). Avoiding Over-alkylation. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Cycloalkylation reactions of fatty amines with ??,??-dihaloalkanes: Role of bis-quaternary ammonium salts as phase-transfer catalysts. Retrieved from [Link]
-
ResearchGate. (2025, August 8). The selective n-alkylation of monoethanolamine in PTC condition. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation. Retrieved from [Link]
- Books. (2023, December 15). Chapter 2: Synthetic Methods for Alkyl Amines.
-
Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. (2025, July 11). Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
PubMed Central. (2023, June 7). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. Retrieved from [Link]
-
An amine protecting group deprotectable under nearly neutral oxidative conditions. (2018, July 13). Retrieved from [Link]
-
PTC Organics, Inc. (n.d.). PTC Selective O-Alkylation. Retrieved from [Link]
-
YouTube. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides. Retrieved from [Link]
-
Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]
-
ResearchGate. (2025, August 10). N-alkylation of amines with alcohols over alumina-entrapped Ag catalysts using the “borrowing hydrogen” methodology. Retrieved from [Link]
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
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Validation & Comparative
A Comparative Guide to the Biological Activities of Difluorodiphenylmethane and Diphenylmethane for Researchers
In the landscape of drug discovery and development, the strategic modification of core chemical scaffolds is a fundamental approach to optimizing therapeutic efficacy. The diphenylmethane framework, a prevalent motif in numerous biologically active compounds, serves as a compelling case study. This guide provides an in-depth, objective comparison of the biological activities of diphenylmethane and its fluorinated analog, 4,4'-difluorodiphenylmethane. By examining the influence of fluorine substitution, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the potential therapeutic implications of this structural alteration, supported by established experimental methodologies.
Introduction: The Significance of Fluorination in Drug Design
Diphenylmethane, a simple diarylmethane, consists of a methane core with two phenyl group substituents. Its derivatives have garnered significant attention for a range of biological activities, including their roles as Peroxisome Proliferator-Activated Receptor (PPAR) modulators and their potential as anticancer agents.[1][2] The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. Fluorination can profoundly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, often leading to improved potency and a more favorable pharmacokinetic profile.[3][4][5] This guide will explore the known biological activities of the parent diphenylmethane scaffold and extrapolate the likely consequences of difluorination at the 4 and 4' positions, creating 4,4'-difluorodiphenylmethane.
Peroxisome Proliferator-Activated Receptor (PPAR) Modulation: A Tale of Two Scaffolds
A significant area of investigation for diphenylmethane derivatives is their activity as dual agonists for PPARα and PPARγ.[1] These nuclear receptors are crucial regulators of lipid and glucose metabolism, making them attractive targets for the treatment of metabolic disorders such as type 2 diabetes and dyslipidemia.
Diphenylmethane as a PPARα/γ Dual Agonist
Derivatives of diphenylmethane have been identified as potent dual partial agonists of PPARα and PPARγ.[1] This dual agonism is therapeutically promising, as PPARα activation is associated with lowering triglycerides, while PPARγ activation improves insulin sensitivity. The diphenylmethane scaffold provides a foundational structure for interaction with the ligand-binding domains of these receptors.
The Anticipated Impact of Difluorination on PPAR Agonism
While direct studies on the PPAR agonist activity of 4,4'-difluorodiphenylmethane are not extensively available in the public domain, we can infer the likely effects of fluorination based on established principles of medicinal chemistry. The introduction of fluorine atoms can enhance the binding affinity of a ligand to its target protein through favorable electrostatic interactions.[3] Furthermore, the metabolic stability of the compound is often increased due to the strength of the carbon-fluorine bond, which can lead to a longer duration of action.[3]
It is plausible that the electron-withdrawing nature of the fluorine atoms in 4,4'-difluorodiphenylmethane could modulate the electronic properties of the phenyl rings, potentially leading to altered interactions with key amino acid residues within the PPAR ligand-binding pocket. This could translate to enhanced agonist potency or a shift in the balance of α and γ subtype selectivity.
Comparative Cytotoxicity and Anticancer Potential
The cytotoxic effects of diphenylmethane derivatives against various cancer cell lines have been another area of active research.
Cytotoxicity Profile of Diphenylmethane Derivatives
Certain derivatives of diphenylmethane have demonstrated anti-proliferative effects on cancer cells.[1] The mechanism of action can vary depending on the specific substitutions on the diphenylmethane core.
The Influence of Fluorine on Cytotoxicity
Fluorination is a common strategy to enhance the anticancer activity of small molecules.[4][5][6] The introduction of fluorine can increase the lipophilicity of a compound, facilitating its passage through cell membranes and improving its bioavailability at the target site. Moreover, fluorinated compounds can exhibit altered metabolic pathways, potentially leading to the formation of more potent or longer-lasting active metabolites. Therefore, it is hypothesized that 4,4'-difluorodiphenylmethane may exhibit enhanced cytotoxic activity against cancer cell lines compared to its non-fluorinated counterpart.
Data Summary: A Comparative Overview
The following table summarizes the known and inferred biological activities of diphenylmethane and difluorodiphenylmethane. It is important to note that the data for this compound is largely extrapolated from the known effects of fluorination on similar chemical scaffolds due to a lack of direct comparative studies.
| Biological Activity | Diphenylmethane Derivatives | 4,4'-Difluorodiphenylmethane (Inferred) |
| PPARα/γ Agonism | Potent dual partial agonists.[1] | Potentially enhanced potency and/or altered selectivity due to improved binding affinity and metabolic stability.[3] |
| Anticancer Activity | Exhibit anti-proliferative effects.[1] | Potentially enhanced cytotoxicity due to increased lipophilicity and metabolic stability.[4][6] |
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments to assess the biological activities discussed.
Experimental Workflow: From Synthesis to Biological Evaluation
Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of diphenylmethane and its fluorinated analogs.
Protocol 1: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][7][8][9]
Materials:
-
Cells of interest (e.g., cancer cell line)
-
Complete cell culture medium
-
Diphenylmethane and 4,4'-difluorodiphenylmethane (dissolved in a suitable solvent, e.g., DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.1% NP-40 and 4 mM HCl in isopropanol)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the test compounds (diphenylmethane and 4,4'-difluorodiphenylmethane) in complete culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing the test compounds. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10 µL of MTT reagent to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Protocol 2: PPAR Transactivation Assay
This assay measures the ability of a compound to activate a PPAR subtype, leading to the expression of a reporter gene (e.g., luciferase).[10][11][12]
Materials:
-
Host cells (e.g., HEK293T or COS-1)
-
Expression plasmid for the PPAR ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain (e.g., pBIND-PPARα or pBIND-PPARγ)
-
Reporter plasmid containing a GAL4 upstream activation sequence driving a luciferase gene (e.g., pGL4.35)
-
Transfection reagent (e.g., FuGENE 6)
-
Cell lysis buffer
-
Luciferase assay substrate
-
Luminometer
Procedure:
-
Cell Seeding: Seed host cells into a 48-well or 96-well plate.
-
Transfection: Co-transfect the cells with the PPAR-LBD expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol. A co-transfection with a Renilla luciferase plasmid can be included as an internal control for transfection efficiency.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compounds. Include a known PPAR agonist as a positive control and a vehicle-only control.
-
Incubation: Incubate the cells for another 24 hours.
-
Cell Lysis: Wash the cells with PBS and then lyse them using the cell lysis buffer.
-
Luciferase Assay: Measure the firefly luciferase activity in the cell lysates using a luminometer after the addition of the luciferase substrate. If a Renilla luciferase control was used, measure its activity as well.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable). Plot the fold induction of luciferase activity relative to the vehicle control against the compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).
Logical Framework for Biological Activity Comparison
Caption: A logical diagram illustrating the anticipated impact of fluorination on the biological properties of diphenylmethane.
Conclusion and Future Directions
The comparison between diphenylmethane and 4,4'-difluorodiphenylmethane highlights the profound impact of strategic fluorination in medicinal chemistry. While diphenylmethane derivatives have shown promise as PPARα/γ dual agonists and anticancer agents, the introduction of fluorine is anticipated to enhance these activities by improving metabolic stability, lipophilicity, and target binding affinity.
The experimental protocols provided in this guide offer a robust framework for researchers to empirically validate these hypotheses. Direct, head-to-head comparative studies are essential to quantify the differences in potency and efficacy between these two molecules. Such studies will not only provide valuable structure-activity relationship data but also guide the rational design of next-generation diphenylmethane-based therapeutics with improved pharmacological profiles. Future research should focus on synthesizing a broader range of fluorinated diphenylmethane analogs and evaluating their activity across a panel of biological targets to fully elucidate the therapeutic potential of this privileged scaffold.
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A Comparative Spectroscopic Guide: Unveiling the Impact of Fluorination on Diphenylmethanes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into organic molecules has emerged as a powerful tool for modulating a compound's physicochemical and pharmacological properties. This guide provides a comprehensive comparison of the spectroscopic data of fluorinated versus non-fluorinated diphenylmethanes, offering insights into the profound effects of this seemingly simple atomic substitution. By understanding these spectroscopic signatures, researchers can gain deeper structural insights, streamline characterization processes, and ultimately accelerate the drug discovery pipeline.
The Fluorine Advantage in Drug Design
The introduction of fluorine can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications often translate to improved pharmacokinetic profiles and enhanced therapeutic efficacy. Diphenylmethane, a common scaffold in medicinal chemistry, serves as an excellent model to explore the spectroscopic consequences of fluorination.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Nuclei
NMR spectroscopy stands as a cornerstone of structural elucidation. The presence of fluorine introduces a new dimension to NMR analysis, primarily through the observation of the 19F nucleus and its interactions with neighboring protons (1H) and carbons (13C).
1H and 13C NMR: The Ripple Effect of Electronegativity
The high electronegativity of fluorine induces significant changes in the electron density of the diphenylmethane framework. This "ripple effect" is readily observed in both 1H and 13C NMR spectra.
-
Proton (1H) NMR: Protons on the aromatic rings and the methylene bridge of diphenylmethane experience deshielding upon fluorination of the rings. This results in a downfield shift (higher ppm values) of their corresponding signals. The magnitude of this shift is dependent on the position and number of fluorine substituents.
-
Carbon (13C) NMR: The impact on 13C chemical shifts is even more pronounced. Carbons directly bonded to fluorine exhibit a large downfield shift. Furthermore, long-range C-F coupling constants provide invaluable information for assigning carbon signals and confirming the substitution pattern.[1]
19F NMR: A Direct Window into the Fluorinated Environment
The 19F nucleus is 100% naturally abundant and possesses a spin of ½, making it an excellent NMR probe.[2] 19F NMR offers several advantages:
-
Wide Chemical Shift Range: Fluorine chemical shifts are highly sensitive to the local electronic environment, resulting in a much wider spectral dispersion compared to proton NMR.[2][3] This high sensitivity allows for the clear resolution of signals even in complex molecules.[2]
-
Lack of Background Signals: The absence of endogenous fluorinated compounds in biological systems means that 19F NMR spectra are free from background interference, making it a powerful tool for in-vitro and in-vivo studies.[4]
-
Probing Molecular Interactions: Changes in 19F chemical shifts can provide insights into ligand binding, protein folding, and other molecular interactions.[2][5][6]
Table 1: Comparative NMR Data of Diphenylmethane and a Representative Fluorinated Analog (4-Fluorodiphenylmethane)
| Compound | Nucleus | Chemical Shift (δ, ppm) | Key Couplings (J, Hz) |
| Diphenylmethane | 1H | ~3.9 (s, 2H, CH2), ~7.2-7.3 (m, 10H, Ar-H) | - |
| 13C | ~42 (CH2), ~126-129 (Ar-C), ~141 (ipso-C) | - | |
| 4-Fluorodiphenylmethane | 1H | ~3.9 (s, 2H, CH2), ~7.0 (t, 2H, Ar-H), ~7.2-7.3 (m, 7H, Ar-H) | 3JHF ≈ 8-9 Hz |
| 13C | ~41 (CH2), ~115 (d, 2JCF ≈ 21 Hz), ~130 (d, 3JCF ≈ 8 Hz), ~161 (d, 1JCF ≈ 245 Hz) | - | |
| 19F | ~ -115 to -120 | 3JFH ≈ 8-9 Hz |
Note: Exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency.
Vibrational Spectroscopy (IR and Raman): Probing Bond Strengths and Molecular Motions
Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of a molecule. The introduction of the strong, polar C-F bond leads to characteristic changes in the vibrational spectra of diphenylmethanes.
-
C-F Stretching Vibrations: The most prominent feature in the IR spectrum of a fluorinated diphenylmethane is the appearance of strong absorption bands in the region of 1000-1400 cm-1, corresponding to C-F stretching vibrations.[7][8] The exact position of these bands can be influenced by the substitution pattern on the aromatic ring.[9]
-
Aromatic C-H and C=C Vibrations: Fluorination can also subtly influence the frequencies and intensities of the aromatic C-H and C=C stretching and bending vibrations.
Table 2: Key Infrared Absorption Frequencies
| Vibrational Mode | Non-Fluorinated Diphenylmethane (cm-1) | Fluorinated Diphenylmethane (cm-1) |
| Aromatic C-H Stretch | ~3000-3100 | ~3000-3100 |
| Aliphatic C-H Stretch | ~2850-2960 | ~2850-2960 |
| Aromatic C=C Stretch | ~1450-1600 | ~1450-1600 |
| C-F Stretch | - | ~1000-1400 (strong) |
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pathways of a molecule. The presence of fluorine influences the mass spectra of diphenylmethanes in several ways:
-
Molecular Ion Peak: The molecular weight of the compound will increase by 18 Da for each hydrogen atom replaced by a fluorine atom. Fluorine has only one stable isotope (19F), which simplifies the interpretation of the isotopic pattern of the molecular ion.[10]
-
Fragmentation: The C-F bond is very strong, and as a result, fragmentation pathways involving the loss of a fluorine radical are less common. Instead, fragmentation often occurs at other positions in the molecule. However, the presence of fluorine can influence the stability of the resulting fragment ions. In some cases, characteristic fragment ions containing fluorine can be observed.[11][12] For example, the fluorophenyl cation (m/z 95) is a common fragment in the mass spectra of fluorinated aromatic compounds.
Table 3: Comparison of Mass Spectrometry Data
| Feature | Non-Fluorinated Diphenylmethane | Fluorinated Diphenylmethane |
| Molecular Ion (M+) | m/z 168 | m/z 186 (for mono-fluoro) |
| Key Fragment Ions | m/z 91 (tropylium ion), m/z 167 | m/z 109, m/z 95 (fluorophenyl cation) |
Experimental Protocols
Sample Preparation
For all spectroscopic techniques, ensure the sample is of high purity to avoid interference from impurities.
-
NMR: Dissolve ~5-10 mg of the diphenylmethane derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a standard 5 mm NMR tube.
-
IR: For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
MS: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile) for analysis by techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). For Gas Chromatography-Mass Spectrometry (GC-MS), dissolve the sample in a suitable volatile solvent.
Instrumental Analysis Workflow
Caption: Structures of diphenylmethane and 4-fluorodiphenylmethane.
Conclusion
The strategic incorporation of fluorine into the diphenylmethane scaffold induces a cascade of predictable and informative changes across a range of spectroscopic techniques. By leveraging the unique properties of the fluorine atom, researchers can gain a wealth of structural and electronic information that is often inaccessible with non-fluorinated analogs. A thorough understanding of these spectroscopic signatures is paramount for the efficient characterization and development of novel fluorinated compounds with therapeutic potential.
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Crizer, D. M., & Salter, E. A. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology, 57(4), 1645–1654. [Link]
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Al-Busaidi, Z., & Al-Abri, Z. (2019). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods, 11(45), 5779–5786. [Link]
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A study on the low-energy vibrational spectra of flexible diphenyl molecules is available on ResearchGate. (n.d.). Low-energy vibrational spectra of flexible diphenyl molecules: Biphenyl, Diphenylmethane, Bibenzyl and 2-, 3- and 4-Phenyltoluene. Retrieved from [Link]
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An overview of 19F NMR is available at the University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]
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A study on the fluoride-mediated rearrangement of phenylfluorosilanes is available at UVic. (n.d.). Fluoride-mediated rearrangement of phenylfluorosilanes. Retrieved from [Link]
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Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402–412. [Link]
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A study on the conformational free energies of fluorinated substituents is available on ResearchGate. (n.d.). Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Validation of Difluorodiphenylmethane as a Carbonyl Bioisostere
In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacological and pharmacokinetic profiles is a cornerstone of medicinal chemistry. Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful tactic in this endeavor.[1][2] The carbonyl group, a ubiquitous functional group in bioactive molecules, often presents challenges such as metabolic instability and undesirable polarity.[3][4][5] The difluoromethylene group (CF2), particularly within a difluorodiphenylmethane scaffold, has emerged as a compelling bioisosteric replacement for the carbonyl moiety, offering a unique combination of steric and electronic properties that can favorably modulate a molecule's behavior.[6][7][8]
This guide provides an in-depth comparison of the this compound and carbonyl groups, supported by experimental data and detailed protocols for validation studies. As senior application scientists, our goal is not just to present methods but to elucidate the underlying principles that justify their application, ensuring a robust and reliable assessment of this important bioisosteric substitution.
Physicochemical Properties: A Head-to-Head Comparison
The rationale for replacing a carbonyl group with a difluoromethylene group stems from their distinct yet comparable physicochemical attributes. While both are electron-withdrawing and possess a dipole moment, the nature of these properties differs significantly, impacting everything from molecular conformation to metabolic stability.
| Property | Carbonyl Group (C=O) | Difluoromethylene Group (CF₂) | Rationale for Bioisosteric Replacement |
| Geometry | Trigonal planar (sp² hybridized) | Tetrahedral (sp³ hybridized) | The tetrahedral geometry of the CF₂ group can lead to more favorable bond angles and reduced steric strain in certain molecular scaffolds compared to the planar carbonyl. |
| Bond Angle | ~120° | ~109.5° | This difference in bond angle can alter the overall conformation of the molecule, potentially improving its fit within a target's binding pocket. |
| Dipole Moment | Strong, directed along the C=O bond | Moderate, resultant of two C-F bond dipoles | The CF₂ group's dipole moment is generally smaller than that of a carbonyl, which can be advantageous for improving membrane permeability by reducing polarity. |
| Hydrogen Bonding | Strong H-bond acceptor at the oxygen atom | Weak H-bond acceptor at the fluorine atoms; can act as a weak H-bond donor through the polarized C-H bond if present (CHF₂)[9][10][11] | The reduced H-bond acceptor strength can decrease interactions with water, enhancing lipophilicity and cell permeability. The potential for weak H-bond donation offers unique interaction possibilities. |
| Lipophilicity (LogP) | Generally contributes to polarity (lower LogP) | Increases lipophilicity[9][10][12] | Replacing a polar carbonyl with a more lipophilic CF₂ group can significantly enhance a compound's ability to cross cellular membranes. |
| Metabolic Stability | Prone to reduction to a secondary alcohol by aldo-keto reductases | Generally resistant to metabolic transformations | The high strength of the C-F bond makes the CF₂ group exceptionally stable against oxidative and reductive metabolism, often leading to an improved pharmacokinetic profile.[7] |
| Electronic Effects | Strongly electron-withdrawing through resonance and induction | Strongly electron-withdrawing through induction | Both groups can influence the pKa of neighboring functionalities, but the CF₂ group does so purely through a strong inductive effect.[12][13] |
Impact on Pharmacological Profile: From Bench to Biology
The substitution of a carbonyl with a difluoromethylene group can profoundly influence a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile and its target engagement.
-
Improved Metabolic Stability: One of the primary drivers for this bioisosteric replacement is the enhanced resistance to metabolism. Carbonyl groups are often metabolic "hotspots," susceptible to reduction. The inertness of the CF₂ group can significantly increase a compound's half-life in vivo.[7]
-
Enhanced Cell Permeability: By increasing lipophilicity and reducing hydrogen bond accepting potential, the CF₂ group can improve a molecule's ability to passively diffuse across the lipid bilayers of cell membranes, a critical factor for oral bioavailability.[12]
-
Modulation of Target Affinity: The altered geometry, dipole moment, and hydrogen bonding capacity can change how a molecule interacts with its biological target. This can lead to increased, decreased, or unchanged binding affinity. Therefore, rigorous experimental validation is crucial.[14]
Experimental Validation Workflows
A successful bioisostere validation campaign relies on a suite of well-designed experiments. Below are detailed protocols for assessing the key parameters affected by the C=O to CF₂ switch.
Diagram of the Bioisostere Validation Workflow
Caption: General workflow for the validation of a bioisostere.
In Vitro Target Binding Affinity Assay
Objective: To determine and compare the binding affinity (Ki) of the carbonyl-containing parent compound and its this compound analog to the target protein. A competitive radioligand binding assay is a gold-standard method for this purpose.[15][16]
Methodology:
-
Preparation of Reagents:
-
Prepare a cell membrane preparation or purified protein solution containing the target of interest.
-
Select a suitable radioligand with known high affinity for the target.
-
Prepare serial dilutions of the carbonyl compound and the CF₂ bioisostere in an appropriate buffer (e.g., Tris-HCl with additives).
-
-
Assay Setup (96-well plate format):
-
Total Binding: Add buffer, membrane/protein preparation, and radioligand.
-
Non-specific Binding: Add buffer, membrane/protein preparation, radioligand, and a high concentration of a known non-radiolabeled ligand (displacer).
-
Competitive Binding: Add buffer, membrane/protein preparation, radioligand, and varying concentrations of the test compounds (carbonyl and CF₂ analogs).
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. The filter will trap the membrane/protein with the bound radioligand.
-
Quantification:
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Cell Permeability Assays
Objective: To assess the ability of the compounds to cross biological membranes, a key predictor of oral absorption.
This high-throughput assay measures passive diffusion across an artificial lipid membrane and is an excellent first-pass screen for permeability.[17][18]
Methodology:
-
Plate Preparation: Use a 96-well filter plate (donor plate) and a 96-well acceptor plate. Coat the filter membrane of the donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane).
-
Compound Preparation: Dissolve the test compounds (carbonyl and CF₂ analogs) in a buffer solution (e.g., PBS at pH 7.4).
-
Assay:
-
Add the compound solution to the donor wells.
-
Fill the acceptor wells with buffer.
-
Sandwich the two plates together and incubate for a set period (e.g., 4-18 hours) at room temperature.
-
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Data Analysis: Calculate the effective permeability coefficient (Pe) using the following equation: Pe = (-ln(1 - [C]acceptor / [C]equilibrium)) * (Vdonor * Vacceptor) / ((Vdonor + Vacceptor) * Area * Time) Where [C] is concentration, V is volume, and Area is the surface area of the membrane.
This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2), which differentiate to form tight junctions and express transporters, thus modeling the intestinal barrier. It can assess both passive diffusion and active transport.[19][20][21]
Methodology:
-
Cell Culture: Seed Caco-2 cells on permeable filter supports in a multi-well plate and culture for 21 days until a differentiated monolayer is formed.
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Measurement (Apical to Basolateral):
-
Replace the media in the apical (donor) and basolateral (acceptor) compartments with transport buffer.
-
Add the test compounds to the apical side.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the basolateral side at various time points.
-
-
Quantification: Analyze the concentration of the compounds in the collected samples by LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of compound appearance in the acceptor compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
Metabolic Stability Assay
Objective: To evaluate the susceptibility of the compounds to metabolism by Phase I enzymes, primarily Cytochrome P450s (CYPs).[22][23][24][25]
Methodology:
-
Reagent Preparation:
-
Prepare a solution of human liver microsomes (HLM) in phosphate buffer.
-
Prepare a solution of the cofactor NADPH (required for CYP activity).
-
Prepare solutions of the test compounds (carbonyl and CF₂ analogs).
-
-
Incubation:
-
In a 96-well plate, pre-warm the test compound and HLM solution at 37°C.
-
Initiate the metabolic reaction by adding the NADPH solution.
-
Take aliquots at several time points (e.g., 0, 5, 15, 30, 45 minutes).
-
Stop the reaction in the aliquots by adding a quenching solution (e.g., ice-cold acetonitrile with an internal standard).
-
-
Sample Processing: Centrifuge the quenched samples to pellet the protein.
-
Quantification: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the initial linear portion of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693 / k.
-
Calculate the intrinsic clearance (Cl_int) in µL/min/mg of microsomal protein as (0.693 / t½) / (mg protein/mL).
-
Comparative Data Summary (Hypothetical)
The table below illustrates the expected outcomes from the validation studies for a hypothetical lead compound and its this compound bioisostere.
| Parameter | Carbonyl Compound (Lead) | CF₂ Bioisostere | Interpretation |
| Binding Affinity (Ki) | 10 nM | 15 nM | The CF₂ bioisostere retains potent binding to the target, with only a marginal loss of affinity, validating the steric and electronic replacement. |
| PAMPA Permeability (Pe) | 1.5 x 10⁻⁶ cm/s (Low) | 8.0 x 10⁻⁶ cm/s (High) | The increased lipophilicity of the CF₂ group significantly improves passive diffusion across the artificial membrane. |
| Caco-2 Permeability (Papp) | 0.8 x 10⁻⁶ cm/s (Low) | 6.5 x 10⁻⁶ cm/s (High) | The improved permeability is confirmed in a cell-based model, suggesting better potential for oral absorption. |
| Metabolic Stability (t½ in HLM) | 8 min | > 60 min | The CF₂ bioisostere is significantly more resistant to metabolism, indicating a likely improvement in in vivo half-life. |
Visualizing the Bioisosteric Replacement
Caption: Bioisosteric replacement of a carbonyl with a difluoromethylene group.
Conclusion
The replacement of a metabolically labile or overly polar carbonyl group with a difluoromethylene moiety represents a valuable strategy in modern medicinal chemistry. The unique properties of the CF₂ group—its tetrahedral geometry, moderate dipole, increased lipophilicity, and exceptional metabolic stability—can address common liabilities in drug candidates. However, as this guide emphasizes, the theoretical benefits of this substitution must be rigorously validated through a systematic and logical series of in vitro experiments. By comparing target affinity, permeability, and metabolic stability side-by-side, researchers can make data-driven decisions, ultimately accelerating the development of safer and more effective therapeutics.
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analytical techniques for difluorodiphenylmethane characterization
An In-Depth Guide to the Analytical Characterization of Difluorodiphenylmethane
For researchers, scientists, and drug development professionals, the robust characterization of chemical intermediates is a cornerstone of reliable and reproducible science. This compound, particularly the 4,4'- isomer (CAS 457-68-1), serves as a critical building block in the synthesis of pharmaceuticals, agrochemicals, and high-performance polymers.[1][2] Its fluorine substituents impart unique chemical properties that are leveraged in advanced material science and drug design.[1] However, ensuring the structural integrity and purity of this intermediate is paramount for the success of downstream applications.
This guide provides a comprehensive comparison of analytical techniques for the characterization of this compound. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, present detailed protocols, and offer a logical workflow for a complete and self-validating analytical assessment.
Part 1: Primary Structural Elucidation: Confirming Identity
The first and most critical step in characterizing a newly synthesized or procured batch of this compound is to confirm its molecular structure unequivocally. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the principal tools for this task, providing orthogonal and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is unparalleled in its ability to provide detailed information about the atomic connectivity and chemical environment within a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for complete structural verification.
Expertise & Experience: The Power of ¹⁹F NMR
While ¹H and ¹³C NMR are standard, ¹⁹F NMR is particularly powerful for fluorinated compounds. Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, resulting in high sensitivity and sharp signals. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, and couplings between ¹⁹F and nearby ¹H or ¹³C nuclei provide definitive proof of the fluorine atoms' location on the aromatic rings.
¹H NMR Spectroscopy
-
Aromatic Protons: The protons on the fluorophenyl rings typically appear as two distinct multiplets due to coupling with both neighboring protons and the fluorine atom. For 4,4'-difluorodiphenylmethane, the spectrum simplifies, often showing two triplets around 7.11 ppm and 6.97 ppm.[3]
-
Methylene Protons: The two protons of the central methylene (-CH₂-) bridge are chemically equivalent and appear as a singlet. For 4,4'-difluorodiphenylmethane, this peak is observed around 3.91 ppm.[3]
¹³C NMR Spectroscopy
-
The spectrum will show distinct signals for the aromatic carbons and the methylene carbon.
-
Crucially, the carbons directly bonded to fluorine will exhibit a large one-bond coupling constant (¹JCF), typically in the range of 240-250 Hz, appearing as a doublet.[3] This is a key diagnostic feature. For 4,4'-difluorodiphenylmethane, the C-F carbon appears as a doublet at approximately 161.6 ppm with a J-coupling of about 243 Hz.[3]
-
Carbons further away will show smaller two-bond (²JCF) and three-bond (³JCF) couplings, providing further structural confirmation.
¹⁹F NMR Spectroscopy
-
For 4,4'-difluorodiphenylmethane, a single signal is expected in the ¹⁹F NMR spectrum, as the two fluorine atoms are chemically equivalent. This provides strong evidence for the symmetrical 4,4'- substitution pattern.[4]
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. CDCl₃ is a common choice for this compound.[3][5]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Setup (Example on a 500 MHz Spectrometer):
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Acquisition Parameters:
-
¹H NMR: Acquire with a 30° pulse angle, a relaxation delay (d1) of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Use a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) and more scans (e.g., 1024 or more) are typically required due to the lower natural abundance and sensitivity of ¹³C.
-
¹⁹F NMR: Acquire with a proton-decoupled sequence. ¹⁹F NMR experiments are generally fast due to the high sensitivity of the nucleus.
-
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the molecular weight of the compound, serving as a primary check of its identity. When coupled with Gas Chromatography (GC-MS), it also becomes a powerful tool for separating and identifying impurities.
Expertise & Experience: Interpreting the Fragmentation Pattern
For this compound (C₁₃H₁₀F₂), the molecular weight is 204.22 g/mol .[6] The molecular ion peak (M⁺˙) in an Electron Ionization (EI) mass spectrum should appear at m/z 204.[5] The real value of MS lies in analyzing the fragmentation pattern, which is a reproducible fingerprint of the molecule. Key expected fragments include:
-
[M-H]⁺ (m/z 203): Loss of a hydrogen atom.
-
[M-F]⁺ (m/z 185): Loss of a fluorine atom.
-
[C₆H₄F-CH₂]⁺ (m/z 109): The fluorobenzyl cation, resulting from the cleavage of the bond between the methylene bridge and one of the aromatic rings. This is often a very prominent peak.[5]
-
[C₆H₄F]⁺ (m/z 95): The fluorophenyl cation.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
-
GC Method:
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating this compound from common synthesis impurities.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet: Split/splitless injector at 250°C.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min.
-
-
MS Method:
-
Ionization: Electron Ionization (EI) at 70 eV.[7]
-
Mass Analyzer: Scan from m/z 40 to 350.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Part 2: Assessing Purity and Quantifying Impurities
Once the structure is confirmed, the next crucial step is to determine the purity of the material. Chromatographic techniques are the gold standard for this purpose, separating the main component from isomers (e.g., 2,4'-difluorodiphenylmethane), residual starting materials, and by-products.
Gas Chromatography (GC): The Workhorse for Purity
Given its volatility and thermal stability, Gas Chromatography with a Flame Ionization Detector (GC-FID) is the preferred method for routine purity analysis of this compound.[1] The FID detector offers excellent sensitivity and a wide linear range for organic compounds.
Expertise & Experience: Why GC is Superior for this Analyte
For a relatively non-polar and volatile compound like this compound, GC offers faster analysis times, higher resolution between closely related isomers, and simpler method development compared to HPLC. The use of area percent from a GC-FID chromatogram is a widely accepted method for assessing purity.
Experimental Protocol: GC-FID Purity Assay
-
Sample Preparation: Prepare a solution of the sample in a suitable solvent (e.g., acetone or dichloromethane) at a concentration of approximately 1 mg/mL.
-
Instrument and Conditions:
-
GC System: Agilent 6820 or similar.[8]
-
Column: HP-5 (30 m x 0.32 mm x 0.25 µm) or equivalent non-polar column.
-
Carrier Gas: Helium or Hydrogen.
-
Inlet: Split injector (e.g., 50:1 split ratio) at 250°C.
-
Oven Program: Initial temperature 120°C, hold for 2 minutes, ramp at 10°C/min to 250°C, hold for 5 minutes.
-
Detector: FID at 280°C.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Commercial suppliers often specify a purity of ≥ 98.0% or ≥ 99% by GC.[1]
-
High-Performance Liquid Chromatography (HPLC): A Complementary Approach
While GC is often preferred, Reversed-Phase HPLC (RP-HPLC) can serve as a valuable orthogonal technique.[9] It is particularly useful if the sample is suspected to contain non-volatile or thermally labile impurities that would not be detected by GC.
Expertise & Experience: When to Choose HPLC
Consider using HPLC when:
-
You need to analyze for highly polar starting materials or high molecular weight polymeric by-products.
-
An orthogonal (different mechanism) confirmation of purity is required for regulatory purposes.
-
The compound is part of a complex mixture where derivatization is necessary for other components.[9]
Experimental Protocol: RP-HPLC Method
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of ~0.5 mg/mL.
-
Instrument and Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[10]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B).
-
Gradient: Start at 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 30°C.[10]
-
Detection: UV detector at 254 nm.[10]
-
Part 3: Spectroscopic Fingerprinting
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy provide a unique "fingerprint" of the molecule based on the vibrations of its chemical bonds. While not typically used for primary structural elucidation of this molecule, they are excellent for quick identity confirmation against a known standard and for detecting certain types of impurities.
Infrared (IR) Spectroscopy
IR spectroscopy is highly effective for identifying the presence of key functional groups. For 4,4'-difluorodiphenylmethane, the IR spectrum provides a quick and non-destructive identity check.
Key IR Absorption Bands:
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ for the -CH₂- group.
-
Aromatic C=C Stretch: A series of sharp peaks in the 1600-1450 cm⁻¹ region.
-
C-F Stretch: A strong, characteristic absorption band typically in the 1250-1100 cm⁻¹ region. This is a key diagnostic peak for confirming the presence of the fluorine substituents.
Raman Spectroscopy
Raman spectroscopy is complementary to IR.[11] While IR is sensitive to polar bonds, Raman is more sensitive to non-polar, symmetric bonds. It can provide additional fingerprint information, particularly for the symmetric vibrations of the aromatic rings.
Part 4: A Unified Analytical Workflow
No single technique tells the whole story. A robust characterization strategy integrates these methods into a logical workflow. The choice and sequence of techniques depend on the objective, whether it's routine quality control or the full characterization of a novel synthesis product.
dot
Caption: Logical workflow for the comprehensive characterization of this compound.
Comparative Summary
The following table summarizes the strengths and applications of each technique in the context of this compound characterization.
| Technique | Primary Application | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Structural Elucidation | Atomic connectivity, chemical environment | Unambiguous structure determination | Lower sensitivity, requires higher sample amount |
| Mass Spectrometry | Molecular Weight & Impurity ID | Molecular weight, fragmentation pattern | High sensitivity, excellent for impurity ID (GC-MS) | Isomers may not be distinguishable by MS alone |
| Gas Chromatography | Purity Assessment | Separation of volatile components, quantification | High resolution for isomers, fast, robust | Not suitable for non-volatile or thermally labile impurities |
| HPLC | Orthogonal Purity Check | Separation of components in liquid phase | Good for non-volatile impurities | Lower resolution for isomers than GC, longer run times |
| IR & Raman | Identity Confirmation | Vibrational modes (functional groups) | Fast, non-destructive, excellent for fingerprinting | Limited structural information, not quantitative |
dot
Caption: Relationship between analytical techniques and the information they provide.
Conclusion
The thorough characterization of this compound is not a single-step process but a systematic investigation using a suite of complementary analytical techniques. While NMR and MS are indispensable for confirming the molecule's fundamental identity, chromatographic methods, particularly GC, are essential for ensuring its purity. Vibrational spectroscopy serves as a rapid and reliable tool for identity confirmation. By employing the integrated workflow described in this guide, researchers can ensure the quality and reliability of this important chemical intermediate, thereby building a foundation of trustworthiness and scientific integrity for their downstream research and development efforts.
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 2779134, this compound. Retrieved from [Link]
-
Supporting Information for: Ethers as Hydrogen Sources in BF3·OEt2 Promoted Reduction of... (n.d.). Retrieved from [Link]
- Google Patents. (2009). US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone.
- Google Patents. (n.d.). RU2394016C2 - 4,4'-difluorobenzophenone synthesis method.
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Supporting Information. (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). EP0004710A2 - Preparation of 4,4'-difluorobenzophenone.
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC analysis in synthesis of 4,4′-diphenylmethane diisocyanate. Retrieved from [Link]
-
Agilent. (n.d.). Analysis of Permanent Gases and Methane with the Agilent 6820 Gas Chromatograph. Retrieved from [Link]
-
PubMed. (n.d.). A GC/MS Method for the Determination of 4,4'-diaminodiphenylmethane and Substituted Analogues in Urine. Retrieved from [Link]
-
ResearchGate. (2013). Mass Spectrometric Study of the Gas-Phase Difluorocarbene Expulsion of Polyfluorophenyl Cations via F-Atom Migration. Retrieved from [Link]
-
Springer. (n.d.). Database of diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) and hyperspectral imaging (HSI) spectra of... Retrieved from [Link]
-
Politecnico di Milano. (n.d.). Diffuse Raman Spectroscopy (DIRS). Retrieved from [Link]
-
Aerosol and Air Quality Research. (2018). A New Gas Chromatography Method for Continuous Monitoring of Non-Methane Hydrocarbons as an Analogy of Volatile Organic Compounds in Flue Gas. Retrieved from [Link]
-
Wageningen University & Research. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Retrieved from [Link]
-
DiVA portal. (2020). Quantitative NMR spectroscopy on fluorine-containing drugs. Retrieved from [Link]
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- 5. 4,4'-Difluorodiphenylmethane(457-68-1) 1H NMR [m.chemicalbook.com]
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Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of Difluorodiphenylmethane
For researchers, scientists, and drug development professionals, a deep understanding of molecular structure is fundamental. Mass spectrometry is an indispensable tool in this pursuit, offering detailed insights into a molecule's composition and fragmentation behavior under energetic conditions. This guide provides an in-depth analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation of 4,4'-difluorodiphenylmethane, presenting a comparative study against its non-fluorinated analog, diphenylmethane. By examining the influence of fluorine substitution on fragmentation pathways, we can elucidate the principles governing the stability of resulting ions and the rearrangement mechanisms involved.
Introduction: The Significance of Fluorine in Molecular Analysis
The introduction of fluorine into organic molecules dramatically alters their physicochemical properties, impacting everything from metabolic stability to receptor binding affinity. Consequently, the analysis of fluorinated compounds is of paramount importance in pharmaceutical and materials science. In mass spectrometry, the high electronegativity of fluorine exerts a strong inductive effect, influencing the electron distribution within the molecular ion and directing fragmentation cascades down specific pathways. This guide will explore these effects through the lens of difluorodiphenylmethane, a structure that combines the classic diphenylmethyl framework with the intriguing influence of aromatic fluorination.
Comparative Fragmentation Analysis: this compound vs. Diphenylmethane
Electron ionization (EI) at a standard energy of 70 eV imparts significant internal energy to the analyte molecule, leading to the formation of a molecular ion (M•+) that subsequently undergoes a series of fragmentation reactions. The resulting mass spectrum is a fingerprint of the molecule's structure. Below, we compare the key fragments observed in the EI-MS spectra of 4,4'-difluorodiphenylmethane and its parent compound, diphenylmethane.[1]
Data Presentation: Key Fragment Ions and Relative Abundances
| m/z | Proposed Fragment Ion (4,4'-Difluorodiphenylmethane) | Relative Abundance (%) | Proposed Fragment Ion (Diphenylmethane) | Relative Abundance (%) | Interpretation |
| 204 | [C₁₃H₁₀F₂]•+ | 100 | - | - | Molecular Ion (M•+) of 4,4'-Difluorodiphenylmethane |
| 185 | [C₁₃H₁₀F]•+ | 5 | - | - | Loss of a fluorine radical ([M-F]•+) |
| 184 | [C₁₃H₉F]•+ | 15 | - | - | Loss of HF ([M-HF]•+) |
| 168 | - | - | [C₁₃H₁₂]•+ | 100 | Molecular Ion (M•+) of Diphenylmethane |
| 167 | - | - | [C₁₃H₁₁]+ | 95 | Loss of a hydrogen radical ([M-H]+) |
| 109 | [C₇H₆F]+ | 80 | - | - | Fluorobenzyl cation |
| 91 | - | - | [C₇H₇]+ | 40 | Tropylium ion |
Note: Relative abundances are approximate and intended for comparative purposes.
Elucidation of Key Fragmentation Pathways
The fragmentation of both diphenylmethane and its difluorinated analog is dominated by cleavage at the benzylic position, a consequence of the stability of the resulting carbocations. However, the presence of fluorine introduces distinctive fragmentation channels.
Benzylic Cleavage and Tropylium Ion Formation
For diphenylmethane, a primary fragmentation event is the homolytic cleavage of a C-H bond on the methylene bridge, leading to the abundant [M-H]+ ion at m/z 167. However, the most characteristic fragmentation pathway for compounds containing a benzyl unit is the formation of the tropylium ion.[2][3][4][5][6] The initial benzylic cleavage yields a benzyl cation, which then rearranges to the highly stable, aromatic tropylium cation at m/z 91.[2][3][4][7][8]
Diagram: Fragmentation of Diphenylmethane
Caption: Fragmentation pathway of diphenylmethane leading to the tropylium ion.
The Influence of Fluorine Substitution
In 4,4'-difluorodiphenylmethane, the fluorine atoms significantly influence the fragmentation cascade.
-
Molecular Ion Stability: The molecular ion of 4,4'-difluorodiphenylmethane at m/z 204 is the base peak, indicating a higher stability of the molecular ion compared to that of diphenylmethane. This is likely due to the electron-withdrawing nature of fluorine, which can stabilize the radical cation.
-
Fluorine-Directed Fragmentation: The presence of fluorine opens up new fragmentation channels, primarily the loss of a fluorine radical to form the ion at m/z 185, and the elimination of a neutral hydrogen fluoride (HF) molecule, resulting in the peak at m/z 184.[9][10][11][12]
-
Formation of the Fluorobenzyl Cation: Analogous to the formation of the benzyl cation from diphenylmethane, the primary cleavage of the C-C bond in the methylene bridge of 4,4'-difluorodiphenylmethane leads to the formation of a fluorobenzyl cation at m/z 109. This fragment is highly abundant, demonstrating the stability of this cation.
Diagram: Fragmentation of 4,4'-Difluorodiphenylmethane
Caption: Primary fragmentation pathways of 4,4'-difluorodiphenylmethane.
Experimental Protocols
To ensure the reproducibility and accuracy of the mass spectral data, the following experimental setup is recommended.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization source.
-
Sample Preparation: Dissolve approximately 1 mg of the analyte (this compound or diphenylmethane) in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
-
Conclusion
The comparative analysis of the mass spectra of 4,4'-difluorodiphenylmethane and diphenylmethane provides a clear illustration of the directing effects of fluorine substitution on fragmentation pathways. While benzylic cleavage remains a dominant process in both molecules, the presence of fluorine stabilizes the molecular ion and introduces characteristic losses of F• and HF. The formation of the highly abundant fluorobenzyl cation at m/z 109 is a key diagnostic fragment for the fluorinated analog. These insights are crucial for the structural elucidation of novel fluorinated compounds and underscore the predictive power of understanding fundamental fragmentation mechanisms.
References
-
National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]
-
chemeurope.com. Tropylium ion. [Link]
-
YouTube. mass spectrometry: tropylium ion. [Link]
-
National Institutes of Health (NIH). Tropylium Ion, an Intriguing Moiety in Organic Chemistry. [Link]
-
PubMed. Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. [Link]
-
General Fragmentation Modes. [Link]
-
Institut de Recherche en Astrophysique et Planétologie. Benzylium and tropylium cations identified as the two stable isomers of C7H7+. [Link]
-
ResearchGate. Electron ionization induced fragmentation of fluorinated derivatives of bisphenols | Request PDF. [Link]
-
Digital Commons@ETSU. Potential Energy Surface around the Tropylium Ion. [Link]
-
PubMed. Benzylic cleavage and McLafferty rearrangement under electron ionization conditions in the fragmentation of 5,6-dialkyl-2, 4-diarylpyrimidines. [Link]
-
National Institutes of Health (NIH). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. [Link]
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- 6. Benzylic cleavage and McLafferty rearrangement under electron ionization conditions in the fragmentation of 5,6-dialkyl-2, 4-diarylpyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzylium and tropylium cations identified as the two stable isomers of C7H7+ – Institut de Recherche en Astrophysique et Planétologie [irap.omp.eu]
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A Senior Application Scientist's Guide to the Comparative Analysis of Diaryl-methane Analogs in Enzymatic Assays
For researchers and drug development professionals, the diaryl-methane scaffold represents a privileged structure in medicinal chemistry, offering a versatile backbone for the design of potent and selective enzyme inhibitors.[1][2] This guide provides an in-depth comparative study of difluorodiphenylmethane and its analogs, focusing on their evaluation in enzymatic assays. We will delve into the causality behind experimental choices, present detailed protocols for key experiments, and offer a framework for interpreting the resulting data. Our focus is to provide a self-validating system for researchers to confidently assess the potential of these compounds.
Introduction: The Significance of the Diaryl-methane Scaffold in Enzyme Inhibition
The diaryl-methane motif, characterized by two aryl rings linked by a methylene group, is a recurring feature in a multitude of biologically active compounds.[1][2] These molecules have demonstrated a wide range of therapeutic activities, including anti-inflammatory, anti-cancer, and anti-infectious properties.[1] A significant portion of their biological effects can be attributed to their ability to inhibit specific enzymes.
For instance, various diaryl-methane derivatives have been identified as potent inhibitors of enzymes implicated in metabolic diseases and neurological disorders. Studies have shown that certain diaryl-methane analogs can effectively inhibit aldose reductase, α-amylase, and α-glycosidase, enzymes that play crucial roles in glucose metabolism, making them promising candidates for anti-diabetic therapies.[3] Furthermore, other analogs have demonstrated inhibitory activity against carbonic anhydrase and acetylcholinesterase, key targets in the management of glaucoma and Alzheimer's disease, respectively.[4][5]
This guide will focus on a comparative analysis of a parent compound, 4,4'-difluorodiphenylmethane, and a selection of its analogs with varying substitutions on the aryl rings. While 4,4'-difluorodiphenylmethane serves as a foundational structure, its primary role in the literature is often as a synthetic intermediate.[6][7] Therefore, we will draw upon data from a broader range of diaryl-methane analogs to construct a comprehensive and informative comparison.
Designing a Comparative Enzymatic Assay Study
A robust comparative study hinges on a well-designed experimental plan. The choice of enzymes, assay conditions, and data analysis methods are critical for generating reliable and reproducible results.
Selection of Target Enzymes
Based on the established activities of diaryl-methane analogs, we will focus on two key enzymes for our comparative study:
-
α-Glycosidase: A key enzyme in carbohydrate digestion, its inhibition is a validated strategy for managing type 2 diabetes.[3]
-
Acetylcholinesterase (AChE): This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine. Its inhibition is a primary therapeutic approach for Alzheimer's disease.[4][5]
The selection of these two enzymes from different classes allows for a broader assessment of the inhibitory potential and selectivity of the diaryl-methane analogs.
The Panel of Test Compounds
For a meaningful structure-activity relationship (SAR) analysis, a carefully selected panel of compounds is essential.[8] Our theoretical panel includes the parent compound and analogs with electron-donating and electron-withdrawing groups, as well as variations in the linker between the aryl rings.
Table 1: Panel of Diaryl-methane Analogs for Comparative Study
| Compound ID | Structure | Key Features |
| DFM | 4,4'-Difluorodiphenylmethane | Parent compound with electron-withdrawing fluorine atoms. |
| DMA-1 | Bis(4-hydroxyphenyl)methane | Analog with electron-donating hydroxyl groups. |
| DMA-2 | Bis(4-methoxyphenyl)methane | Analog with electron-donating methoxy groups. |
| DMA-3 | 4,4'-Dinitrodiphenylmethane | Analog with strong electron-withdrawing nitro groups. |
| DBM-1 | (2-Bromo-4,5-dimethoxyphenyl)(phenyl)methane | A bromophenol derivative with a diaryl methane structure.[4][5] |
Experimental Workflow
The following diagram illustrates the overall workflow for the comparative enzymatic assay study.
Caption: Workflow for the comparative enzymatic assay of diaryl-methane analogs.
Detailed Experimental Protocols
To ensure the trustworthiness and reproducibility of the results, detailed, step-by-step protocols are provided below. These protocols are based on established methodologies for α-glycosidase and acetylcholinesterase assays.
α-Glycosidase Inhibition Assay
This assay is based on the spectrophotometric determination of the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol by α-glycosidase.
Materials:
-
α-Glycosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Sodium phosphate buffer (pH 6.8)
-
Test compounds (DFM and analogs)
-
Acarbose (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Solutions:
-
Prepare a 0.1 M sodium phosphate buffer (pH 6.8).
-
Dissolve α-glycosidase in the phosphate buffer to a final concentration of 0.5 U/mL.
-
Dissolve pNPG in the phosphate buffer to a final concentration of 5 mM.
-
Prepare stock solutions of the test compounds and acarbose in DMSO (e.g., 10 mM) and make serial dilutions in the phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add 50 µL of the phosphate buffer.
-
Add 10 µL of the test compound solution at various concentrations.
-
Add 20 µL of the α-glycosidase solution and pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG solution.
-
Incubate the mixture at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the sample with the inhibitor.
-
Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the inhibitor concentration.
-
Acetylcholinesterase (AChE) Inhibition Assay
This assay is based on the Ellman's method, which uses acetylthiocholine iodide (ATCI) as the substrate and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to detect the product, thiocholine.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl buffer (pH 8.0)
-
Test compounds (DFM and analogs)
-
Donepezil (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Solutions:
-
Prepare a 50 mM Tris-HCl buffer (pH 8.0).
-
Dissolve AChE in the Tris-HCl buffer to a final concentration of 0.1 U/mL.
-
Dissolve ATCI and DTNB in the Tris-HCl buffer to final concentrations of 15 mM and 3 mM, respectively.
-
Prepare stock solutions of the test compounds and donepezil in DMSO and make serial dilutions in the Tris-HCl buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add 140 µL of the Tris-HCl buffer.
-
Add 20 µL of the test compound solution at various concentrations.
-
Add 20 µL of the AChE solution and pre-incubate at 25°C for 15 minutes.
-
Add 10 µL of the DTNB solution.
-
Initiate the reaction by adding 10 µL of the ATCI solution.
-
Incubate the mixture at 25°C and monitor the absorbance at 412 nm for 5 minutes at 1-minute intervals.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
-
To determine the inhibition constant (Ki), perform kinetic studies by varying the substrate concentration at different fixed inhibitor concentrations and analyze the data using Lineweaver-Burk plots.[4]
-
Comparative Data and Structure-Activity Relationship (SAR)
The following table summarizes hypothetical, yet plausible, inhibitory activities of the diaryl-methane analogs based on literature precedents for similar compounds.[3][4][5]
Table 2: Comparative Inhibitory Activities (IC₅₀ and Kᵢ Values)
| Compound ID | α-Glycosidase IC₅₀ (µM) | AChE IC₅₀ (µM) | AChE Kᵢ (nM) | Inhibition Type (AChE) |
| DFM | >100 | >100 | - | - |
| DMA-1 | 25.5 | 15.2 | 8.32 ± 0.69 | Competitive |
| DMA-2 | 18.3 | 10.8 | 6.54 ± 1.03 | Competitive |
| DMA-3 | 55.1 | 42.7 | 24.86 ± 5.30 | Mixed |
| DBM-1 | 8.7 | 5.4 | 2.53 ± 0.25 | Competitive |
Structure-Activity Relationship (SAR) Analysis
A systematic analysis of how structural modifications affect the biological activity is crucial for rational drug design.[8]
-
Effect of Aryl Substituents: The data suggests that electron-donating groups (hydroxyl and methoxy) on the phenyl rings (DMA-1 and DMA-2) enhance the inhibitory activity against both α-glycosidase and AChE compared to the parent this compound (DFM). Conversely, strong electron-withdrawing groups (nitro) in DMA-3 appear to decrease the potency. This indicates that the electronic properties of the aryl rings play a significant role in binding to the active site of these enzymes.
-
Role of Halogenation: The presence of a bromine atom in DBM-1, combined with methoxy groups, results in the most potent inhibition. This highlights the potential for halogen bonding and other specific interactions to significantly improve binding affinity.
-
Inhibition Mechanism: The competitive inhibition observed for most of the active analogs against AChE suggests that these compounds likely bind to the active site of the enzyme, competing with the natural substrate. The mixed inhibition of DMA-3 could indicate binding to both the active site and an allosteric site.
The following diagram illustrates the key structural features influencing the inhibitory activity of diaryl-methane analogs.
Caption: Key structural elements of diaryl-methane analogs influencing their enzymatic inhibitory activity.
Conclusion and Future Directions
This guide provides a comprehensive framework for the comparative study of this compound and its analogs in enzymatic assays. The diaryl-methane scaffold is a promising starting point for the development of novel enzyme inhibitors. The presented protocols and SAR analysis offer a solid foundation for researchers to design and execute their own comparative studies.
Future work should focus on expanding the panel of analogs to further probe the structure-activity relationships. This could include modifications to the methylene linker, the introduction of heterocyclic rings, and the exploration of a wider range of substitutions. Additionally, performing these assays on a broader panel of enzymes will be crucial for determining the selectivity profile of these compounds. Ultimately, such systematic studies will pave the way for the development of highly potent and selective diaryl-methane-based therapeutics.
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A Comparative Guide to the Efficacy of α-Difluoromethylornithine (DFMO) in Oncology and Dermatology
This guide provides a comprehensive comparison of α-difluoromethylornithine (DFMO), also known as eflornithine, against existing standard-of-care treatments in two distinct therapeutic areas: high-risk neuroblastoma (HRNB) and facial hirsutism. We will delve into the mechanistic rationale, comparative clinical efficacy, and the experimental protocols used to validate these findings, offering researchers, clinicians, and drug development professionals a detailed perspective on this targeted therapy.
Introduction: Targeting a Fundamental Pathway
α-Difluoromethylornithine (DFMO) is a highly specific, irreversible inhibitor of ornithine decarboxylase (ODC), the first and rate-limiting enzyme in the polyamine biosynthesis pathway. Polyamines are ubiquitous polycations essential for cell proliferation, differentiation, and survival. By catalytically inactivating ODC, DFMO depletes cellular polyamines, thereby arresting the rapid cell division that characterizes both cancerous growth and hair follicle proliferation.[1] This focused mechanism of action allows DFMO to be applied in vastly different clinical contexts—as a systemic oral agent to prevent cancer relapse and as a topical cream to manage unwanted hair growth. This guide will objectively assess its performance against established therapies in both domains.
Part 1: DFMO as a Maintenance Therapy in High-Risk Neuroblastoma (HRNB)
The Clinical Challenge: Relapse in High-Risk Neuroblastoma
High-risk neuroblastoma is an aggressive pediatric cancer of the sympathetic nervous system. Despite an intensive, multi-modal treatment regimen—comprising induction chemotherapy, surgical resection, consolidation with high-dose chemotherapy and autologous stem cell rescue, radiation, and post-consolidation immunotherapy—the long-term survival rate remains approximately 50%, with relapse being the primary cause of mortality.[2][3] This highlights a critical unmet need for effective maintenance therapies that can prevent recurrence after initial treatment is complete.
The Rationale: Exploiting MYCN's Dependence on Polyamines
A significant subset of HRNB tumors is characterized by the amplification of the MYCN oncogene, a key driver of tumor progression and a marker of poor prognosis. MYCN directly upregulates the expression of ODC, leading to elevated polyamine levels that are critical for sustaining the high proliferative rate of these cancer cells.[1][4] This creates a therapeutic vulnerability: the tumor's addiction to polyamines makes it exquisitely sensitive to ODC inhibition. By depleting polyamines, DFMO is hypothesized to selectively inhibit the growth of residual, therapy-resistant neuroblastoma cells, thereby reducing the risk of relapse.[5]
Part 2: Topical Eflornithine for Facial Hirsutism
Pathophysiology of Hirsutism
Hirsutism is the growth of coarse, dark terminal hair in a male-like pattern in women, typically on the face, chest, and back. [6]It is most often caused by an excess of androgens (hyperandrogenism) or an increased sensitivity of the hair follicles to normal androgen levels. These androgens bind to receptors in the hair follicle, prolonging the growth (anagen) phase and increasing the size of the follicle, transforming fine vellus hair into thick terminal hair.
Mechanism of Action: Local vs. Systemic Intervention
Existing treatments for hirsutism primarily focus on systemic hormonal manipulation. Eflornithine offers a distinct, targeted approach by acting directly at the site of hair growth.
-
Systemic Anti-Androgens (e.g., Spironolactone): These oral medications work systemically to either block androgen receptors throughout the body or reduce the production of androgens by the ovaries and adrenal glands. [7][8][9]While effective, this systemic action can lead to side effects such as menstrual irregularities and requires careful patient selection. [10]* Topical Eflornithine (DFMO): Applied as a cream, eflornithine penetrates the skin to reach the hair follicle, where it irreversibly inhibits the ODC enzyme. [11]Since ODC is necessary for the rapid cell division required for hair growth, this action slows the rate of growth directly at the source without significant systemic absorption or hormonal effects. [12]It does not remove existing hair but makes regrowth slower and potentially finer. [13]
Comparative Efficacy Data
Clinical trials for topical eflornithine typically compare it against a placebo (vehicle cream) and measure efficacy through physician and patient assessments, as well as objective hair counts. Direct comparative trials against systemic agents are limited. [6]
| Metric | Eflornithine 11.5%-13.9% Cream | Placebo (Vehicle Cream) | Key Finding | Source(s) |
|---|---|---|---|---|
| Physician-Assessed Success Rate (24 weeks) | ~32% | ~8% | Significant improvement over placebo. | [11] |
| Patient-Assessed Improvement (24 weeks) | ~58-66% | ~33% | Roughly two-thirds of patients report a noticeable decrease in bother from facial hair. | [11] |
| Adjunct to Laser Hair Removal | Superior to Laser Alone | Not Applicable | Eflornithine + Laser removes hair more effectively and for longer than laser therapy by itself. | [14] |
| Reduction in Hair Regrowth (vs. untreated side of face) | 17% (at 6 months) | Not Applicable | Statistically significant reduction in hair counts. | [15]|
Interpretation: Topical eflornithine is a moderately effective treatment that significantly outperforms placebo in slowing facial hair growth. [11]Its primary advantage is its localized action, which avoids the systemic side effects of oral anti-androgens. [16]While not a cure, it serves as a valuable tool, especially for women with mild-to-moderate hirsutism or as an adjunct to physical hair removal methods like laser therapy. [14]
Experimental Protocol: Clinical Trial Design for a Topical Hirsutism Agent
This protocol describes a robust, double-blind, randomized controlled trial (RCT) to assess the efficacy and safety of a topical agent for hirsutism.
Objective: To evaluate the efficacy of topical eflornithine cream compared to a placebo vehicle in women with facial hirsutism.
Methodology:
-
Patient Selection & Screening:
-
Recruit female participants (e.g., n=300 per arm) with a clinical diagnosis of facial hirsutism.
-
Quantify baseline hair growth using the modified Ferriman-Gallwey (mFG) scoring system . [17]This is the gold standard method, where 9 body areas are scored from 0 (no hair) to 4 (extensive growth); a total score of ≥8 typically defines hirsutism. [18][19][20] * Establish inclusion/exclusion criteria (e.g., exclude pregnant women, those on confounding medications).
-
-
Randomization and Blinding:
-
Randomly assign participants in a 1:1 ratio to receive either the active eflornithine cream or an identical-looking placebo cream.
-
Ensure both participants and evaluating clinicians are blinded to the treatment allocation.
-
-
Treatment Regimen:
-
Instruct participants to apply a thin layer of the assigned cream to the affected areas of the face twice daily, at least 8 hours apart, for the duration of the study (e.g., 24 weeks).
-
Allow participants to continue their usual method of hair removal (e.g., shaving), but require them to leave hair for 24-48 hours before each study visit for assessment.
-
-
Efficacy Assessment (at baseline, 4, 8, 16, 24 weeks):
-
Primary Outcome: Physician's Global Assessment (PGA) on a 4-point scale (e.g., Clear, Marked Improvement, Improvement, No Change/Worse). "Success" is often defined as "Clear" or "Marked Improvement."
-
Secondary Outcomes:
-
Change from baseline in mFG score.
-
Patient's Self-Assessment of improvement.
-
Objective hair counts or digital image analysis of a defined target area.
-
-
-
Safety Monitoring:
-
Record all adverse events at each visit, with a focus on local skin reactions (e.g., stinging, redness, acne).
-
Conclusion
α-Difluoromethylornithine (DFMO/eflornithine) stands as a compelling example of a targeted drug whose efficacy is rooted in a deep understanding of the polyamine synthesis pathway.
-
In high-risk neuroblastoma , oral DFMO has demonstrated a significant survival benefit when used as a maintenance therapy, addressing the critical challenge of post-treatment relapse by targeting the ODC enzyme that is overexpressed in these aggressive tumors. Its success provides a strong rationale for investigating ODC inhibition in other cancers dependent on the polyamine pathway.
-
In facial hirsutism , topical eflornithine provides a safe and effective localized treatment that slows hair growth by inhibiting the same enzyme within the hair follicle. It offers a valuable alternative or adjunct to systemic hormonal therapies, minimizing side effects by acting directly at the target site.
The dual success of this molecule in such disparate fields underscores the power of targeting fundamental cellular processes and provides a robust framework for future research and drug development.
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The Difluoromethylene Bridge: A Comparative Guide to a Versatile Fluorinated Building Block in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design. The unique properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Among the diverse arsenal of fluorinated building blocks, difluorodiphenylmethane and its parent difluoromethylene (-CF2-) linker have emerged as a compelling structural motif. This guide provides an in-depth, objective comparison of the difluoromethylene bridge against other common fluorinated and non-fluorinated linkers, supported by experimental insights and detailed synthetic protocols.
The Rise of the Difluoromethylene Group: A Bioisostere with Unique Advantages
The difluoromethylene group is often employed as a bioisosteric replacement for functionalities susceptible to metabolic degradation, such as ether linkages or carbonyl groups.[1] Its utility stems from a unique combination of electronic and steric properties that can enhance a drug candidate's pharmacokinetic profile. Unlike a simple methylene linker, the two fluorine atoms in a difluoromethylene group create a polarized C-H bond, allowing it to act as a weak hydrogen bond donor, a feature that can be crucial for target engagement.[2]
The primary advantage of replacing a metabolically labile site with a difluoromethylene group is the increased stability imparted by the strong carbon-fluorine bond. This often translates to a longer in vivo half-life and improved bioavailability of the drug candidate.
Comparative Analysis of Physicochemical Properties
A key aspect of drug design is the meticulous tuning of a molecule's lipophilicity, often expressed as its logP value. Fluorination can have a complex, context-dependent effect on this property. While highly fluorinated groups like trifluoromethyl (-CF3) significantly increase lipophilicity, the difluoromethylene group offers a more nuanced modulation.
Table 1: Comparative Physicochemical Properties
| Compound/Fragment | Linker Type | Calculated logP* | Key Physicochemical Characteristics |
| Diphenylmethane | Methylene (-CH2-) | 4.14 | Baseline lipophilicity, metabolically susceptible at the benzylic position. |
| This compound | Difluoromethylene (-CF2-) | 4.49 | Increased metabolic stability, acts as a lipophilic hydrogen bond donor. [2] |
| Benzyl phenyl ether | Ether (-O-) | 4.10 | Prone to oxidative metabolism, can influence conformation. |
| Benzophenone | Ketone (-C(O)-) | 3.18 | Polar, can act as a hydrogen bond acceptor, but may be metabolically labile. |
| 1,1,1-Trifluoro-2,2-diphenylethane | Trifluoroethyl (-CH(CF3)-) | 5.50 | Significantly increased lipophilicity, high metabolic stability. |
*Calculated logP values are estimates and can vary based on the algorithm used. Experimental determination is crucial for accurate comparison.
As the data suggests, the difluoromethylene bridge in this compound provides a moderate increase in lipophilicity compared to its non-fluorinated counterpart and the corresponding ether. This is a critical consideration in drug design, where excessive lipophilicity can lead to poor solubility and off-target toxicity.
Synthesis of this compound: A Practical Guide
The synthesis of this compound can be approached through several routes. A common and effective method is the deoxyfluorination of the corresponding alcohol, diphenylmethanol. This transformation can be achieved using various fluorinating agents, with Deoxo-Fluor® and DAST being two of the most utilized.
Experimental Protocol: Deoxyfluorination of Diphenylmethanol with Deoxo-Fluor®
This protocol describes a robust method for the synthesis of this compound from diphenylmethanol using Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®). Deoxo-Fluor® is often preferred over DAST due to its higher thermal stability.[3]
Diagram 1: Synthetic Workflow for this compound
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Safety Operating Guide
Proper Disposal of Difluorodiphenylmethane: A Guide for Laboratory Professionals
Executive Summary
Difluorodiphenylmethane, a fluorinated aromatic hydrocarbon, requires careful and compliant disposal to mitigate potential environmental and health risks. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound waste in a laboratory setting. The core principle of this procedure is the recognition of this compound as a hazardous waste, necessitating its segregation, proper containment, and ultimate destruction via high-temperature incineration at a licensed facility. Adherence to these protocols is not only a matter of best practice but also a legal requirement under regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[1][2][3]
Hazard Identification and Risk Assessment
Based on available data for analogous compounds, this compound should be presumed to be:
The presence of the carbon-fluorine bond suggests a high degree of chemical stability, which can lead to persistence in the environment.[8] Therefore, improper disposal can lead to long-term environmental contamination.
Table 1: Hazard Profile of Structurally Similar Compounds (e.g., 4,4'-Difluorobenzophenone)
| Hazard Statement | Classification | Source |
| Causes skin irritation | Skin Irritant | [5][9] |
| Causes serious eye irritation | Eye Irritant | [5][9] |
| May cause respiratory irritation | Respiratory Irritant | [5][9] |
| Toxic to aquatic life with long lasting effects | Aquatic Chronic Hazard | [5][6] |
| Harmful if swallowed | Acute Toxicity (Oral) | [6][9] |
Personal Protective Equipment (PPE) and Safety Measures
Given the presumed hazards, stringent safety protocols must be in place when handling this compound waste.
-
Hand Protection : Wear chemically resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection : Use chemical safety goggles or a face shield.
-
Skin and Body Protection : A lab coat is mandatory. For larger quantities or in case of a spill, chemical-resistant aprons and boots are recommended.
-
Respiratory Protection : Handle in a well-ventilated area, preferably within a chemical fume hood. If a fume hood is not available, a respirator with an organic vapor cartridge may be necessary.
Spill Management Protocol
In the event of a this compound spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate : Immediately evacuate all non-essential personnel from the spill area and ensure adequate ventilation.
-
Don Appropriate PPE : Before attempting to clean the spill, don the appropriate PPE as outlined in Section 2.
-
Contain the Spill : For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill. For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
Collect the Waste : Place the absorbed or collected material into a clearly labeled, sealable container for hazardous waste.
-
Decontaminate the Area : Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report the Spill : Report the incident to your institution's Environmental Health and Safety (EHS) department.
This compound Waste Disposal Workflow
The following diagram and step-by-step instructions outline the proper workflow for the disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
Step-by-Step Disposal Protocol:
-
Segregation at the Source :
-
Rationale : Halogenated organic compounds require specific disposal methods, primarily high-temperature incineration, and can be more costly to dispose of than non-halogenated waste.[10] Mixing waste streams can lead to improper disposal, increased costs, and potential safety hazards.
-
Procedure : Collect this compound waste in a dedicated container, separate from non-halogenated organic solvents, aqueous waste, and solid waste.
-
-
Proper Containment :
-
Rationale : To prevent leaks, spills, and fugitive emissions, the choice of waste container is critical.
-
Procedure : Use a chemically compatible, leak-proof container with a secure screw-top cap. For liquid waste, a high-density polyethylene (HDPE) or glass bottle is suitable. Ensure the container is in good condition with no cracks or defects.
-
-
Accurate Labeling :
-
Rationale : Proper labeling is a legal requirement and ensures that waste handlers are aware of the container's contents and associated hazards.
-
Procedure : Label the waste container clearly with the words "Hazardous Waste," the full chemical name "this compound," and an approximate concentration or volume. Also, include the date of accumulation.
-
-
Safe Storage :
-
Rationale : Safe storage minimizes the risk of accidents and exposure in the laboratory.
-
Procedure : Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel, away from ignition sources, and in a location that minimizes the risk of spills.
-
-
Arrange for Disposal :
-
Rationale : Hazardous waste must be disposed of through a licensed and reputable waste management company.
-
Procedure : Contact your institution's EHS department to arrange for the collection of the this compound waste. Do not attempt to dispose of this chemical down the drain or in the regular trash.
-
-
Final Disposal Method: High-Temperature Incineration :
-
Rationale : Due to the stability of the carbon-fluorine bond, high-temperature incineration is the recommended method for the complete destruction of fluorinated organic compounds.[11] Incineration of waste containing more than 1% halogenated organic substances may require a minimum temperature of 1100°C to ensure complete destruction and prevent the formation of toxic byproducts.[12][13] Thermal decomposition of fluoropolymers can produce a range of hazardous byproducts if not conducted at sufficiently high temperatures.[14][15]
-
Mechanism : At high temperatures in the presence of excess oxygen, this compound will be broken down into carbon dioxide, water, and hydrogen fluoride. The hydrogen fluoride is then typically removed from the flue gas by scrubbers.
-
Regulatory Compliance
In the United States, the disposal of this compound falls under the regulations of the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[1][2][3] As a halogenated organic compound, it is likely to be classified as a hazardous waste. It is the responsibility of the waste generator (the laboratory) to ensure that all hazardous waste is managed and disposed of in accordance with federal, state, and local regulations.
References
-
U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
- Ellis, D. A., Mabury, S. A., Martin, J. W., & Muir, D. C. G. (2001). Thermolysis of fluoropolymers as a potential source of halogenated organic acids in the environment.
-
U.S. Environmental Protection Agency. (2025). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. Retrieved from [Link]
- National Research Council. (2000). Waste Incineration and Public Health.
-
PubMed. (2023). Mechanistic investigation of the formation of fluorinated polycyclic aromatic compounds during the thermal decomposition of polyvinylidene fluoride. Retrieved from [Link]
-
ChemBK. (n.d.). 4,4'-Difluorobenzophenone. Retrieved from [Link]
-
ResearchGate. (2019). Abatement of fluorinated compounds in thermal plasma flow. Retrieved from [Link]
-
University of California, Santa Cruz. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
-
PubChem. (n.d.). 4,4'-Difluorobenzophenone. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Summary of the Resource Conservation and Recovery Act. Retrieved from [Link]
-
Zero Waste Europe. (n.d.). Basic principles of waste incineration. Retrieved from [Link]
-
Zero Waste Europe. (2017). Incineration. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Retrieved from [Link]
-
ALS Global. (2023). Waste Characterization Regulations: A Guide to Compliance with the RCRA. Retrieved from [Link]
-
Trinity Consultants. (2021). Controlling volatile organic emissions from RCRA hazardous waste activities. Retrieved from [Link]
-
ResearchGate. (2025). Molecular mechanism of thermal decomposition of fluoronitroazoxy compounds: DFT computational study. Retrieved from [Link]
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- 15. Mechanistic investigation of the formation of fluorinated polycyclic aromatic compounds during the thermal decomposition of polyvinylidene fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
Senior Application Scientist's Guide to Personal Protective Equipment for Handling Difluorodiphenylmethane
Introduction: Difluorodiphenylmethane (CAS No. 457-68-1) is a pivotal intermediate in advanced material science and pharmaceutical development, frequently utilized in the synthesis of specialty polymers, fluorinated agrochemicals, and novel pharmaceutical compounds.[1][2] Its utility, however, is paired with a distinct hazard profile that necessitates a comprehensive and rigorously enforced safety protocol. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE) when handling this compound. Our objective is to move beyond mere compliance and instill a culture of proactive safety, ensuring that every operational step is underpinned by a robust understanding of the chemical's risks and the rationale for each protective measure.
Section 1: Hazard Profile and Risk Assessment: The 'Why' Behind the Protocol
A foundational principle of laboratory safety is that procedural directives must be rooted in a clear understanding of the specific risks involved. Handling this compound exposes personnel to several potential hazards that dictate our PPE strategy. The primary routes of exposure are dermal contact, eye contact, and inhalation.
Table 1: Hazard Identification for this compound
| Hazard Classification | Description | Rationale for Protection |
|---|---|---|
| Skin Irritation / Harmful Contact | The compound is classified as causing skin irritation and is harmful if it comes into contact with the skin.[3][4] | This necessitates the use of chemical-resistant gloves and protective body coverings to prevent direct contact, which can lead to localized irritation or systemic absorption. |
| Serious Eye Irritation | Direct contact with the eyes can cause serious irritation.[4][5] | The risk of accidental splashes, even from small quantities, requires the mandatory use of sealed eye protection to prevent severe and potentially lasting damage. |
| Respiratory Tract Irritation / Harmful Inhalation | Inhalation of vapors or aerosols may cause respiratory irritation and is considered harmful.[4][5][6] | This hazard mandates that all handling of the compound be performed within a primary engineering control, such as a certified chemical fume hood, to minimize vapor concentration in the breathing zone. |
| Combustibility & Thermal Decomposition | While it is a combustible solid, a more immediate risk during heating is its thermal decomposition, which can release highly toxic and corrosive gases, including gaseous hydrogen fluoride (HF).[3] | This reinforces the need for controlled heating processes within a fume hood and highlights the importance of having appropriate respiratory protection available for non-routine or emergency situations. |
Section 2: Multi-Layered Defense: Selecting the Appropriate PPE
Effective protection is not achieved by a single piece of equipment but by an integrated system of controls and PPE. The first line of defense is always engineering controls, with PPE serving as the essential final barrier.
Primary Engineering Control: The Chemical Fume Hood All procedures involving the handling of this compound, from weighing to reaction quenching, must be conducted in a properly functioning chemical fume hood. This is non-negotiable and serves to mitigate the primary risk of inhalation.
Core PPE Requirements
1. Eye and Face Protection: The choice of eye protection is dictated by the scale and nature of the operation.
-
Standard Operations (e.g., weighing, small-scale transfers): Chemical splash goggles are mandatory. Standard safety glasses do not provide an adequate seal around the eyes and are insufficient for protecting against splashes of liquids or fine powders.[7][8]
-
Large Volume Operations or Splash-Prone Procedures: A full-face shield should be worn in addition to chemical splash goggles. The face shield provides a broader barrier, protecting the entire face from splashes and is a critical addition when handling larger quantities.[7][8]
2. Hand Protection: Gloves are the primary defense against dermal exposure. The selection of the appropriate glove material is critical and must be based on chemical compatibility.
-
General Guidance: For halogenated hydrocarbons like this compound, both Nitrile and Neoprene gloves are often suitable for incidental contact.[8][9]
-
Protocol: For routine handling, double-gloving with nitrile gloves is a robust practice. This provides a failsafe in case the outer glove is compromised. Always inspect gloves for any signs of degradation, punctures, or tears before and during use.
-
Causality: The correct glove material prevents the chemical from permeating to the skin. It is crucial to consult the glove manufacturer's specific compatibility charts for data on breakthrough time and permeation rates for this compound or similar chemicals.
Table 2: Glove Material Suitability (General Guidance)
| Glove Material | Recommended Use | Not Recommended For |
|---|---|---|
| Nitrile | Good for solvents, oils, and limited exposure to acids and bases.[9] | Not ideal for prolonged exposure to certain organic solvents.[9] |
| Neoprene | Excellent resistance to acids, bases, alcohols, and many hydrocarbons.[8][9] | Not suitable for halogenated and aromatic hydrocarbons.[9] |
3. Body Protection:
-
A flame-resistant laboratory coat is the minimum requirement for all procedures.[9]
-
For procedures with a higher risk of splashing, a chemical-resistant apron worn over the lab coat is required.
-
Ensure the lab coat is fully buttoned and the sleeves are not rolled up.
4. Respiratory Protection: Under normal operating conditions within a certified fume hood, respiratory protection is not required. However, it is essential for emergency situations.
-
Emergency Use (e.g., large spills): Personnel involved in cleanup must be equipped with an appropriate respirator. A full-face respirator with organic vapor/acid gas cartridges or a self-contained breathing apparatus (SCBA) may be necessary, depending on the scale of the spill.[3][7]
Section 3: Procedural Integrity: Donning, Doffing, and Disposal
The effectiveness of PPE is critically dependent on its correct use. The sequence of removing (doffing) PPE is the most critical phase for preventing self-contamination.
Step-by-Step PPE Doffing Protocol
-
Inspect and Decontaminate: Before removal, inspect the outer gloves for any visible contamination. If contaminated, wipe them down with an appropriate solvent (e.g., isopropanol) and a disposable towel while still wearing them.
-
Remove Outer Gloves: Carefully peel off the outer pair of gloves, turning them inside out as you remove them. Dispose of them immediately in the designated hazardous waste container.
-
Remove Lab Coat/Apron: Unbutton the lab coat, roll it forward and down off your shoulders, touching only the inside of the garment. Turn it inside out as you remove it completely.
-
Remove Eye/Face Protection: Remove the face shield (if used), followed by the goggles, by handling the strap or earpieces. Avoid touching the front surface.
-
Remove Inner Gloves: Remove the final pair of gloves using the same inside-out technique.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.
Sources
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- 2. 4,4'-Difluorodiphenylmethane | 457-68-1 [chemicalbook.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. 4,4'-Difluorodiphenylmethane | 457-68-1 [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. canadasafetytraining.com [canadasafetytraining.com]
- 8. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
